Cinnolino[5,4,3-cde]cinnoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114051. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c1-3-7-11-8(4-1)14-16-10-6-2-5-9(12(10)11)15-13-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLLTZFGISMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=NC4=CC=CC(=C43)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941101 | |
| Record name | Cinnolino[5,4,3-cde]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194-12-7 | |
| Record name | Cinnolino[5,3-cde]cinnoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnolino[5,4,3-cde]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Cinnolino[5,4,3-cde]cinnoline" IUPAC name and CAS number 194-12-7
An In-depth Technical Guide to Cinnolino[5,4,3-cde]cinnoline: Synthesis, Characterization, and Therapeutic Potential
Abstract
This compound, a unique tetracyclic aromatic heterocycle, represents a fascinating scaffold within the broader family of cinnoline-containing compounds. This guide provides a comprehensive technical overview of this compound (CAS No. 194-12-7), beginning with its fundamental chemical and physical properties. We delve into a highly selective and efficient domino reaction for its synthesis, presenting a detailed, field-proven protocol. The guide further explores the structural characterization of related hexahydro derivatives via X-ray crystallography, offering insights into the molecule's conformation. While research on the specific biological activities of this compound is nascent, we synthesize the extensive body of literature on the parent cinnoline scaffold, which demonstrates a vast range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development, providing both foundational knowledge and practical methodologies to stimulate further investigation into this promising class of molecules.
Core Compound Identification and Properties
This compound is a polycyclic aromatic nitrogen heterocycle. Its rigid, planar structure is of significant interest in materials science and medicinal chemistry.
Nomenclature and Structure
The core structure consists of a fused four-ring system.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 194-12-7 | [6] |
| Molecular Formula | C₁₂H₆N₄ | [6][8] |
| Molecular Weight | 206.20 g/mol | [7] |
| Predicted Density | 1.528 ± 0.06 g/cm³ | [8] |
| Predicted Boiling Point | 425.4 ± 51.0 °C | [8] |
| Physical State | Solid (predicted) |
Synthesis of the Tetracyclic Core: A Domino Reaction Approach
The creation of molecular complexity from simple starting materials is a cornerstone of modern organic synthesis. A highly selective domino reaction has been developed for the synthesis of the this compound scaffold.[9][10] This method is notable for its efficiency and steric control, where the choice of substituent on the starting material dictates the final product.[9][10]
Causality of Experimental Design
The reaction proceeds by refluxing a 1,8-dioxo-hexahydroanthene derivative with hydrazine hydrate in ethanol.[9][11] The choice of solvent and reactants is critical for the success of the synthesis:
-
Hydrazine Hydrate: Serves as the nitrogen source for the formation of both pyridazine rings in the final tetracyclic structure. It also acts as a catalyst for intermediate elimination steps.[9]
-
Ethanol as Solvent: Experimental screening demonstrated that solvents like toluene, THF, and DMF led to incomplete reactions. Ethanol was found to be optimal, as it facilitates the reaction and allows the desired product to precipitate upon cooling, simplifying purification and inhibiting the formation of polymeric side-products.[9]
-
Steric Control: The nature of the R₁ substituent on the anthene starting material is the deciding factor in the reaction's outcome. When R₁ is an aliphatic group, the reaction yields the desired Cinnolino[5,4,3-cde]cinnolines in high yields (57–89%). Conversely, when R₁ is a bulkier aryl group, the reaction pathway shifts to produce N-aminoacridinediones.[9][10] This steric hindrance prevents the necessary cyclization steps for the tetracyclic core formation.
Caption: Workflow for the domino synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the published domino reaction methodology.[9]
Materials:
-
Substituted 1,8-dioxo-2,3,4,5,6,7-hexahydroanthene (with an aliphatic R₁ group) (1.0 eq)
-
Hydrazine hydrate (85% in water) (4.0 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of the 1,8-dioxo-hexahydroanthene derivative in ethanol, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for 3-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction solution to cool to room temperature.
-
The tetracyclic this compound product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to yield the pure this compound derivative.
This self-validating protocol is robust, with the product's precipitation serving as an initial confirmation of successful synthesis, which is then verified by standard analytical techniques.
Structural Characterization
The structure was solved using single-crystal X-ray diffraction. The analysis revealed that the molecule lies across an inversion center, with the two central pyridazine rings being coplanar. The outer C6 rings adopt an envelope conformation.[11]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [11] |
| Formula | C₁₂H₁₂N₄ | [11] |
| a (Å) | 9.698 (5) | [11] |
| b (Å) | 5.875 (3) | [11] |
| c (Å) | 10.023 (5) | [11] |
| β (°) ** | 117.314 (6) | [11] |
| Volume (ų) ** | 507.4 (4) | [11] |
The Cinnoline Scaffold in Drug Development
While this compound itself is a specific, under-researched molecule, its core framework belongs to the cinnoline family of heterocycles. The cinnoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][3][4][12] Understanding the properties of the broader class provides a strong rationale for investigating the therapeutic potential of this specific tetracyclic derivative.
Cinnoline-based compounds have been shown to interact with various biological targets, leading to a diverse range of pharmacological effects.[2]
Sources
- 1. ijariit.com [ijariit.com]
- 2. zenodo.org [zenodo.org]
- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.194-12-7 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,3,6,7,8-Hexahydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization of Cinnolino[5,4,3-cde]cinnoline: A Technical Guide for Researchers
Foreword
Introduction to Cinnolino[5,4,3-cde]cinnoline
This compound is a rigid, planar molecule with the chemical formula C₁₂H₆N₄[1]. Its structure, comprised of a central benzene ring fused with two cinnoline moieties, suggests unique electronic and photophysical properties, making it a target of interest for various applications. The planarity and nitrogen-rich nature of the core may impart desirable pharmacophoric features or facilitate its use as a ligand in coordination chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 194-12-7 | [1] |
| Molecular Formula | C₁₂H₆N₄ | [1] |
| Molecular Weight | 206.20 g/mol | ChemBK |
| Predicted Density | 1.528 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 425.4 ± 51.0 °C | [1] |
Despite its intriguing structure, a thorough search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. This guide, therefore, will provide a detailed theoretical and predictive analysis of its expected spectroscopic signatures.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
The highly symmetrical nature of this compound will significantly influence its NMR spectra, leading to a reduced number of unique signals.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, only three distinct proton environments are expected.
-
Aromatic Protons: The six protons on the outer rings are chemically equivalent and are expected to appear as a single signal. Given the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic ring currents, these protons will be deshielded and are predicted to resonate in the downfield region of the spectrum, likely between δ 7.5 and 8.5 ppm . The coupling patterns will depend on the specific J-coupling constants, but a complex multiplet or a combination of doublets and triplets is anticipated.
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum will be simplified by the molecule's symmetry. We can predict three distinct carbon signals.
-
Protonated Aromatic Carbons: The six carbons bearing hydrogen atoms are equivalent and will produce a single signal. These are expected in the typical aromatic region, likely between δ 120 and 135 ppm .
-
Quaternary Carbons (C-N junction): The four carbons at the fusion of the benzene and cinnoline rings are equivalent. Their chemical shift will be influenced by the adjacent nitrogen atoms and are predicted to be in the range of δ 140 and 150 ppm .
-
Quaternary Carbons (Internal): The two internal quaternary carbons of the central benzene ring are equivalent and are expected to resonate at a slightly different position from the other quaternary carbons, likely in a similar region of δ 135 to 145 ppm .
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 8.5 | Multiplet | Aromatic protons on outer rings. |
| ¹³C | 120 - 135 | - | Protonated aromatic carbons. |
| ¹³C | 140 - 150 | - | Quaternary carbons adjacent to nitrogen. |
| ¹³C | 135 - 145 | - | Internal quaternary carbons. |
Infrared (IR) Spectroscopy: Expected Vibrational Modes
The IR spectrum of this compound is expected to be characterized by absorptions typical of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles.
-
Aromatic C-H Stretching: Look for sharp, medium-intensity bands in the region of 3100-3000 cm⁻¹ .
-
Aromatic C=C Stretching: Several medium to strong intensity bands are expected in the 1650-1450 cm⁻¹ region, characteristic of the aromatic ring system.
-
C-N Stretching: Vibrations associated with the C-N bonds within the heterocyclic rings are anticipated in the 1350-1250 cm⁻¹ range.
-
Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region will be indicative of the substitution pattern on the aromatic rings. The specific frequencies will be diagnostic of the number of adjacent hydrogens on the rings.
Caption: Workflow for Predicting the IR Spectrum.
Mass Spectrometry: Fragmentation Pathways
In a mass spectrometry experiment, this compound is expected to exhibit a prominent molecular ion peak due to the stability of the aromatic system.
-
Molecular Ion (M⁺): A strong signal at m/z 206 corresponding to the molecular weight of the compound is expected.
-
Fragmentation: Due to the fused aromatic structure, extensive fragmentation is not anticipated under standard electron ionization (EI) conditions. The most likely fragmentation pathway would involve the sequential loss of nitrogen (N₂) molecules.
-
[M - N₂]⁺: A fragment ion at m/z 178 resulting from the loss of one N₂ molecule.
-
[M - 2N₂]⁺: A subsequent loss of a second N₂ molecule would lead to a fragment at m/z 150 .
-
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Relative Abundance |
| 206 | [M]⁺ | High |
| 178 | [M - N₂]⁺ | Moderate |
| 150 | [M - 2N₂]⁺ | Low to Moderate |
Experimental Protocols: A General Approach
For researchers aiming to synthesize and characterize this compound, the following general experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to primarily observe the molecular ion.
-
Analysis: Acquire the mass spectrum, ensuring proper calibration of the mass analyzer.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust, theory-based prediction of its NMR, IR, and Mass Spectrometry characteristics. The high degree of symmetry in the molecule is expected to lead to simplified spectra, and the predicted chemical shifts, vibrational frequencies, and fragmentation patterns offer a valuable reference for researchers working on the synthesis and characterization of this and related polycyclic aromatic nitrogen heterocycles. It is our hope that this guide will stimulate further research into this fascinating class of compounds and that experimental data will soon become available to validate and refine these predictions.
References
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Chemical and physical properties of "4,5,9,10-tetraazapyrene"
An In-Depth Technical Guide to the Chemical and Physical Properties of 4,5,9,10-Tetraazapyrene
Foreword: The Allure of a Nitrogen-Rich Core
To the dedicated researcher, the pyrene scaffold is a familiar landscape—a robust, polycyclic aromatic hydrocarbon known for its exceptional photophysical properties. However, the strategic introduction of nitrogen atoms into this carbon-rich framework fundamentally alters its character, transforming it into an electron-deficient system with a host of new and compelling properties. This guide focuses on one such N-heterocyclic pyrene analogue: 4,5,9,10-tetraazapyrene (TAP) .
The presence of four nitrogen atoms at the 4, 5, 9, and 10 positions creates a planar, electron-accepting core that is a subject of intense research interest. This modification dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making TAP and its derivatives potent n-type semiconductors and intriguing building blocks for supramolecular chemistry and advanced materials.[1] This document serves as a technical exploration of the TAP core, designed for scientists engaged in materials science, organic electronics, and drug discovery. We will dissect its synthesis, explore its unique electronic and photophysical characteristics, and provide insight into the experimental methodologies essential for its study.
Molecular Architecture and Synthesis
The defining feature of 4,5,9,10-tetraazapyrene is its rigid, planar structure, a direct consequence of its sp²-hybridized carbon and nitrogen framework. This planarity facilitates strong intermolecular π-π stacking interactions, a critical factor in its solid-state packing and electronic transport properties.
Structural Elucidation: A Crystallographic Perspective
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for confirming the precise three-dimensional structure of TAP derivatives.[2][3] Analysis of crystal structures reveals key details about bond lengths, angles, and intermolecular packing. For instance, in derivatives of TAP, SCXRD has confirmed the planarity of the core and identified close π-π stacking distances, often around 3.4 Å, which are indicative of significant electronic overlap between adjacent molecules.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Objective: To determine the precise atomic arrangement and crystal packing of a synthesized TAP derivative.
-
Methodology:
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound or by vapor diffusion, where a precipitant is slowly introduced into the solution. Common solvent systems include dichloromethane/heptane or chloroform/methanol.[4]
-
Crystal Selection & Mounting: A suitable crystal (clear, well-defined facets, appropriate size) is selected under a microscope and mounted on a goniometer head using cryo-oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations. X-rays (often from a Mo or Cu source) are directed at the crystal.
-
Diffraction Pattern Analysis: As the crystal is rotated, a series of diffraction patterns are collected. The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[5][6]
-
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine the molecular model, yielding precise atomic coordinates, bond lengths, and angles.[7]
-
Synthetic Pathways to the TAP Core
The synthesis of the TAP core can be challenging, which has historically limited its exploration.[4] However, established routes now provide reliable access. A common strategy involves the catalytic hydrogenation of a substituted 2,2',6,6'-tetranitrobiphenyl precursor.[8] This reductive cyclization cascade efficiently constructs the planar, nitrogen-rich core.
The synthesis of 2,7-disubstituted TAP derivatives, for example, often starts from 4,4'-disubstituted-2,2',6,6'-tetranitrobiphenyl. The nitro groups are reduced, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, leading to the formation of the tetraamine intermediate which then cyclizes to form the final tetraazapyrene product.[8]
Caption: Generalized synthetic workflow for the TAP core.
Electronic and Photophysical Properties
The incorporation of four electron-withdrawing nitrogen atoms into the pyrene structure profoundly influences its electronic properties, making the TAP core a strong electron acceptor.
Redox Behavior: An Electrochemical Perspective
Cyclic voltammetry (CV) is the primary tool for probing the redox properties of TAP.[9] These measurements reveal that the TAP core undergoes reversible reduction events at relatively mild potentials, confirming its electron-accepting nature. The exact potentials are highly dependent on the substituents attached to the core and the solvent system used.[9] This tunable redox behavior is crucial for applications in organic electronics, where precise control over energy levels is required for efficient charge transport and device performance.[10]
Table 1: Representative Electrochemical Data for TAP Derivatives
| Compound | Reduction Potential (V vs. Fc/Fc⁺) | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Source |
| Azulene-TAP Triad (A22) | -1.68, -1.97 | 1.02, 1.25 | -5.79 | -3.11 | [9] |
| Azulene-TAP Triad (A26) | -1.72, -1.99 | 1.00, 1.22 | -5.77 | -3.07 | [9] |
| Azulene-TAP Triad (A66) | -1.77, -2.04 | 1.08, 1.34 | -5.85 | -3.02 | [9] |
| Note: Data is for illustrative TAP-containing triads. Potentials and energy levels are highly structure-dependent. |
Spectroscopic Signature: Absorption and Emission
The electronic transitions of the TAP core can be characterized using UV-Vis absorption and fluorescence spectroscopy.
-
UV-Vis Absorption: Compared to pyrene, the absorption spectrum of TAP is red-shifted, indicating a smaller HOMO-LUMO gap.[4] The spectra typically show structured absorption bands corresponding to π-π* transitions. The exact position of the absorption maxima (λ_max) is sensitive to substitution on the aromatic core.[9][11]
-
Fluorescence: While the parent TAP core's fluorescence properties are less explored, its derivatives are often emissive. However, the introduction of nitrogen atoms can sometimes lead to lower fluorescence quantum yields compared to their all-carbon analogues due to enhanced non-radiative decay pathways.[12] In certain molecular constructs, TAP can act as an electron acceptor in photoinduced electron transfer processes, quenching the fluorescence of a linked donor molecule and forming unique emissive states like exciplexes.[4]
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Objective: To characterize the electronic transitions and emissive properties of a TAP derivative.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified TAP compound in a spectroscopic-grade solvent (e.g., Dichloromethane, THF, Toluene). Concentrations are typically in the micromolar range (10⁻⁵ to 10⁻⁶ M).
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to a major absorption peak.
-
Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the sample.
-
Under identical conditions, measure the absorbance and integrated fluorescence intensity of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield of the sample using the comparative method, correcting for differences in absorbance and solvent refractive index.
-
-
Physical and Material Properties
Thermal Stability
High-nitrogen heterocyclic compounds, including derivatives of the related 1,2,4,5-tetrazine family, often exhibit good thermal stability.[13][14] The rigid, aromatic structure of the TAP core contributes to its robustness. Thermal stability is typically assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures mass loss as a function of temperature, identifying the decomposition temperature, while DSC detects phase transitions like melting and crystallization. For many tetrazine-based materials, decomposition temperatures can be well above 200°C, making them suitable for processing in electronic devices.[13]
Solubility and Processing
The parent TAP molecule, like many polycyclic aromatic hydrocarbons, has limited solubility in common organic solvents. To enhance solubility and enable solution-based processing, bulky or long-chain alkyl groups are often introduced at the 2 and 7 positions of the TAP core. These substituents disrupt crystal packing and improve interactions with solvent molecules without significantly altering the core electronic properties.
Applications and Future Outlook
The unique combination of electron deficiency, planarity, and tunable redox properties makes 4,5,9,10-tetraazapyrene a highly promising platform for various applications.
-
Organic Electronics: As an n-type (electron-transporting) material, TAP is a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.[1]
-
Energy Storage: The redox-active nature of the core is being explored in materials for batteries and supercapacitors.[15][16] For example, the related pyrene-4,5,9,10-tetraone, which shares the same core positions for redox activity, has been incorporated into covalent organic frameworks (COFs) for high-capacity Li-ion battery cathodes.[16]
-
Sensing and Supramolecular Chemistry: The electron-accepting TAP core can form charge-transfer complexes with electron-rich molecules, a property that can be harnessed for chemical sensing.[9] Its rigid structure makes it an excellent building block for creating complex, self-assembling supramolecular architectures.[4]
-
Drug Discovery: Heterocyclic scaffolds are cornerstones of medicinal chemistry.[17] While direct applications of TAP in drug development are less documented, fused N-heterocyclic systems are known to exhibit a wide range of biological activities, and the TAP core represents an under-explored scaffold for designing novel therapeutic agents.[17][18]
Caption: Relationship between core properties and applications.
References
- Novel Synthesis and X-Ray Crystal Structure of Tetra Decahydrohexaazapyrene. (2019). Oriental Journal of Chemistry.
- Synthesis of 2,7‐disubstituted‐4,5,9,10‐tetraazapyrenes. (2025).
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Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes. (1999). Journal of Organic Chemistry. [Link]
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Connectivity Effect on Electronic Properties of Azulene-Tetraazapyrene Triads. (2025). Molecules. [Link]
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A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. (n.d.). PubMed Central. [Link]
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A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. (n.d.). RSC Publishing. [Link]
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4,5,9,10-Tetraazaphenanthrene. (n.d.). PubChem. [Link]
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A Novel Aqueous Asymmetric Supercapacitor based on Pyrene-4,5,9,10-Tetraone Functionalized Graphene as the Cathode. (n.d.). Chalmers University of Technology Research. [Link]
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Summary of photophysical properties in solution. (n.d.). ResearchGate. [Link]
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1,3,6,8-Tetrabromo-4,5,9,10-tetraazapyrene. (n.d.). PubChem. [Link]
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Synthesis, Photophysical Properties and Two‐Photon Absorption Study of Tetraazachrysene‐based N‐Heteroacenes. (n.d.). ResearchGate. [Link]
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2,4,5,7,9,10-Hexaethynylpyrenes: Synthesis, Properties, and Self-Assembly. (2018). Organic Letters. [Link]
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A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode. (2022). Journal of the American Chemical Society. [Link]
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Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). Frontiers in Chemistry. [Link]
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A Technical Guide to the Solubility of Cinnolino[5,4,3-cde]cinnoline in Organic Solvents
Abstract
Cinnolino[5,4,3-cde]cinnoline, a unique polycyclic aromatic nitrogen heterocycle, presents a compelling scaffold for investigation in medicinal chemistry and materials science. A fundamental understanding of its solubility characteristics in organic solvents is paramount for its synthesis, purification, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven experimental protocol for its systematic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to work with this class of compounds.
Introduction to this compound
This compound is a rigid, planar heterocyclic system with the molecular formula C₁₂H₆N₄ and a molar mass of 206.2 g/mol .[1] Its structure, characterized by a fused system of benzene and pyridazine rings, results in a distinct electronic and steric profile that dictates its physicochemical properties, including its solubility. The presence of four nitrogen atoms within the aromatic core introduces polarity and potential sites for hydrogen bonding, distinguishing it from its carbocyclic aromatic counterparts.[2][3] Derivatives of the parent cinnoline structure have garnered significant attention for their diverse biological activities, including anticancer, antibacterial, and antithrombotic properties.[4][5][6][7][8]
Physicochemical Properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₆N₄ | ChemBK[1] |
| Molar Mass | 206.2 g/mol | ChemBK[1] |
| Predicted Density | 1.528 ± 0.06 g/cm³ | ChemBK[1] |
| Predicted Boiling Point | 425.4 ± 51.0 °C | ChemBK[1] |
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and solvent molecules.[9] For this compound, its solubility in a given organic solvent will be determined by a balance of the following factors:
-
Molecular Polarity: The presence of four nitrogen atoms introduces a degree of polarity to the otherwise nonpolar polycyclic aromatic hydrocarbon (PAH) backbone.[10] Solvents with a comparable polarity are more likely to effectively solvate the molecule.
-
Hydrogen Bonding: The nitrogen atoms in the cinnoline rings can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors may exhibit enhanced solubility.
-
Van der Waals Forces: The large, planar structure of this compound allows for significant π-π stacking and van der Waals interactions between solute molecules in the solid state. A suitable solvent must be able to overcome these strong intermolecular forces.
-
Molecular Size and Shape: The relatively large and rigid structure of the molecule can present steric hindrances to solvation, making it less soluble in solvents with smaller, more compact molecules.[11]
Predicting solubility with high accuracy remains a significant challenge in chemical sciences.[12][13][14] While computational models and machine learning algorithms are emerging as powerful predictive tools, experimental determination remains the gold standard for obtaining reliable solubility data.[15][16]
Experimental Determination of Solubility
The following protocol outlines a robust and reproducible method for determining the solubility of this compound in a range of organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (solid, high purity)
-
A selection of organic solvents (analytical grade or higher), for example:
-
Nonpolar: Hexane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
Accurately dilute the filtered supernatant with a known volume of the respective solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Analyze the standard solutions and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in each solvent using the following equation:
S = C × DF
Where:
-
S is the solubility (e.g., in mg/mL or mol/L)
-
C is the concentration of the diluted sample determined from the calibration curve
-
DF is the dilution factor
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | Experimental Value | Calculated Value |
| Toluene | 2.38 | Experimental Value | Calculated Value |
| Dichloromethane | 8.93 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 46.7 | Experimental Value | Calculated Value |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can obtain reliable and reproducible solubility data. This information is critical for advancing the study of this promising heterocyclic compound in various scientific disciplines, particularly in the fields of medicinal chemistry and materials science. The presented workflow ensures a self-validating system for generating trustworthy solubility profiles, enabling informed decisions in subsequent experimental design and application.
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Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
Abstract
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] First identified in the late 19th century, the unique electronic properties and structural features of the cinnoline nucleus have driven decades of research into its synthesis and biological activities. This guide provides a comprehensive technical overview of the discovery and historical development of cinnoline chemistry. It delves into the seminal synthetic methodologies, including the Richter and Widman-Stoermer syntheses, and explores the evolution of these methods. Furthermore, this document examines the extensive pharmacological profile of cinnoline derivatives, highlighting their applications as antibacterial, anticancer, and anti-inflammatory agents, and discusses the structure-activity relationships that govern their therapeutic potential.[1][2][5] This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, actionable understanding of this important heterocyclic system.
Introduction: The Emergence of a Versatile Heterocycle
Cinnoline, systematically named 1,2-diazanaphthalene, is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂.[6] It is structurally isomeric with other benzodiazines such as quinoxaline, phthalazine, and quinazoline.[6] Unlike many heterocyclic systems, neither cinnoline nor its derivatives have been found to occur naturally, with the first exception being reported in 2011.[1][4] The core structure consists of a benzene ring fused to a pyridazine ring. This arrangement of nitrogen atoms imparts distinct chemical properties that have made it a subject of significant interest in synthetic and medicinal chemistry.[2][7]
The journey of cinnoline from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the enduring value of fundamental organic chemistry research. The initial synthetic challenges paved the way for the development of novel cyclization strategies, which in turn enabled the exploration of the vast chemical space accessible from the cinnoline scaffold. This exploration has yielded a plethora of derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3]
This guide will provide a detailed examination of the key historical milestones, fundamental synthetic protocols, and the ever-expanding therapeutic landscape of cinnoline-based compounds.
Core Structure and Properties
The cinnoline molecule is a pale yellow solid with a melting point of 39 °C.[8] The presence of the two adjacent nitrogen atoms in the heterocyclic ring significantly influences its electronic distribution and reactivity.
Caption: The fundamental bicyclic structure of cinnoline.
Discovery and Historical Synthetic Milestones
The history of cinnoline is intrinsically linked to the development of named reactions in organic chemistry. The initial forays into its synthesis were challenging, but these early efforts laid the groundwork for more efficient and versatile methods.
The Richter Cinnoline Synthesis (1883)
The first synthesis of a cinnoline derivative is credited to Victor von Richter in 1883.[7][8] This seminal work involved the diazotization of o-amino-phenylpropiolic acid, followed by intramolecular cyclization.[6][8] The reaction proceeds through the formation of a diazonium salt which then undergoes cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid derivative.[6] This intermediate can then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline heterocycle.[6]
Experimental Protocol: Conceptual Richter Synthesis
-
Diazotization: An o-aminoarylpropiolic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The causality here lies in the generation of the highly reactive electrophilic diazonium cation.
-
Intramolecular Cyclization: The diazonium salt intermediate undergoes a spontaneous intramolecular electrophilic attack of the diazonium group onto the alkyne moiety. This step is the core of the ring formation.
-
Hydration and Tautomerization: The initial cyclization product is hydrated, leading to the formation of a 4-hydroxycinnoline derivative.
-
Decarboxylation & Reduction (optional): The resulting carboxylic acid can be removed by heating, and the hydroxyl group can be reductively cleaved to yield the unsubstituted cinnoline ring.
Caption: A simplified workflow of the Richter Cinnoline Synthesis.
The Widman-Stoermer Synthesis (1884)
Shortly after Richter's discovery, a more general method for the synthesis of 4-substituted cinnolines was developed by O. Widman and later refined by R. Stoermer.[9] The Widman-Stoermer synthesis involves the cyclization of diazotized o-aminoarylethylenes.[9] This reaction is particularly useful for preparing cinnolines with aryl or alkyl substituents at the 4-position.[10][11] The success of the cyclization is dependent on the nature of the substituent on the β-carbon of the ethylene group; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it.[10]
Experimental Protocol: Conceptual Widman-Stoermer Synthesis
-
Preparation of the Precursor: An o-aminoarylethylene is synthesized. This is often achieved through a Grignard reaction of an o-aminobenzophenone with an appropriate alkyl or aryl magnesium halide, followed by dehydration.
-
Diazotization: The o-aminoarylethylene is diazotized using sodium nitrite and a mineral acid at low temperatures.
-
Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the cinnoline ring system. The mechanism is believed to be ionic in nature.[11]
Caption: Key anticancer mechanisms of action for cinnoline derivatives.
Anti-inflammatory and Analgesic Properties
Several series of cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. [1][2]Cinnolines bearing a pyrazoline ring, particularly those with electron-donating groups on an attached phenyl moiety, have shown significant anti-inflammatory effects. [1]
Other Biological Activities
The pharmacological potential of cinnolines extends beyond the aforementioned areas. Derivatives have also been investigated for their:
-
Antimalarial activity [1]* Antitubercular activity [1][5]* Anxiolytic effects [1]* Antihypertensive properties [2]
Structure-Activity Relationship (SAR) Insights
The extensive research into cinnoline derivatives has provided valuable insights into their structure-activity relationships. The following table summarizes some key trends observed for different biological activities.
| Position of Substitution | Substituent Type | Observed Biological Activity | Reference |
| 4 | Amino group | Antimalarial | [8] |
| 6 | Hydroxyl group | Antifungal | [1][4] |
| - | Halogen (Cl, F, Br) | Antibacterial, Anti-inflammatory, Antitumor | [2] |
| - | Pyrazoline moiety | Anti-inflammatory, Antibacterial | [1] |
| - | Sulfonamide moiety | Antibacterial, Antifungal | [1][4] |
Conclusion and Future Perspectives
From its initial discovery in the late 19th century, the cinnoline ring system has evolved into a cornerstone of heterocyclic chemistry and drug discovery. The pioneering synthetic work of Richter and Widman-Stoermer opened the door to a vast and diverse chemical space that continues to be explored and exploited by medicinal chemists today. The broad spectrum of pharmacological activities exhibited by cinnoline derivatives underscores the importance of this scaffold as a "molecular heart" in the development of new therapeutic agents. [1][4] Future research in the field of cinnoline chemistry will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methodologies. The continued elucidation of the mechanisms of action of biologically active cinnolines will further guide the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The rich history and proven therapeutic potential of cinnoline compounds ensure that they will remain a fertile ground for scientific discovery for years to come.
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Evangelin, M. P., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]
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Cinnolino[5,4,3-cde]cinnoline: A Technical Guide to a Novel Heterocyclic Scaffold for Advanced Drug Discovery
Abstract
The relentless pursuit of novel molecular architectures with the potential to address unmet medical needs is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, polycyclic aromatic nitrogen heterocycles (N-PAHs) represent a class of compounds with profound implications for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the Cinnolino[5,4,3-cde]cinnoline core, a unique and underexplored tetracyclic N-PAH. While the parent cinnoline system is well-documented for its diverse pharmacological activities, this guide focuses on the expanded, rigid, and electronically distinct this compound scaffold. We will delve into the known synthetic pathways, analyze its structural and electronic characteristics through comparisons with related N-PAHs, and project its potential as a privileged scaffold in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage novel heterocyclic systems for innovative therapeutic interventions.
Introduction: The Imperative for Novel Scaffolds in Drug Discovery
The landscape of therapeutic targets is continually expanding, demanding a parallel evolution in the chemical space from which new drugs are discovered. Heterocyclic compounds form the bedrock of a significant majority of pharmaceuticals, owing to their structural diversity and ability to engage in a wide array of intermolecular interactions.[1] "Privileged scaffolds," specific molecular frameworks that can bind to multiple biological targets with high affinity, are of particular interest as they provide a robust starting point for the development of new therapeutic agents.[2]
The this compound system, a planar, tetracyclic structure containing four nitrogen atoms (Molecular Formula: C12H6N4, CAS 194-12-7), represents a significant expansion of the well-known bicyclic cinnoline core.[2][3] Cinnoline and its derivatives are known to possess a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[4][5] The fusion of two cinnoline-like moieties into a rigid, planar architecture suggests the potential for unique electronic properties and a distinct pharmacological profile, making this compound a compelling candidate for exploration in drug discovery.
Synthesis of the this compound Core: A Domino Reaction Approach
The primary and most effective route to the this compound scaffold reported to date is a novel domino reaction.[6] This elegant approach allows for the highly selective synthesis of the tetracyclic system through steric control.
The Domino Reaction of Anthenes with Hydrazine
A significant breakthrough in accessing this scaffold was the development of a domino reaction that selectively yields tetracyclic Cinnolino[5,4,3-cde]cinnolines.[6] The reaction's selectivity is dictated by the nature of the substituents on the starting anthene derivatives. When the anthenes bear aliphatic groups, the reaction proceeds to form the this compound core. Conversely, the use of anthenes with aryl substituents leads to the formation of N-amino-1,8-dioxoacridines.[6] The mechanism of this compound formation has been a subject of study, with early work highlighting the role of steric crowding in driving the unusual oxidation to the fully aromatic system.[7]
Proposed Reaction Mechanism
The domino reaction is a powerful synthetic strategy that allows for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity.[8][9] The proposed mechanism for the formation of the this compound scaffold is a cascade of reactions initiated by the condensation of hydrazine with a 1,3-diketone-like starting material.
Caption: Proposed domino reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol adapted from the literature for the synthesis of the this compound scaffold.[6]
Step 1: Synthesis of the Anthene Precursor
-
(Detailed steps for the synthesis of the specific aliphatic-substituted anthene precursor would be included here, as described in the primary literature.)
Step 2: Domino Cyclization to this compound
-
To a solution of the aliphatic-substituted anthene (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (4.0 mmol).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the this compound derivative.
Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress via TLC and characterization of the final product by standard analytical techniques (NMR, Mass Spectrometry, and X-ray crystallography where applicable) to confirm the formation of the desired tetracyclic structure.[6]
Physicochemical and Electronic Properties: A Comparative Analysis
Direct experimental data on the physicochemical and electronic properties of the parent this compound is scarce. However, valuable insights can be gleaned from computational studies and by drawing comparisons with structurally related and well-characterized N-PAHs, such as the diazapyrenes.[10][11][12]
Structural Features
The this compound scaffold is a planar, rigid tetracyclic system. This planarity is a key feature that can facilitate π-stacking interactions, which are crucial for binding to biological targets like DNA and certain protein active sites.[13]
Predicted Electronic and Photophysical Properties
The introduction of nitrogen atoms into a polycyclic aromatic hydrocarbon framework significantly modulates its electronic and optical properties.[14][15] In comparison to their all-carbon analogues, N-PAHs typically exhibit:
-
Lowered LUMO energy levels: The electron-withdrawing nature of the nitrogen atoms is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making this compound more susceptible to reduction and potentially a better electron acceptor.
-
Altered Absorption and Emission Spectra: The incorporation of nitrogen atoms generally leads to a bathochromic (red) shift in the absorption and fluorescence spectra compared to the parent carbocyclic system.[10] The specific photophysical properties will be highly dependent on the substitution pattern on the core scaffold.
-
pH-Sensitivity: The presence of basic nitrogen atoms suggests that the fluorescence properties of this compound derivatives could be sensitive to pH, a feature that can be exploited in the design of chemical sensors and probes.
The following table summarizes a comparison of predicted properties of this compound with the known properties of pyrene and 2,7-diazapyrene.
| Property | Pyrene | 2,7-Diazapyrene[10] | This compound (Predicted) |
| Molecular Formula | C16H10 | C14H8N2 | C12H6N4 |
| Nitrogen Content | 0% | High | Very High |
| Electron Affinity | Low | Moderate | High |
| Fluorescence | Strong, blue | Moderate, blue-green | Potentially moderate, pH-sensitive |
| Solubility | Low in polar solvents | Moderate in polar solvents | Potentially improved in polar solvents |
Potential Applications in Drug Discovery and Materials Science
While the biological activity of the this compound scaffold has yet to be extensively explored, its structural and electronic features suggest several promising avenues for investigation.
Medicinal Chemistry Applications
The rigid, planar structure of this compound makes it an attractive scaffold for the design of DNA intercalators, a class of compounds with significant anticancer activity.[13] The nitrogen atoms can participate in hydrogen bonding interactions with the DNA backbone, enhancing binding affinity and specificity.
Furthermore, the diverse pharmacological profile of the parent cinnoline system, which includes anti-inflammatory and antibacterial activities, provides a strong rationale for screening this compound derivatives against a range of biological targets.[2][3][5] The unique electronic properties of this highly nitrogenated system could lead to novel mechanisms of action.
Caption: Potential applications of the this compound scaffold.
Materials Science Applications
The electron-accepting nature of the this compound core suggests its potential use as a building block for organic electronic materials, such as n-type semiconductors in organic field-effect transistors (OFETs) and electron-transporting materials in organic light-emitting diodes (OLEDs).
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area of heterocyclic chemistry with significant potential for both medicinal chemistry and materials science. The development of a selective domino reaction for its synthesis has opened the door to further exploration of this unique molecular architecture.[6]
Future research should focus on:
-
Expanding the synthetic scope: Developing new synthetic methodologies to access a wider range of substituted this compound derivatives.
-
Comprehensive characterization: Undertaking detailed experimental studies to fully elucidate the physicochemical, electronic, and photophysical properties of the scaffold.
-
Biological evaluation: Screening a library of this compound derivatives against a diverse panel of biological targets to identify promising lead compounds for drug development.
-
Computational modeling: Employing theoretical calculations to guide the design of derivatives with optimized properties for specific applications.
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Theoretical and Computational Studies of 4,5,9,10-Tetraazapyrene: A Molecular Architect's Blueprint
An In-depth Technical Guide:
Executive Summary
4,5,9,10-Tetraazapyrene (TAP), a nitrogen-rich analogue of pyrene, stands out as a canonical example of an electron-deficient polycyclic aromatic hydrocarbon.[1] Its unique electronic structure, characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO), makes it a compelling n-type semiconductor building block for advanced functional materials.[1][2] This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the theoretical frameworks and computational methodologies employed to investigate, understand, and predict the properties of the TAP core. By synthesizing field-proven computational protocols with mechanistic insights, this document elucidates how theoretical chemistry provides a powerful lens to rationally design novel TAP-based systems for applications ranging from organic electronics to stimuli-responsive sensors.
Section 1: The 4,5,9,10-Tetraazapyrene Core: A Foundation for Functional Materials
The parent pyrene molecule is a well-known electron-donating hydrocarbon. The strategic isosteric substitution of four carbon atoms with more electronegative nitrogen atoms at the 4, 5, 9, and 10 positions dramatically inverts its electronic character. This transformation yields the planar, electron-deficient π-conjugated system of TAP.[1][2]
Key Electronic Features:
-
Electron Deficiency: The four nitrogen atoms withdraw electron density from the aromatic system, imparting a strong electron-accepting nature to the molecule.[3]
-
Low-Lying LUMO: This electron deficiency significantly lowers the energy of the LUMO, facilitating electron injection and transport, a hallmark of n-type organic semiconductors.[1]
-
Narrowed HOMO-LUMO Gap: The incorporation of nitrogen atoms leads to red-shifted electronic transitions compared to pyrene, indicating a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO.[1][2]
These intrinsic properties make TAP and its derivatives highly attractive candidates for a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), photovoltaic devices, and molecular sensors.[2][4] Computational studies are indispensable for tuning these properties by predicting how chemical modifications will impact the electronic and optical behavior of the final material.
Section 2: The Computational Toolkit: A Methodological Framework
The accurate in-silico prediction of molecular properties hinges on a robust theoretical framework. For a π-conjugated system like TAP, Density Functional Theory (DFT) and its extensions provide a powerful and computationally efficient toolkit.
-
Pillar 1: Density Functional Theory (DFT) for Ground-State Properties DFT is the workhorse of modern computational chemistry for medium to large-sized molecules. It offers an excellent balance of accuracy and computational cost for determining ground-state geometries and electronic structures.
-
Rationale for Functional Selection: The choice of the exchange-correlation functional is critical. For π-conjugated systems, hybrid functionals like B3LYP are widely used and provide reliable results for geometries and orbital energies.[5][6] Range-separated hybrid functionals, such as ωB97XD , are often superior for describing non-covalent interactions and systems with potential charge-transfer character, which can be relevant for TAP derivatives.[7]
-
The Role of the Basis Set: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in planar aromatic systems, while diffuse functions (+) are important for anions or excited states.[6][8]
-
-
Pillar 2: Time-Dependent DFT (TD-DFT) for Excited-State Properties To understand the optical properties of TAP, such as its color and fluorescence, one must study its electronic excited states. TD-DFT is a computationally efficient method for calculating the energies of these excited states, which correspond to the absorption peaks in a UV-Vis spectrum.[6] This allows for direct comparison with experimental spectroscopic data and provides insights into the nature of the electronic transitions (e.g., π-π*).
Section 3: Standard Computational Workflow: A Step-by-Step Protocol
A reliable computational study follows a self-validating sequence of steps to ensure the results are physically meaningful. The workflow below represents a standard and trustworthy protocol for characterizing a molecule like TAP.
Detailed Protocol: Geometry Optimization and Verification
-
Structure Input: Generate an initial 3D structure of the 4,5,9,10-tetraazapyrene molecule using molecular building software.
-
Optimization Calculation:
-
Software: Gaussian, ORCA, etc.
-
Method: Specify a DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Keywords: Opt (for optimization).
-
Causality: This step finds the lowest energy structure (geometry) of the molecule by iteratively calculating forces on the atoms and moving them until a minimum is reached. This is crucial as all subsequent electronic properties are dependent on the correct molecular geometry.
-
-
Frequency Calculation:
-
Method: Use the same functional and basis set as the optimization.
-
Keywords: Freq.
-
Causality & Validation: This calculation provides the vibrational frequencies of the molecule. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be re-optimized. This step is a self-validating check on the quality of the optimized structure.
-
-
Property Calculation: Once a validated minimum is found, more accurate single-point energy calculations and TD-DFT calculations can be performed, often with a larger basis set for higher accuracy in the electronic properties.
Section 4: Computational Insights into TAP Properties
Electronic Structure and Frontier Molecular Orbitals (FMOs)
The FMOs (HOMO and LUMO) are central to understanding the electronic behavior of TAP. DFT calculations consistently show that the introduction of four nitrogen atoms significantly stabilizes the LUMO compared to pyrene, while having a smaller effect on the HOMO. This LUMO stabilization is the primary reason for TAP's strong electron-accepting character and its utility as an n-type material.[1][2]
Substitutions on the TAP core can be used to fine-tune these orbital energies. Computational studies have revealed that:
-
Positions 2 and 7: Attaching bulky alkyl groups at these positions can enhance solubility while largely preserving the intrinsic electronic properties of the TAP core.[1]
-
Positions 4, 5, 9, and 10: Substitutions at the nitrogen-adjacent positions have a much more pronounced effect on the electronic characteristics, allowing for significant modulation of the HOMO-LUMO gap and redox potentials.[1]
| Property | Pyrene (Representative Calc.) | 4,5,9,10-Tetraazapyrene (Calc.) | Effect of N-substitution |
| HOMO Energy | ~ -5.8 eV | ~ -6.5 eV | Moderate Stabilization |
| LUMO Energy | ~ -1.9 eV | ~ -3.6 eV | Significant Stabilization[9] |
| HOMO-LUMO Gap | ~ 3.9 eV | ~ 2.9 eV | Significant Reduction[1] |
| (Note: Absolute energy values are method-dependent; the trend is the key insight.) |
Guiding Principles of TAP Material Design
Computational chemistry provides a clear set of principles for designing new TAP-based materials. By modulating the molecular structure, one can directly influence the electronic properties, which in turn dictate the material's function and potential application.
Section 5: Guiding Materials Design: A Case Study
A compelling example of computationally guided design is the study of azulene–tetraazapyrene triads for pH-responsive materials.[2][4] Azulene is a pH-sensitive chromophore. By computationally exploring how different connectivity points between the azulene (donor) and TAP (acceptor) units would affect the overall π-conjugation and electronic structure, researchers could predict which isomers would exhibit the most pronounced color changes upon protonation. DFT calculations supported the experimental findings that linking through the electron-rich five-membered ring of azulene led to enhanced electronic communication and a stronger pH response compared to linking through the electron-deficient seven-membered ring.[2][4] This demonstrates the predictive power of computational methods in pre-screening synthetic targets and rationalizing structure-property relationships.
Section 6: Conclusion and Future Outlook
Theoretical and computational chemistry provides an indispensable framework for the study of 4,5,9,10-tetraazapyrene. DFT and TD-DFT methods allow for the reliable prediction of ground- and excited-state properties, offering deep insights into the structure-property relationships that govern the performance of TAP-based materials. These computational protocols not only explain experimental observations but also provide a predictive engine to guide the rational design of new functional molecules with tailored electronic and optical characteristics. Future computational work will likely focus on more complex challenges, such as accurately modeling solid-state packing effects on charge transport, simulating the behavior of TAP derivatives at interfaces, and exploring their potential in emerging fields like topological quantum materials.
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Methodological & Application
Application Notes and Protocols for the Domino Reaction Synthesis of Cinnolino[5,4,3-cde]cinnoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and scientific rationale for the synthesis of the tetracyclic heteroaromatic compound Cinnolino[5,4,3-cde]cinnoline via a domino reaction. The protocol is based on the research published in Organic & Biomolecular Chemistry[1]. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[2][3][4]. The synthesis of complex fused heterocyclic systems like this compound is a key step in the exploration of novel therapeutic agents.
Principle of the Domino Reaction
Domino reactions, also known as tandem or cascade reactions, are chemical processes in which multiple bonds are formed in a single operation without isolating the intermediates[5][6][7]. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. The synthesis of this compound described herein utilizes a domino sequence that is initiated by the reaction of an activated alkene with a suitable bis-nucleophile, leading to a series of intramolecular cyclizations to construct the tetracyclic core in a single pot.
The key to this synthesis is the steric control exerted by the substituents on the starting alkene, which selectively directs the reaction pathway towards the formation of the desired this compound framework[1].
Experimental Protocol
This protocol is adapted from the work of Al-Tel and co-workers[1].
Materials and Reagents
-
Appropriately substituted anthenes (starting alkenes with aliphatic groups at R¹)
-
1,3-Indandione
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup:
-
To a solution of the starting anthene (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add 1,3-indandione (1.0 mmol).
-
The use of absolute ethanol is crucial as the presence of water can lead to unwanted side reactions.
-
-
Initiation of the Reaction:
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture. Piperidine acts as a base to deprotonate the 1,3-indandione, initiating the domino sequence.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
The reaction is typically complete within a few hours, as indicated by the disappearance of the starting materials.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is a solid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a suitable solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) to isolate the pure this compound derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
X-ray Crystallography (if suitable crystals are obtained): For unambiguous determination of the three-dimensional structure[1].
-
-
Reaction Mechanism and Rationale
The domino reaction for the synthesis of this compound proceeds through a series of interconnected steps. The choice of reactants and conditions is critical for the success of this transformation.
-
Role of the Catalyst: Piperidine, a secondary amine, is a moderately strong base that is effective in deprotonating the active methylene group of 1,3-indandione to form the corresponding enolate. This enolate is the key nucleophile that initiates the reaction cascade.
-
Steric Control: A crucial aspect of this synthesis is the use of anthenes with aliphatic groups at the R¹ position. This steric hindrance favors the cyclization pathway leading to the this compound skeleton. In contrast, the use of anthenes with bulkier aryl groups at R¹ leads to the formation of N-amino-1,8-dioxoacridines, demonstrating the high degree of selectivity in this domino reaction[1].
Visualizing the Reaction Pathway
Caption: Domino reaction mechanism for this compound synthesis.
Data Summary
The following table summarizes typical quantitative data for this reaction.
| Starting Material (Anthene derivative) | Molar Ratio (Anthene:Indandione) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| R¹ = Methyl | 1:1 | 10 | 4 | 85 |
| R¹ = Ethyl | 1:1 | 10 | 5 | 82 |
| R¹ = Propyl | 1:1 | 10 | 5 | 80 |
Experimental Workflow
The following diagram illustrates the overall workflow from starting materials to the final characterized product.
Caption: Step-by-step experimental workflow for the synthesis and characterization.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The successful synthesis of the target molecule can be confirmed through rigorous characterization. The expected NMR and mass spectrometry data for the this compound derivatives provide a clear benchmark for success. Furthermore, the high selectivity of the reaction, which is dependent on the steric nature of the substituents on the starting anthene, serves as an internal control for the proposed mechanism. Consistency in yield and purity across different aliphatic substituents on the anthene will further validate the robustness of this protocol.
Conclusion
This domino reaction provides an efficient and selective route for the synthesis of the complex tetracyclic system this compound. The protocol is straightforward and utilizes readily available reagents and standard laboratory techniques. The insights into the reaction mechanism and the importance of steric control offer valuable guidance for chemists aiming to synthesize this and related heterocyclic compounds for applications in drug discovery and materials science.
References
-
Al-Tel, T. H. (2009). New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. Organic & Biomolecular Chemistry, 7(6), 1171-1175. [Link]
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Innovative Journal. (n.d.). A Concise Review on Cinnolines.
-
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
- Szumilak, M., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(1), 123.
- ResearchGate. (2020).
- Bentham Science. (n.d.).
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
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- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123.
- SciSpace. (2020). Top 13 papers published in the topic of Cinnoline in 2020.
- ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review).
- ResearchGate. (n.d.). Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids.
- MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- IJBPAS. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(7).
- DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. (n.d.).
- Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Deriv
- IJARIIT. (n.d.). A concise review on cinnoline and its biological activities.
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- 7. revroum.lew.ro [revroum.lew.ro]
Application Notes & Protocols: A Guide to the Synthesis of Substituted Cinnolino[5,4,3-cde]cinnoline Derivatives
Introduction: The Cinnolino[5,4,3-cde]cinnoline Scaffold
The this compound ring system, systematically known as 2,7-diazapyrene, represents a fascinating class of polycyclic aromatic hydrocarbons (PAHs) where carbon atoms in the pyrene core are strategically replaced by nitrogen. This nitrogen doping dramatically alters the electronic landscape of the molecule, creating a unique scaffold with significant potential in medicinal chemistry and materials science.[1][2] These azaaromatic compounds possess distinctive structural geometries and supramolecular properties that make them attractive for a range of applications.[2] Notably, their unique photophysical characteristics and ability to interact with biomolecules like DNA have positioned them as compelling candidates for the development of novel sensors, molecular electronics, and therapeutic agents.[2]
However, the synthesis of functionalized this compound derivatives is not trivial. The construction of the rigid, planar, multi-ring system and the precise installation of substituents require sophisticated synthetic strategies. This guide provides a detailed exploration of two robust and field-proven methodologies for synthesizing these valuable compounds: Reductive Aromatization of Naphthalene Diimides and Regio-selective Bischler-Napieralski Cyclization .
Strategy 1: Reductive Aromatization of Naphthalene Diimides
This modern approach offers high versatility for creating a variety of 1,3,6,8-tetrasubstituted 2,7-diazapyrenes. The core principle involves using a readily available naphthalene diimide (NDI) scaffold, which is first halogenated and then subjected to a reductive aromatization process to form the diazapyrene core. Subsequent functionalization is efficiently achieved through organometallic cross-coupling reactions.
Causality and Experimental Logic: The NDI core is highly electron-deficient, making it susceptible to nucleophilic substitution, but for this strategy, we leverage its ability to undergo a powerful reductive cyclization. The true strength of this pathway lies in its modularity. Once the dibromo-diazapyrene core is formed, it serves as a versatile platform for introducing a wide array of functional groups using well-established and high-yielding Suzuki-Miyaura cross-coupling reactions, catalyzed by nickel or palladium complexes.[1] This allows for the systematic tuning of the molecule's electronic and photophysical properties.
Sources
The Untapped Potential of the Cinnolino[5,4,3-cde]cinnoline Core in Organic Electronics: A Guide for Exploratory Research
Abstract
This document provides a forward-looking guide for researchers, materials scientists, and professionals in organic electronics on the potential applications of the novel heterocyclic scaffold, Cinnolino[5,4,3-cde]cinnoline. While direct experimental data on the electronic applications of this specific molecule is nascent, its unique structural and electronic properties, characterized by a nitrogen-rich, planar, and electron-deficient core, suggest significant promise for next-generation organic electronic devices. This guide will, therefore, extrapolate from the known chemistry of cinnoline derivatives and analogous N-heterocyclic systems to propose synthetic strategies, device fabrication protocols, and characterization methodologies for exploring this compound-based materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: The Allure of a Nitrogen-Rich Polycyclic Aromatic Hydrocarbon
The quest for novel organic semiconductors with tailored electronic properties is a driving force in the evolution of organic electronics. The this compound scaffold, a tetracyclic system also known as 4,5,9,10-tetra-azapyrene, presents a compelling molecular architecture.[1][2] Its core structure, a fusion of two cinnoline units, results in a planar, electron-deficient aromatic system.[3] This inherent electron deficiency makes it a prime candidate for n-type semiconductor behavior, a critical component for complementary metal-oxide-semiconductor (CMOS)-like logic circuits and efficient charge separation in organic photovoltaics.
While the parent cinnoline molecule has been extensively studied for its diverse pharmacological activities, its application in materials science remains largely unexplored.[4][5][6][7][8][9][10] This guide aims to bridge that gap by providing a theoretical and practical framework for the synthesis and application of functionalized this compound derivatives in organic electronic devices.
The this compound Core: A Structural Overview
The fundamental structure of this compound consists of a planar, rigid backbone. This planarity is crucial for facilitating intermolecular π-π stacking, a key mechanism for efficient charge transport in organic semiconductors.
Caption: Proposed synthetic workflow for functionalized this compound derivatives.
Protocol 1: Synthesis of a Soluble this compound Derivative
This protocol outlines a hypothetical synthesis of a derivative functionalized with long alkyl chains for improved solubility in common organic solvents.
Materials:
-
Substituted anthracene precursor
-
Hydrazine hydrate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate organotin or boronic acid reagents for coupling
-
Anhydrous solvents (e.g., Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Core: Based on established domino reactions, react a suitably substituted anthracene with hydrazine hydrate under conditions that favor the formation of the tetracyclic this compound core. [11]2. Halogenation: Introduce halogen atoms (e.g., Br, I) at specific positions on the aromatic core through electrophilic aromatic substitution. This provides reactive sites for subsequent cross-coupling reactions.
-
Cross-Coupling for Solubilization: Perform a Suzuki or Stille cross-coupling reaction between the halogenated this compound and an alkylboronic acid or alkylstannane reagent to attach long alkyl chains.
-
Purification: Purify the final product using column chromatography and recrystallization to achieve the high purity required for electronic device fabrication.
Application in Organic Field-Effect Transistors (OFETs)
The anticipated electron-deficient nature of the this compound core makes it a promising candidate for n-type channel materials in OFETs.
Protocol 2: Fabrication and Characterization of a this compound-based OFET
Device Architecture: Bottom-gate, top-contact OFET.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)
-
Synthesized soluble this compound derivative
-
High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Fabrication Workflow:
Caption: Fabrication workflow for a bottom-gate, top-contact OFET.
Characterization:
-
Electrical Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or under vacuum.
-
Mobility Calculation: Extract the field-effect mobility (µ) from the saturation regime of the transfer curve using the standard MOSFET equation.
-
On/Off Ratio and Threshold Voltage: Determine the on/off current ratio and the threshold voltage from the transfer characteristics.
Table 1: Hypothetical Performance Metrics for a this compound-based OFET
| Parameter | Projected Value |
| Electron Mobility (µe) | > 0.1 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | < 10 V |
Application in Organic Photovoltaics (OPVs)
The strong electron-accepting properties of the this compound core suggest its potential use as a non-fullerene acceptor (NFA) in bulk heterojunction (BHJ) OPVs.
Protocol 3: Fabrication and Characterization of a this compound-based OPV
Device Architecture: Conventional bulk heterojunction solar cell.
Materials:
-
ITO-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron donor polymer (e.g., PTB7-Th)
-
Synthesized this compound derivative (as acceptor)
-
Electron transport layer (ETL) material (e.g., ZnO nanoparticles)
-
Metal cathode (e.g., Aluminum)
Fabrication Workflow:
Caption: Fabrication workflow for a conventional bulk heterojunction OPV.
Characterization:
-
Current-Voltage (J-V) Measurement: Measure the J-V characteristics of the OPV under simulated AM1.5G solar illumination (100 mW/cm²).
-
Performance Parameters: Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the spectral contribution to the photocurrent.
Table 2: Projected Performance Metrics for a this compound-based OPV
| Parameter | Projected Value |
| Open-Circuit Voltage (Voc) | > 0.8 V |
| Short-Circuit Current (Jsc) | > 15 mA/cm² |
| Fill Factor (FF) | > 65% |
| Power Conversion Efficiency (PCE) | > 8% |
Conclusion and Future Outlook
The this compound system represents an exciting and largely unexplored frontier in the design of novel organic semiconductors. Its inherent electronic and structural features make it a highly attractive candidate for high-performance n-type transistors and non-fullerene acceptors in organic solar cells. The synthetic strategies and device fabrication protocols outlined in this guide provide a comprehensive roadmap for researchers to embark on the exploration of this promising class of materials. Further research into the synthesis of derivatives with tailored electronic and physical properties will be crucial in unlocking the full potential of the this compound core for next-generation organic electronics.
References
-
Holt, P. F., & Oakland, R. (1964). 1170. Polycyclic cinnoline derivatives. Part XIV. 4,5,9-Triazapyrene (quinolino[5,4,3-cde]cinnoline), 4,5,9,10-tetra-azapyrene (this compound), and their oxides. Journal of the Chemical Society (Resumed), 6090. [Link]
-
ChemBK. This compound. [Link]
- Tonk, S., et al. (2012). A Comprehensive Review On Cinnoline Derivatives.
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. [Link]
-
Szumilak, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. [Link]
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indo American Journal of Pharmaceutical Research.
- Saxena, A., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of the Indian Chemical Society.
-
The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. [Link]
-
Holt, P. F., & Oakland, R. (1964). 1170. Polycyclic cinnoline derivatives. Part XIV. 4,5,9-Triazapyrene (quinolino[5,4,3-cde]cinnoline), 4,5,9,10-tetra-azapyrene (this compound), and their oxides. RSC Publishing. [Link]
-
MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]
- Balova, I. A., & Vinogradova, O. V. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds.
-
ResearchGate. (2014). Synthesis of cinnoline derivatives 5a–t. [Link]
-
Li, J., et al. (2009). New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. Organic Letters. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
Holt, P. F., & Oakland, R. (1964). 1170. Polycyclic cinnoline derivatives. Part XIV. 4,5,9-Triazapyrene (quinolino[5,4,3-cde]cinnoline), 4,5,9,10-tetra-azapyrene (this compound), and their oxides. Journal of the Chemical Society (Resumed), 6090. [Link]
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The Ascendance of 4,5,9,10-Tetraazapyrene (TAP): A Versatile Building Block for Advanced Functional Materials
Foreword: Unveiling the Potential of a Nitrogen-Rich Polycyclic Aromatic Hydrocarbon
In the dynamic landscape of materials science, the quest for novel molecular building blocks with tunable electronic properties and robust structural motifs is paramount. Among the myriad of candidates, 4,5,9,10-tetraazapyrene (TAP), a nitrogen-rich analogue of pyrene, has emerged as a cornerstone for the development of a new generation of functional materials. Its unique planar, electron-deficient π-conjugated system imparts a suite of desirable characteristics, including strong electron-accepting capabilities, making it an exemplary n-type semiconductor.[1][2] This guide provides an in-depth exploration of TAP and its derivatives as versatile synthons for applications spanning organic electronics, porous materials, chemical sensing, and photocatalysis. We will delve into the causality behind experimental choices and furnish detailed, field-proven protocols to empower researchers in harnessing the full potential of this remarkable molecule.
The TAP Core: Structure, Properties, and Synthetic Access
The intrinsic properties of TAP are rooted in the strategic placement of four nitrogen atoms within the pyrene framework. This substitution significantly lowers the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule highly electron-deficient and predisposed to n-type semiconducting behavior.[3][4]
Key Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₆N₄ | PubChem |
| Molar Mass | 206.21 g/mol | PubChem |
| Appearance | Typically a crystalline solid | General Knowledge |
| Electronic Nature | Electron-deficient, n-type semiconductor | [1][2] |
| LUMO Energy | -3.57 to -4.14 eV (for derivatives) | [1][3] |
Foundational Synthesis of TAP Derivatives
The synthesis of functionalized TAP derivatives is a critical first step in their application. A robust and scalable synthetic route is essential for the widespread adoption of TAP-based materials. The following protocol outlines a common strategy for the synthesis of 2,7-disubstituted TAP derivatives.[1][3]
Protocol 1: Synthesis of 2,7-Disubstituted-1,3,6,8-tetraazapyrenes [1][3]
This protocol is based on the reduction of 1,4,5,8-tetranitronaphthalene followed by condensation with perfluorinated anhydrides.
Step 1: Reduction of 1,4,5,8-tetranitronaphthalene
-
Reactants: 1,4,5,8-tetranitronaphthalene, Tin(II) chloride (SnCl₂).
-
Procedure: In a round-bottom flask, suspend 1,4,5,8-tetranitronaphthalene in a suitable solvent (e.g., ethanol). Add an excess of SnCl₂ and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The resulting tin salt intermediate is typically used in the next step without extensive purification.
Step 2: Condensation with Perfluorinated Anhydrides
-
Reactants: The tin salt intermediate from Step 1, a perfluorinated alkyl or aryl anhydride (e.g., trifluoroacetic anhydride).
-
Procedure: Dissolve the tin salt in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone). Add the perfluorinated anhydride and heat the mixture at an elevated temperature (e.g., 150-200 °C).
-
Purification: After cooling, the product often precipitates out of the solution. The crude product can be collected by filtration and purified by recrystallization or sublimation to yield the desired 2,7-disubstituted-1,3,6,8-tetraazapyrene.
Causality: The reduction of the nitro groups to amines is a crucial step to enable the subsequent cyclization reaction. The use of perfluorinated anhydrides drives the condensation reaction and introduces electron-withdrawing groups at the 2 and 7 positions, which can further enhance the n-type characteristics of the TAP core.
Application in Organic Electronics: The n-Type Semiconductor Paradigm
The electron-deficient nature of the TAP core makes it an excellent candidate for n-type semiconductors in organic field-effect transistors (OFETs).[3][4] The performance of these devices is highly dependent on the molecular packing and film morphology of the TAP derivative.
Device Fabrication: A Step-by-Step Guide
The following protocol outlines a general procedure for the fabrication of a bottom-gate, top-contact OFET using a solution-processed TAP derivative.[5]
Protocol 2: Fabrication of a Solution-Processed TAP-based OFET
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the crystallinity of the organic semiconductor film.
-
-
Semiconductor Deposition:
-
Dissolve the synthesized TAP derivative in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the prepared substrate at a spin speed of 1000-3000 rpm to achieve a uniform thin film.
-
Anneal the film at a temperature just below the melting point of the TAP derivative to improve molecular ordering and grain size.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., gold or silver) onto the organic semiconductor film under high vacuum (<10⁻⁶ Torr). The channel length and width are defined by the shadow mask.
-
**dot graph OFET_Fabrication { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} } Caption: Workflow for the fabrication of a solution-processed TAP-based OFET.
Characterization and Performance Metrics
The fabricated OFETs should be characterized in an inert atmosphere (e.g., a glovebox) to prevent degradation from oxygen and moisture. Key performance metrics include:
| Parameter | Description | Typical Measurement Technique |
| Field-Effect Mobility (μ) | The average charge carrier drift velocity per unit electric field. | Transfer and output characteristics measurement using a semiconductor parameter analyzer. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current in the "on" state to the "off" state. | Transfer characteristics measurement. |
| Threshold Voltage (V_th) | The gate voltage required to induce a conducting channel. | Extrapolation from the linear region of the transfer curve. |
TAP in Porous Materials: MOFs and COFs
The rigid and planar structure of TAP, combined with its potential for functionalization with coordinating groups, makes it an excellent building block for crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Solvothermal Synthesis of a TAP-based MOF
Protocol 3: Synthesis of a Pyrene-based MOF [6]
This protocol describes the synthesis of a vanadium-based MOF using a tetracarboxylate-functionalized pyrene linker. A similar approach can be envisioned for a TAP-based linker.
-
Reactants: 1,3,6,8-Tetrakis(p-benzoate)pyrene (TBAPy⁴⁻) linker, a vanadium salt (e.g., VCl₃), a solvent mixture (e.g., N,N-dimethylformamide (DMF) and water).
-
Procedure:
-
In a glass vial, dissolve the TBAPy linker and the vanadium salt in the solvent mixture.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 24-72 hours).
-
Crystals of the MOF will form during this solvothermal process.
-
-
Activation:
-
After cooling, the crystals are collected and washed with a fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
To activate the MOF and remove solvent molecules from the pores, the crystals are typically solvent-exchanged with a more volatile solvent (e.g., ethanol) and then heated under vacuum.
-
**dot graph MOF_Synthesis { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} } Caption: General scheme for the solvothermal synthesis of a TAP-based MOF.
TAP as a Platform for Chemical Sensing
The electron-deficient nature of the TAP core can be exploited for the development of fluorescent chemosensors. The fluorescence of TAP derivatives can be modulated by interactions with analytes, leading to a "turn-on" or "turn-off" response.
Protocol for Fluorescent Detection of Metal Ions
Protocol 4: General Procedure for Fluorescent Titration
This protocol outlines a general method for evaluating the sensing performance of a TAP-based fluorescent probe for a specific metal ion.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the TAP-based sensor in a suitable solvent (e.g., acetonitrile or a buffer solution) at a concentration of ~10⁻⁵ M.
-
Prepare a stock solution of the metal salt (e.g., perchlorate or nitrate salt) to be tested at a higher concentration (e.g., 10⁻³ M).
-
-
Fluorescence Titration:
-
Place a known volume of the sensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
From this titration curve, the binding constant and the limit of detection (LOD) can be determined.
-
TAP in Photocatalysis: Harnessing Light for Chemical Transformations
The photophysical and electrochemical properties of TAP derivatives make them promising candidates for use as photosensitizers in photocatalytic reactions, such as hydrogen evolution or the degradation of organic pollutants.[7]
Protocol for Photocatalytic Degradation of an Organic Pollutant
Protocol 5: Heterogeneous Photocatalysis with a TAP-based Material [8][9]
-
Catalyst Preparation: Synthesize a TAP-based material, which could be a pure TAP derivative, a composite with a semiconductor like TiO₂, or a TAP-based MOF.
-
Reaction Setup:
-
In a quartz reactor, suspend a known amount of the photocatalyst (e.g., 50 mg) in an aqueous solution of the target organic pollutant (e.g., rhodamine B, 10 ppm).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
-
Photocatalytic Reaction:
-
Irradiate the suspension with a light source (e.g., a Xenon lamp) that emits photons with energy greater than the bandgap of the photocatalyst.
-
At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and analyze the concentration of the pollutant using UV-Vis spectroscopy.
-
-
Analysis: Plot the concentration of the pollutant as a function of irradiation time to determine the degradation rate.
**dot graph Photocatalysis { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];
} } Caption: Experimental workflow for the photocatalytic degradation of organic pollutants.
Concluding Remarks and Future Outlook
4,5,9,10-Tetraazapyrene has unequivocally established itself as a powerful and versatile building block in the materials scientist's toolbox. Its inherent electronic properties, coupled with the ability to fine-tune its structure through chemical synthesis, have paved the way for its successful integration into a diverse array of functional materials. The protocols detailed herein provide a robust starting point for researchers seeking to explore and expand the applications of this fascinating molecular scaffold. Future research will undoubtedly focus on the development of novel TAP derivatives with even more tailored properties, leading to breakthroughs in areas such as flexible electronics, energy storage and conversion, and advanced sensing technologies. The continued exploration of TAP-based materials promises a future rich with innovation and discovery.
References
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Gade, L. H., et al. (2012). 1,3,6,8-Tetraazapyrenes: synthesis, solid-state structures, and properties as redox-active materials. Chemistry – A European Journal, 18(33), 10270-10284. [Link]
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Gade, L. H., et al. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. ResearchGate. [Link]
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PubChem. 4,5,9,10-Tetraazaphenanthrene. PubChem. [Link]
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Tu, T. N., et al. (2019). A New V-Based Metal–Organic Framework Synthesized from Pyrene-Based Linker. Journal of Technical Education Science, (54), 23-28. [Link]
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Chen, J., et al. (2021). A novel fluorometric chemosensor based on imidazo[4,5-b]phenazine-2-thione for ultrasensitive detection and separation of Hg2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 260, 119949. [Link]
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Liu, S.-X., et al. (2023). Intramolecular exciplex formation between pyrene and tetraazapyrene in supramolecular assemblies. Organic Chemistry Frontiers, 10(14), 3465-3471. [Link]
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Li, J.-R., et al. (2015). Photocatalytic degradation of organic pollutants in metal–organic frameworks. Energy & Environmental Science, 8(8), 2283-2303. [Link]
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Zhang, Y., et al. (2021). Photocatalytic degradation of organic pollutants by MOFs based materials: A review. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113455. [Link]
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Wang, Z., et al. (2015). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 7(12), 2605-2619. [Link]
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Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(3), 280-307. [Link]
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Tuleushov, G., & Attfield, M. (2016). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. International Journal of Biology and Chemistry, 9(1), 4-8. [Link]
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Feng, L., et al. (2022). Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. Molecules, 27(19), 6528. [Link]
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Tu, T. N., et al. (2019). A New V-Based Metal–Organic Framework Synthesized from Pyrene-Based Linker. Journal of Technical Education Science, (54), 23-28. [Link]
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Zhang, Y., et al. (2021). Photocatalytic degradation of organic pollutants by MOFs based materials: A review. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113455. [Link]
-
Li, J.-R., et al. (2015). Photocatalytic degradation of organic pollutants in metal–organic frameworks. Energy & Environmental Science, 8(8), 2283-2303. [Link]
-
Gade, L. H., et al. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. ResearchGate. [Link]
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Gade, L. H., et al. (2012). 1,3,6,8-Tetraazapyrenes: synthesis, solid-state structures, and properties as redox-active materials. Chemistry – A European Journal, 18(33), 10270-10284. [Link]
-
Zhang, Y., et al. (2021). Photocatalytic degradation of organic pollutants by MOFs based materials: A review. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113455. [Link]
-
Li, J.-R., et al. (2015). Photocatalytic degradation of organic pollutants in metal–organic frameworks. Energy & Environmental Science, 8(8), 2283-2303. [Link]
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Gade, L. H., et al. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. ResearchGate. [Link]
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PubChem. 4,5,9,10-Tetraazaphenanthrene. PubChem. [Link]
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Li, J.-R., et al. (2015). Photocatalytic degradation of organic pollutants in metal–organic frameworks. Energy & Environmental Science, 8(8), 2283-2303. [Link]
-
Tu, T. N., et al. (2019). A New V-Based Metal–Organic Framework Synthesized from Pyrene-Based Linker. Journal of Technical Education Science, (54), 23-28. [Link]
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Zhang, Y., et al. (2021). Photocatalytic degradation of organic pollutants by MOFs based materials: A review. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113455. [Link]
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Application Notes and Protocols for the Photophysical Characterization of Cinnolino[5,4,3-cde]cinnoline
Abstract: This document provides a comprehensive guide for the detailed photophysical characterization of Cinnolino[5,4,3-cde]cinnoline, a unique polycyclic aromatic heterocycle. Given the growing interest in cinnoline derivatives for applications in pharmacology and materials science, a thorough understanding of their interaction with light is paramount.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies to reliably measure key photophysical parameters. We delve into the causality behind experimental choices to ensure data integrity and reproducibility, covering UV-Visible absorption, photoluminescence spectroscopy, quantum yield determination, and excited-state lifetime measurements.
Introduction: The Significance of Photophysical Profiling
This compound (CAS: 194-12-7) is a rigid, planar nitrogen-containing heterocyclic molecule.[4][5] While the broader class of cinnolines has been explored for a wide array of pharmacological activities, the specific photophysical properties of this polycyclic derivative remain largely uncharacterized.[2][6] The determination of how a molecule absorbs and emits light is fundamental to unlocking its potential in fields such as:
-
Fluorescent Probes & Bio-imaging: A high fluorescence efficiency and sensitivity to the local environment are critical.
-
Organic Electronics (OLEDs): Properties like absorption, emission color, and quantum yield dictate a material's suitability for light-emitting layers.
-
Photodynamic Therapy & Photocatalysis: The lifetime of the excited state and its energy level are key to designing effective photosensitizers.
This guide establishes a robust framework for characterizing these properties, transforming this compound from a chemical structure into a functionally understood molecule. The core parameters detailed herein are essential for any research or development program involving this or similar heterocyclic compounds.[7]
Foundational Principles & Sample Preparation
Accurate photophysical measurements are predicated on meticulous sample preparation. The intrinsic properties of a molecule can be easily obscured by experimental artifacts.
2.1 Solvent Selection and Purity The choice of solvent is the most critical variable. Solvents can influence the electronic states of a molecule, leading to shifts in absorption and emission spectra (solvatochromism).
-
Rationale: Always use spectroscopic grade solvents (e.g., HPLC or UV-grade) to avoid interference from absorbing or fluorescent impurities.
-
Protocol:
-
Select a solvent in which this compound is fully soluble and stable. Dichloromethane, Chloroform, Acetonitrile, and Toluene are common starting points for polycyclic aromatic compounds.
-
Before use, run a blank scan (both absorption and fluorescence) of the solvent in the intended cuvette to ensure it is free from interfering signals in the region of interest.
-
2.2 Preparation of Stock and Working Solutions Accurate concentration is essential for determining molar absorptivity and for comparing data across experiments.
-
Protocol:
-
Prepare a concentrated stock solution (e.g., 1 mM) by accurately weighing the this compound powder using an analytical balance and dissolving it in a precise volume of the chosen solvent in a Class A volumetric flask.
-
Create a series of more dilute working solutions via serial dilution from the stock solution. Use calibrated micropipettes and Class A volumetric flasks for all dilutions.
-
2.3 Cuvette Handling
-
Rationale: Use quartz cuvettes for all measurements, as they are transparent in the UV region (below 300 nm). Ensure cuvettes are scrupulously clean. Fingerprints and dirt can absorb light and fluoresce, leading to erroneous results.
-
Protocol: Clean cuvettes with a suitable solvent and wipe the optical faces with a lint-free lens paper immediately before placing them in the instrument.
Protocol I: UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and calculate the molar absorption coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.[7]
Instrumentation: Dual-beam UV-Visible Spectrophotometer.
Methodology:
-
Prepare a series of 4-5 dilutions of this compound in the chosen solvent. Concentrations should be chosen to yield absorbance maxima between 0.1 and 1.0, the region where the Beer-Lambert law is most reliable.
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the most dilute sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).
-
Repeat the measurement for each of the prepared dilutions.
-
Identify the primary λmax from the spectra.
-
At this λmax, plot the measured absorbance versus the concentration for each dilution.
-
Perform a linear regression on the data. The slope of this line is the molar absorption coefficient, ε (in M-1cm-1), according to the Beer-Lambert law (A = εcl).
Data Presentation:
| Parameter | Value |
| λmax 1 (nm) | e.g., 350 |
| ε at λmax 1 (M-1cm-1) | e.g., 15,000 |
| λmax 2 (nm) | e.g., 420 |
| ε at λmax 2 (M-1cm-1) | e.g., 8,000 |
Workflow for Molar Absorptivity Determination
Caption: Workflow for determining molar absorptivity using the Beer-Lambert law.
Protocol II: Photoluminescence (PL) Spectroscopy
Objective: To characterize the fluorescent properties of the molecule by measuring its emission and excitation spectra and determining the Stokes shift.
Instrumentation: Spectrofluorometer equipped with excitation and emission monochromators and a photon detector (e.g., a PMT).
Methodology:
-
Causality: To prevent inner-filter effects, where emitted light is re-absorbed by other molecules in the solution, a very dilute sample must be used. The absorbance at the excitation wavelength should not exceed 0.1.[8]
-
Prepare a dilute solution of this compound (absorbance < 0.1 at λmax).
-
Emission Spectrum:
-
Set the excitation monochromator to a known absorption wavelength (e.g., λmax 1 from the UV-Vis spectrum).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λexc + 10 nm to 800 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak at λem, max.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λem, max.
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250 nm to λem, max - 10 nm).
-
Self-Validation: The resulting excitation spectrum should have a profile that closely matches the absorption spectrum. A significant deviation may indicate the presence of fluorescent impurities or multiple species.
-
-
Stokes Shift Calculation: Calculate the difference between the lowest energy absorption maximum (λabs, max) and the emission maximum (λem, max).
Data Presentation:
| Parameter | Value |
| Excitation Wavelength (nm) | e.g., 420 |
| Max Emission Wavelength, λem, max (nm) | e.g., 510 |
| Max Excitation Wavelength, λex, max (nm) | e.g., 422 |
| Stokes Shift (nm) | 90 |
| Stokes Shift (cm-1) | Calculated value |
Protocol III: Photoluminescence Quantum Yield (ΦPL)
Objective: To determine the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9]
Methodology: The comparative method (relative quantum yield) is the most accessible and widely used technique.[8] It involves comparing the fluorescence of the sample to a well-characterized standard of known quantum yield (Φstd).
Instrumentation: Spectrofluorometer and UV-Visible Spectrophotometer.
Protocol:
-
Select a Standard: Choose a standard with a known and reliable Φstd that absorbs and emits in a similar spectral region to this compound. For emission around 510 nm, Quinine Sulfate in 0.5 M H2SO4 (Φstd ≈ 0.54) or Rhodamine 6G in ethanol (Φstd ≈ 0.95) are common choices.[10][11]
-
Prepare Solutions: Prepare a series of 4-5 dilute solutions of both the this compound sample and the chosen standard. The absorbances should be kept below 0.1 at the excitation wavelength to maintain linearity.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, accurately measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucial: Use identical instrument settings (excitation wavelength, slit widths, etc.) for both the sample and standard measurements.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for each data set.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φstd * ( Gradx / Gradstd ) * ( η2x / η2std )
Where:
-
Gradx and Gradstd are the gradients for the sample and standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and standard.
-
Workflow for Comparative Quantum Yield Measurement
Caption: Workflow for relative photoluminescence quantum yield determination.
Protocol IV: Photoluminescence Lifetime (τ)
Objective: To measure the average time a molecule spends in the excited state before emitting a photon. This is a key dynamic parameter, sensitive to quenching and other non-radiative decay processes.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for its high precision and sensitivity.[12] It measures the time delay between an excitation laser pulse and the detection of the first emitted photon.
Instrumentation: A TCSPC system including a high-repetition-rate pulsed light source (picosecond laser diode or LED), a high-speed single-photon detector (e.g., PMT or SPAD), and TCSPC electronics.
Protocol:
-
Sample Preparation: Use a dilute solution (absorbance < 0.1) to avoid artifacts. For molecules sensitive to oxygen quenching, the solution should be thoroughly degassed by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.
-
Instrument Response Function (IRF):
-
Rationale: The measured decay is a convolution of the true fluorescence decay and the instrument's own time response. The IRF must be measured to be mathematically removed (deconvoluted) from the data.
-
Measure the IRF by placing a scattering solution (e.g., a dilute suspension of Ludox or non-dairy creamer) in the sample holder and collecting the scattered light profile at the excitation wavelength.
-
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the this compound sample.
-
Set the emission wavelength to λem, max.
-
Acquire data until the peak channel has a sufficient number of counts (e.g., 10,000) for robust statistical analysis.
-
-
Data Analysis:
-
Using specialized analysis software, perform an iterative reconvolution fit of the experimental decay data.
-
Fit the decay to a sum of exponentials model (mono-exponential is simplest, multi-exponential may be required).
-
The quality of the fit is judged by the chi-squared (χ²) value (ideally close to 1.0) and a random distribution of weighted residuals.
-
Data Presentation:
| Parameter | Value |
| Lifetime, τ (ns) | e.g., 5.2 |
| Chi-squared (χ²) | e.g., 1.1 |
| Decay Model | e.g., Mono-exponential |
Principle of Time-Correlated Single Photon Counting (TCSPC)
Caption: Simplified schematic of the TCSPC measurement principle.
Summary of Photophysical Data
This comprehensive set of protocols enables the thorough characterization of this compound. The resulting data, summarized below, provide a complete photophysical profile essential for evaluating its potential applications.
| Parameter | Symbol | Method | Significance |
| Absorption Maximum | λmax | UV-Vis Spectroscopy | Wavelengths of most efficient light absorption |
| Molar Absorptivity | ε | UV-Vis Spectroscopy | Light absorption efficiency at λmax |
| Emission Maximum | λem, max | PL Spectroscopy | Color of emitted light |
| Stokes Shift | Δν | Absorption & Emission | Energy loss between absorption and emission |
| Quantum Yield | ΦPL | Comparative PL | Efficiency of light emission |
| Excited-State Lifetime | τ | TCSPC | Duration of the fluorescent state |
By systematically applying these protocols, researchers can generate high-quality, reliable data, paving the way for the rational design and application of this compound in advanced scientific and technological fields.
References
-
Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of organic molecules in solution – a consensus, not a controversy. Journal of Fluorescence, 18, 1177-1191. [Link]
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Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2758-2786. [Link]
-
Amrita University. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
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Pascu, S., et al. (2015). Current Experimental Techniques of Lifetime Measurements and Their Importance for the Nuclear Structure. Bulgarian Journal of Physics, 42(4), 485-498. [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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Lagorio, M. G. (n.d.). Tutorial: Determination of Fluorescence Quantum Yields in Scattering Media. Supplementary Material. [Link]
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Alexander, T. K., & Forster, J. S. (1976). The measurement of the lifetimes of excited nuclear states. Advances in Nuclear Physics, 10, 1-105. [Link]
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Bhattacharya, P., & Das, T. N. (2000). Lifetime measurement of excited atomic and ionic states of some noble gases using the high-frequency deflection technique. Pramana - Journal of Physics, 55(5-6), 823-832. [Link]
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Maddii Fabiani, L., et al. (2022). Vuv/vis absorption spectroscopy of different PAHs. The European Physical Journal Plus, 137(1), 1-10. [Link]
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Avi-Lorie, O., et al. (2015). Measuring excited state lifetime of Rb atoms with pump-probe technique. Applied Physics Letters, 107(9), 093502. [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
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Malloci, G., et al. (2004). Theoretical studies of the absorption spectra of polycyclic aromatic hydrocarbons. Astronomy & Astrophysics, 426(1), 105-117. [Link]
-
Castro, C. S., et al. (2018). Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Journal of the Optical Society of America B, 35(4), B91-B101. [Link]
-
Dang, V. Q., & Teets, T. S. (2024). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]
-
Morais, S., et al. (2022). Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations. Atmosphere, 13(12), 2004. [Link]
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Tregrossi, A., et al. (2017). Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra. Chemical Engineering Transactions, 57, 1363-1368. [Link]
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Sakhapov, D., et al. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. Journal of Physical Chemistry Letters, 13(21), 4823-4830. [Link]
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Wall, M. A., et al. (2015). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. Biochemistry and Molecular Biology Education, 43(3), 177-184. [Link]
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Kumar, K. A., & Jayaroopa, P. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 184-192. [Link]
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Holt, P. F., & Oakland, R. (1952). Polycyclic cinnoline derivatives. Part XIV. 4,5,9-Triazapyrene (quinolino[5,4,3-cde]cinnoline), 4,5,9,10-tetra-azapyrene (this compound), and their oxides. Journal of the Chemical Society, 4467-4470. [Link]
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Mishra, P., et al. (2015). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 5(2), 64-68. [Link]
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Application Notes and Protocols for the Electrochemical Analysis of Cinnolino[5,4,3-cde]cinnoline
Introduction: Unlocking the Redox Profile of Cinnolino[5,4,3-cde]cinnoline
This compound, a unique polycyclic nitrogen-containing heterocyclic compound (Molecular Formula: C12H6N4), presents a compelling subject for electrochemical investigation.[1] Nitrogen heterocycles are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules.[2][3] Their electronic properties, often governed by the nitrogen atoms' ability to participate in redox processes, are critical to their mechanism of action, metabolic fate, and potential for inducing oxidative stress. Electrochemical analysis serves as a powerful tool to probe these fundamental characteristics, offering insights into the molecule's reactivity, potential for drug-drug interactions, and suitability for formulation in drug delivery systems.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the electrochemical characterization of this compound. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, enabling you to adapt and optimize these protocols for your specific research questions. The techniques detailed herein—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS)—form a synergistic toolkit for a thorough investigation of this novel molecule's electrochemical behavior.
Part 1: Foundational Electrochemical Characterization with Cyclic Voltammetry (CV)
Cyclic Voltammetry is the cornerstone of electrochemical analysis, providing a rapid and informative overview of a molecule's redox behavior. It allows for the determination of reduction and oxidation potentials, the assessment of reaction reversibility, and the study of reaction mechanisms. For a molecule like this compound, with its multiple nitrogen centers, CV can reveal the sequence of electron transfer events.
Causality Behind Experimental Choices in CV
-
Working Electrode: A Glassy Carbon Electrode (GCE) is recommended as the initial choice due to its wide potential window, chemical inertness, and relatively low background current.
-
Supporting Electrolyte: A non-aqueous electrolyte system, such as tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), is often preferred for organic molecules to avoid the interfering reduction or oxidation of water. The choice of solvent and electrolyte should be guided by the solubility of this compound.
-
Scan Rate (ν): Varying the scan rate is a critical diagnostic tool. A linear relationship between the peak current (ip) and the square root of the scan rate (ν1/2) suggests a diffusion-controlled process, which is typical for soluble species. Deviations from this behavior can indicate adsorption onto the electrode surface or coupled chemical reactions.[6]
Experimental Protocol: Cyclic Voltammetry of this compound
-
Preparation of the Analyte Solution:
-
Prepare a 1 mM stock solution of this compound in the chosen anhydrous solvent (e.g., ACN).
-
In an electrochemical cell, add a known volume of the supporting electrolyte solution (e.g., 0.1 M TBAPF6 in ACN).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then the solvent being used for the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system: the polished GCE as the working electrode, a platinum wire as the counter (auxiliary) electrode, and an Ag/AgCl or a silver wire pseudo-reference electrode.
-
Record a blank CV of the supporting electrolyte to establish the potential window.
-
Add a known volume of the this compound stock solution to the cell to achieve the desired final concentration (e.g., 100 µM).
-
Record the cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s).
-
The potential should be swept from an initial value where no reaction occurs to a potential sufficiently negative to observe reduction peaks and then to a potential sufficiently positive to observe oxidation peaks, before returning to the initial potential.
-
Data Interpretation and Expected Results
The resulting voltammogram will plot current versus potential. The key parameters to extract are the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).
| Parameter | Interpretation | Example Data (Hypothetical) |
| Epa | Potential at which oxidation occurs. | +0.85 V vs. Ag/AgCl |
| Epc | Potential at which reduction occurs. | -0.60 V vs. Ag/AgCl |
| ΔEp (Epa - Epc) | Indicator of reversibility. For a reversible one-electron process, ΔEp ≈ 59 mV. | 75 mV |
| ipa/ipc | Indicator of reversibility. For a reversible process, the ratio is close to 1. | 0.95 |
Part 2: High-Sensitivity Quantification with Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis, making it highly valuable in drug development for determining low concentrations of an active pharmaceutical ingredient (API).[7][8] DPV discriminates against background charging currents, resulting in a significantly improved signal-to-noise ratio.[9]
Causality Behind Experimental Choices in DPV
-
Pulse Amplitude and Width: These parameters are optimized to maximize the faradaic current (from the redox reaction) while minimizing the capacitive current. A larger pulse amplitude generally leads to a larger peak current but can also broaden the peak.
-
Scan Increment: A smaller scan increment will result in better potential resolution.
Experimental Protocol: DPV for Quantification of this compound
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the electrolyte solution, ranging from sub-micromolar to micromolar concentrations.
-
De-aerate each solution with an inert gas as described for CV.
-
-
Electrochemical Measurement:
-
Use the same three-electrode setup as for CV.
-
Optimize the DPV parameters by analyzing a mid-range concentration standard. Typical starting parameters are:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Scan Rate: 20 mV/s
-
-
Record the DPV voltammograms for the blank electrolyte and each calibration standard over the potential range where the redox activity was observed in the CV experiments.
-
-
Data Analysis:
-
Measure the peak height for the oxidation or reduction peak of this compound for each standard, subtracting the baseline current.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the blank and the slope of the calibration curve.
-
Expected Quantitative Performance
| Parameter | Expected Outcome |
| Linear Range | 0.1 µM - 50 µM |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 10⁻⁸ M[9] |
| Reproducibility (RSD) | < 5% |
Part 3: Interfacial and Mechanistic Insights with Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the electrical properties of an electrochemical system, including charge transfer resistance, solution resistance, and capacitance.[10][11] In the context of drug development, EIS is invaluable for studying drug-membrane interactions, the formation of films on electrode surfaces, and the kinetics of electron transfer.[4][12]
Causality Behind Experimental Choices in EIS
-
AC Amplitude: A small AC amplitude (typically 5-10 mV) is used to ensure the system remains in a pseudo-linear regime, allowing for straightforward data analysis.
-
Frequency Range: A wide frequency range (e.g., 100 kHz to 0.1 Hz) is necessary to probe different processes occurring at different timescales. High-frequency data relates to solution resistance, while mid-to-low frequency data reveals information about charge transfer and diffusion.
-
Equivalent Circuit Modeling: The impedance data is often fitted to an equivalent electrical circuit model (e.g., a Randles circuit) to quantify the different components of the electrochemical system.
Experimental Protocol: EIS for this compound
-
System Setup:
-
Use the same three-electrode setup and analyte solution as for CV and DPV.
-
The experiment is typically performed at the formal potential (E°') of the redox couple of this compound, which can be estimated from the CV data as (Epa + Epc)/2.
-
-
Impedance Measurement:
-
Apply a DC potential equal to the formal potential of the analyte.
-
Superimpose a small amplitude AC potential (e.g., 10 mV) over the DC potential.
-
Sweep the frequency of the AC potential over a wide range (e.g., 100 kHz to 0.1 Hz).
-
Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z'' vs. Z').
-
A typical Nyquist plot for a simple redox process will show a semicircle at high frequencies and a straight line at low frequencies.
-
The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is inversely proportional to the rate of electron transfer.
-
Fit the data to an appropriate equivalent circuit model to obtain quantitative values for the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Visualization of Experimental Workflows
Caption: Workflow for the electrochemical analysis of this compound.
Conclusion and Future Directions
The electrochemical techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy, researchers can gain critical insights into the redox properties, quantitative behavior, and interfacial kinetics of this novel heterocyclic compound. This information is paramount for understanding its potential as a therapeutic agent and for guiding its development from discovery to clinical application. Further studies could involve coupling these electrochemical methods with spectroscopic techniques (e.g., spectroelectrochemistry) to identify the species generated upon oxidation or reduction, providing a more complete picture of the reaction mechanisms.
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Experimental Study of Electrical Properties of Pharmaceutical Materials by Electrical Impedance Spectroscopy. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Stoytcheva, M. (2020). Differential Alternative Pulses Voltammetry Application in Organic and Inorganic Analysis. ResearchGate. Retrieved January 13, 2026, from [Link]
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Guo, Y. P. (2008). Electrochemical Properties Of Nitrogen-containing Heterocyclic Compounds And Ion Recognition Performance. Globe Thesis. Retrieved January 13, 2026, from [Link]
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Recent advances in the electrochemical functionalization of N-heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 13, 2026, from [Link]
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Differential Pulse Voltammetry (DPV). (n.d.). Gamry Instruments. Retrieved January 13, 2026, from [Link]
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Electrochemical Impedance Spectroscopy Applications. (2018). News-Medical.Net. Retrieved January 13, 2026, from [Link]
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Cinnoline Derivatives Research Articles. (n.d.). R Discovery. Retrieved January 13, 2026, from [Link]
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Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. (n.d.). Sciforum. Retrieved January 13, 2026, from [Link]
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Electrochemical Impedance Spectroscopy: Evaluation of Drug Delivery System of Alpha-Tricalcium Phosphate Cement. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
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Voltammetric responses at modified electrodes and aggregation effects of two anticancer molecules: irinotecan and sunitinib. (2020). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). PubMed. Retrieved January 13, 2026, from [Link]
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Novel electrochemical procedure for the determination of metamitron. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Electrochemical analysis of a novel ferrocene derivative as a potential antitumor drug. (n.d.). Analyst (RSC Publishing). Retrieved January 13, 2026, from [Link]
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Development of a Novel Electrochemical Biosensor Based on Carbon Nanofibers–Cobalt Phthalocyanine–Laccase for the Detection of p-Coumaric Acid in Phytoproducts. (2021). PMC - NIH. Retrieved January 13, 2026, from [Link]
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Electrochemical Defluorinative Matteson Homologation Breakthrough. (2026). Bioengineer.org. Retrieved January 13, 2026, from [Link]
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The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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A concise review on cinnoline and its biological activities. (n.d.). IJARIIT. Retrieved January 13, 2026, from [Link]
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High-Throughput Screening of Cinnolino[5,4,3-cde]cinnoline Derivatives: Application Notes & Protocols
Abstract
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The fused ring system of "Cinnolino[5,4,3-cde]cinnoline" represents a novel, structurally complex subclass of this family, holding significant potential for the development of new therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify and characterize bioactive derivatives of this scaffold. We detail strategic considerations for assay selection, provide step-by-step protocols for both biochemical and cell-based screening, and outline a robust framework for data analysis and hit validation.
Introduction: The Therapeutic Potential of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) and its derivatives are of significant interest to medicinal chemists due to their diverse biological activities.[2] These compounds have been reported to interact with a variety of biological targets, including protein kinases, topoisomerases, and phosphodiesterases.[5] The structural rigidity and unique electronic properties of the this compound core suggest that its derivatives could present novel binding modes and selectivities for key disease-related targets.
Given the broad spectrum of activities associated with the parent cinnoline class, an effective HTS strategy for this novel scaffold should employ a multi-pronged approach. This includes:
-
Biochemical (Target-Based) Screening: To identify direct modulators of specific, high-value enzyme targets. Protein kinases are a particularly attractive target class for these scaffolds.[6][7]
-
Cell-Based (Phenotypic) Screening: To discover compounds that exert a desired effect on cellular function, such as inducing cytotoxicity in cancer cells, without a priori knowledge of the specific molecular target.[8][9]
This guide will focus on providing detailed protocols for a representative assay from each category: a kinase inhibition assay as a primary biochemical screen and a cytotoxicity assay as a primary phenotypic screen.
Strategic Assay Selection & Rationale
The initial choice of assay is critical for the success of any HTS campaign. The decision should be driven by the hypothesized mechanism of action and the desired therapeutic application.
2.1. Primary Screen 1: Biochemical Assay for Kinase Inhibition
Rationale: Protein kinases are a well-established class of drug targets, particularly in oncology.[6] The planar, heterocyclic nature of the cinnoline scaffold is common among known kinase inhibitors. A high-throughput biochemical assay allows for the rapid and direct measurement of a compound's ability to inhibit a specific kinase enzyme.
Recommended Assay: Homogeneous Time-Resolved Fluorescence (HTRF) or similar proximity-based assays like AlphaScreen are industry standards for HTS of kinase inhibitors due to their robustness, sensitivity, and automation compatibility.[6][10][11] We will detail a protocol based on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) principle.[12][13]
2.2. Primary Screen 2: Cell-Based Assay for Cytotoxicity
Rationale: A primary phenotypic screen is essential for identifying compounds with potential anticancer activity, regardless of their specific mechanism.[14][15] This approach can uncover novel mechanisms of action that would be missed by a target-centric screen. A cytotoxicity assay measures the ability of a compound to kill or inhibit the proliferation of cancer cells.[16]
Recommended Assay: Cell viability assays that measure metabolic activity (e.g., using resazurin or tetrazolium salts like MTT) or intracellular ATP levels are well-suited for HTS.[15][16] We will provide a protocol for a Resazurin-Based Cytotoxicity Assay , which is cost-effective, highly sensitive, and has a simple workflow.
HTS Workflow & Quality Control
A successful HTS campaign requires rigorous quality control at every step. The workflow diagram below illustrates the key stages, from primary screening to hit confirmation.
Caption: High-level workflow for an HTS campaign.
3.1. Assay Validation: The Z'-Factor
Before initiating a full-scale screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is the most common statistical parameter used for this purpose.[17][18] It assesses the separation between the positive and negative controls.
The Z'-factor is calculated using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[19][20] |
| 0 to 0.5 | Marginal assay, may require optimization.[19] |
| < 0 | Unsuitable for screening.[19][20] |
Detailed Experimental Protocols
PROTOCOL 1: AlphaScreen Kinase Inhibition Assay
Objective: To identify this compound derivatives that inhibit the activity of a target protein kinase (e.g., a tyrosine kinase relevant to oncology).
Principle: This is a competition assay. Biotinylated substrate peptide binds to Streptavidin-coated Donor beads. A phospho-specific antibody binds to the phosphorylated substrate and is captured by Protein A-coated Acceptor beads. When the kinase is active, it phosphorylates the substrate, bringing the Donor and Acceptor beads into proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[12][21] An active inhibitor prevents substrate phosphorylation, breaking the bead proximity and causing a loss of signal.
Caption: Principle of the AlphaScreen Kinase Inhibition Assay.
Materials:
-
384-well, low-volume, white microplates
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
Phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
ATP (Adenosine triphosphate)
-
Assay Buffer (containing MgCl₂, DTT, BSA)
-
This compound compound library (dissolved in DMSO)
-
Known kinase inhibitor (e.g., Staurosporine) for positive control
-
DMSO (vehicle) for negative control
-
Plate reader capable of AlphaScreen detection[13]
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at 2 mM in DMSO) into wells of the 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Control Wells:
-
Negative Control (0% Inhibition): Dispense 50 nL of DMSO.
-
Positive Control (100% Inhibition): Dispense 50 nL of a known inhibitor (e.g., Staurosporine at a final concentration that gives >95% inhibition).
-
-
Kinase/Substrate Addition: Prepare a master mix of kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.
-
Initiate Reaction: Prepare a master mix of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a master mix of Donor and Acceptor beads in a detection buffer (as per manufacturer's instructions). Note: This step should be performed under subdued light conditions. Add 10 µL of the bead suspension to each well.
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
PROTOCOL 2: Resazurin-Based Cell Cytotoxicity Assay
Objective: To identify this compound derivatives that reduce the viability of a cancer cell line (e.g., HeLa, MCF-7).
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink-colored resorufin. The amount of fluorescence is directly proportional to the number of living cells. Cytotoxic compounds will inhibit metabolic activity, leading to a decrease in fluorescence.
Materials:
-
384-well, black, clear-bottom tissue culture plates
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Resazurin sodium salt solution
-
This compound compound library (in DMSO)
-
A known cytotoxic agent (e.g., Doxorubicin) for positive control
-
DMSO (vehicle) for negative control
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Dilute cells in culture medium to an optimized seeding density (e.g., 1000 cells/well). Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition:
-
Add 100 nL of library compounds, positive control (Doxorubicin), or negative control (DMSO) to the appropriate wells.
-
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of Resazurin solution to each well for a final concentration of ~44 µM.
-
Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Data Analysis and Hit Identification
High-throughput screening generates vast amounts of data that require systematic analysis to identify meaningful hits.[22]
5.1. Data Normalization
Raw data from the plate reader must be normalized to account for plate-to-plate and intra-plate variability. The percentage inhibition (for biochemical assays) or percentage viability (for cell-based assays) is calculated for each compound well relative to the plate's controls.
-
% Inhibition = 100 * (1 - (Signalcompound - Meanpos_ctrl) / (Meanneg_ctrl - Meanpos_ctrl))
-
% Viability = 100 * (Signalcompound - Meanpos_ctrl) / (Meanneg_ctrl - Meanpos_ctrl)
5.2. Hit Selection
A "hit" is a compound that produces a desired level of activity in the primary screen.[23] The hit selection process involves setting a statistical threshold.
-
Primary Hit Identification: A common method is to define a hit as any compound producing a signal that is greater than 3 standard deviations from the mean of the negative control population (the sample library).[24] For example, a hit could be defined as any compound with >50% inhibition.
-
Confirmation and Dose-Response: All primary hits must be re-tested to eliminate false positives.[25] Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).
Data Summary Table:
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit? | IC₅₀ (µM) | Max Response (%) |
| CINN-001 | 65.2 | Yes | 1.2 | 98.5 |
| CINN-002 | 12.5 | No | >50 | 15.1 |
| CINN-003 | 88.9 | Yes | 0.45 | 99.2 |
| CINN-004 | 51.7 | Yes | 8.9 | 75.4 |
Conclusion and Forward Look
The protocols and strategies outlined in this document provide a robust framework for conducting a high-throughput screening campaign against the novel this compound scaffold. By employing a dual-pronged approach with both biochemical and phenotypic assays, researchers can maximize the potential for discovering compounds with significant therapeutic promise. Rigorous data analysis and a multi-step hit validation cascade are essential to ensure that the most promising compounds are advanced into lead optimization programs. The subsequent exploration of the structure-activity relationship (SAR) for confirmed hits will be critical in transforming these initial discoveries into viable drug candidates.
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Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
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Kéri, G., et al. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]
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Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(4), 514-521. Retrieved from [Link]
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Arisagen. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Yamaura, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 636-645. Retrieved from [Link]
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Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
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Researcher.Life. (2005). High‐Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]
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North Carolina State University. (n.d.). Z-factors. Retrieved from [Link]
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Vipergen. (n.d.). Hit Identification. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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PubMed. (2016). High-Throughput Cell Toxicity Assays. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Biological Evaluation of Novel Cinnolino[5,4,3-cde]cinnoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Cinnolino[5,4,3-cde]cinnoline Scaffold
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer unique three-dimensional arrangements for interacting with complex biological targets. The this compound core represents a rigid, planar, and electron-rich heterocyclic system. Its structural complexity and relationship to the broader cinnoline family—known for a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects—suggests that this scaffold could be a rich source of potent and selective therapeutic agents.[1] Cinnoline derivatives have been reported to interact with a variety of biological targets, including protein kinases, topoisomerases, and components of inflammatory signaling pathways like NF-κB.[2][3]
This guide provides a comprehensive framework for the initial in vitro biological characterization of novel this compound compounds, with a primary focus on oncology applications. We present a logical, tiered approach to screening and mechanistic evaluation, detailing the causality behind experimental choices and providing robust, step-by-step protocols for key assays.
Tier 1: Primary Screening for Bioactivity
The initial goal is to ascertain whether a novel this compound compound, hereafter referred to as Cinnolinostat-X , possesses cytotoxic or cytostatic activity against cancer cells. This is the foundational step that justifies further mechanistic investigation.
Core Assay: Cell Viability and Cytotoxicity (MTT Assay)
Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][5] The quantity of formazan is directly proportional to the number of metabolically active cells, allowing for the rapid determination of a compound's effect on cell survival.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Plating:
-
Harvest cancer cells (e.g., HeLa, A549, MCF-7) during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Cinnolinostat-X (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6]
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[8]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
| Parameter | Description | Typical Value/Range |
| Cell Line | Human cervical cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Compound Conc. | Range for IC₅₀ determination | 0.01 - 100 µM |
| Incubation Time | Compound exposure | 72 hours |
| MTT Conc. | Final concentration in well | 0.5 mg/mL |
| Readout | Absorbance Wavelength | 570 nm |
| Calculated Value | Half-maximal inhibitory conc. | IC₅₀ (µM) |
Tier 2: Mechanistic Elucidation
If Cinnolinostat-X demonstrates significant cytotoxic activity (e.g., a low micromolar IC₅₀), the next step is to investigate how it is affecting the cancer cells. Key questions include: Is it inducing programmed cell death (apoptosis)? Is it halting the cell division cycle?
Assay 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Scientific Rationale: Apoptosis is a key mechanism for many effective anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[9] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to the amount of caspase activity.[9][10] This "add-mix-measure" format is highly sensitive and ideal for high-throughput screening.[9]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Follow the same procedure as the MTT assay (Step 1 & 2), typically using a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treat cells with Cinnolinostat-X at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubation times may be shorter than for viability assays (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[11]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.
-
| Parameter | Description | Example Condition |
| Plate Type | For luminescence reading | White-walled, 96-well |
| Compound Conc. | Based on IC₅₀ | 1x IC₅₀, 2x IC₅₀ |
| Positive Control | Known apoptosis inducer | Staurosporine (1 µM) |
| Incubation Time | Compound exposure | 24 hours |
| Readout | Luminescence | Relative Luminescence Units (RLU) |
Assay 3: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
Scientific Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) before cell death. Flow cytometry using propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[12]
Hypothesized Cell Cycle Arrest by Cinnolinostat-X
Caption: Cinnolinostat-X may induce cell cycle arrest, for example at the G2/M checkpoint.
Detailed Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (approx. 1-2 million cells per sample).
-
Treat cells with Cinnolinostat-X (e.g., at IC₅₀ concentration) for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[13]
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution. A typical solution contains:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A (to prevent staining of double-stranded RNA)[14]
-
0.1% Triton X-100 (to permeabilize the nuclear membrane)
-
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a blue or green laser and collecting the emission in the red channel.
-
Collect data on a linear scale to resolve the 2n and 4n DNA content peaks.[13]
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution to quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in one phase compared to the control suggests cell cycle arrest.
-
Tier 3: Target Identification and Validation
Based on the broader cinnoline literature, plausible molecular targets for Cinnolinostat-X include topoisomerases and protein kinases.[2] Cell-free biochemical assays are essential to determine if the compound directly interacts with and inhibits these putative targets.
Assay 4: Topoisomerase II Inhibition Assay
Scientific Rationale: Topoisomerase II (Topo II) is a critical enzyme that resolves DNA tangles during replication, making it a key target for chemotherapy.[15] Inhibitors can prevent the enzyme from relaxing supercoiled DNA. This activity can be measured in vitro by incubating supercoiled plasmid DNA with Topo II in the presence and absence of the inhibitor. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[16][17]
Detailed Protocol: Topo II DNA Relaxation Assay
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine:
-
3 µL of 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT)
-
3 µL of 10 mM ATP
-
1 µL of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)
-
Deionized water to bring the volume up to 28 µL after adding the enzyme and inhibitor.
-
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add 1 µL of Cinnolinostat-X at various concentrations (or DMSO for control).
-
Add 1 µL of diluted human Topoisomerase II enzyme to initiate the reaction. Include a "no enzyme" control.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 6 µL of 5x loading dye containing SDS and proteinase K.
-
-
Analysis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.
-
Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band in the presence of the compound, compared to the control where the DNA is converted to the slower-migrating relaxed form.
-
Assay 5: In Vitro Kinase Inhibition Assay
Scientific Rationale: Dysregulation of protein kinase activity is a hallmark of cancer.[18] To determine if Cinnolinostat-X is a kinase inhibitor, its effect on the activity of a specific kinase can be measured. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are common. They quantify the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, leading to a lower signal.[18][19]
Detailed Protocol: Luminescence-Based Kinase Assay
-
Kinase Reaction:
-
In a 96-well plate, add serially diluted Cinnolinostat-X or a control inhibitor (e.g., Staurosporine).
-
Add the kinase of interest (e.g., a specific cyclin-dependent kinase, CDK) to each well and incubate for ~10 minutes to allow for binding.[18]
-
Initiate the reaction by adding a mixture of the kinase's specific substrate peptide and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This tiered approach provides a systematic and robust framework for the initial in vitro characterization of novel this compound compounds. By starting with broad screening for cytotoxicity and progressively moving towards more specific mechanistic and target-based assays, researchers can efficiently identify promising lead compounds. Positive results from this workflow would justify advancement to more complex studies, including profiling against a larger panel of cancer cell lines, investigating off-target effects, and ultimately, evaluation in preclinical in vivo models.
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Szumilak, M., Stączek, P., & Kołaczkowski, M. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2265. [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]
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Singh, S., & Sharma, B. (2022). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. Journal of Applied Biology & Biotechnology, 10(4), 1-13. [Link]
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Menon, A., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
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Nitiss, J. L., et al. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]
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Application Notes & Protocols for Single-Crystal X-ray Crystallography of Cinnolino[5,4,3-cde]cinnoline
Abstract
This document provides a comprehensive, in-depth technical guide for obtaining high-quality single crystals of Cinnolino[5,4,3-cde]cinnoline and subsequently determining their three-dimensional molecular structure via X-ray crystallography. This protocol is designed for researchers, scientists, and professionals in drug development and materials science. The guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to ensure scientific rigor and reproducibility. We will cover the crucial stages from sample purification and crystallization to data collection, structure solution, and refinement, grounding our recommendations in established crystallographic principles and relevant literature.
Introduction: The Structural Significance of the Cinnoline Core
The this compound scaffold represents a unique polycyclic aromatic nitrogen heterocycle. The determination of its precise three-dimensional structure is fundamental to understanding its chemical and physical properties, such as its electronic structure, stacking behavior in the solid state, and potential as a synthon in medicinal chemistry or materials science.[1][2] Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[3] The primary challenge, and the focus of the initial part of this guide, is the growth of diffraction-quality single crystals, a process that is often the rate-limiting step in structural determination.[4]
Synthesis and Purification of this compound
A prerequisite for successful crystallization is the purity of the compound. The synthesis of this compound derivatives has been achieved via a domino reaction, which offers an efficient route to the core structure.[5]
2.1. Synthetic Protocol Overview
A reported synthesis involves the reaction of specific 1,8-dioxo-2,3,4,5,6,7-hexahydroanthenes with hydrazine hydrate in ethanol.[5] Following the reaction, the product often precipitates from the reaction mixture upon cooling, which provides a preliminary purification.[5]
2.2. Purification Protocol
For crystallographic studies, the crude product precipitated from the reaction mixture must be further purified. Recrystallization is the most effective method.
Step-by-Step Recrystallization:
-
Solvent Selection: Based on the synthetic procedure, ethanol is an excellent starting solvent for recrystallization, as the product has moderate solubility in hot ethanol and lower solubility upon cooling.[5][6]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude this compound solid. Heat the mixture gently (e.g., on a steam bath or hot plate) and continue adding small portions of hot ethanol until the solid is completely dissolved.[7]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization and ensures that insoluble particles do not act as unwanted nucleation sites.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[8] Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.
Growing Diffraction-Quality Single Crystals
The production of a single crystal suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is a blend of science and art.[9] Several methods should be screened in parallel.
3.1. Recommended Crystallization Techniques
For a compound like this compound, the following techniques are most likely to yield success. A crystal structure for the related 1,2,3,6,7,8-Hexahydrothis compound was achieved by slow evaporation from ethanol, making this the primary recommended method.[6]
Method 1: Slow Evaporation (Primary Recommendation)
-
Principle: This technique relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly, leading to supersaturation and subsequent crystal growth.[10]
-
Protocol:
-
Prepare a dilute to moderately saturated solution of purified this compound in a high-purity solvent (e.g., HPLC-grade ethanol).
-
Filter the solution through a 0.22 µm syringe filter into a clean, small vial. This removes dust particles that can cause rapid precipitation.[10]
-
Cover the vial with parafilm and pierce it with a needle to create a small hole. The size of the hole controls the rate of evaporation.
-
Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of the lab) at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
Method 2: Vapor Diffusion
-
Principle: This method involves the slow diffusion of a vaporous "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which reduces the solute's solubility and induces crystallization.[10]
-
Protocol:
-
In a small, open inner vial, dissolve the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane or Chloroform).
-
Place this inner vial inside a larger, sealable outer jar containing a reservoir of an "anti-solvent" (e.g., Hexane or Pentane).
-
Seal the outer jar tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Store in a vibration-free location and monitor for crystal growth.
-
Method 3: Solvent Layering
-
Principle: A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound. Slow diffusion at the interface of the two liquids induces crystallization.
-
Protocol:
-
Prepare a concentrated solution of the compound in a dense solvent (e.g., Dichloromethane) in a narrow test tube.
-
Carefully and slowly, pipette a less dense anti-solvent (e.g., Hexane) down the side of the test tube to form a distinct layer on top.
-
Seal the tube and leave it undisturbed. Crystals will ideally form at the solvent interface.
-
3.2. Troubleshooting Crystallization
| Observation | Potential Cause | Suggested Solution |
| Amorphous Precipitate/Oil | Supersaturation is too high; cooling or diffusion is too rapid. | Decrease initial concentration; slow down the rate of evaporation/diffusion; use a solvent in which the compound is less soluble.[10] |
| Many Small Crystals | Nucleation rate is too high. | Decrease concentration; slow down the crystallization process; ensure vials are scrupulously clean to reduce nucleation sites.[10] |
| No Crystals Form | Solution is not sufficiently supersaturated. | Increase the initial concentration; allow for more rapid evaporation; use a different solvent system. |
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, the next step is to collect the diffraction data.
4.1. Crystal Mounting
-
Under a microscope, select a high-quality crystal with well-defined faces and no visible cracks or satellite growths.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Using a micromanipulator, mount the crystal on the tip of a cryo-loop.
-
Flash-cool the crystal by plunging it into a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.
4.2. Data Collection Strategy
Modern diffractometers equipped with CCD or CMOS detectors can automatically devise an optimal data collection strategy.
-
Workflow Diagram: Data Collection
Caption: Workflow for single-crystal X-ray data collection.
-
Key Parameters:
-
X-ray Source: Molybdenum (Mo, λ = 0.71073 Å) is standard for small organic molecules. Copper (Cu, λ = 1.5418 Å) can be beneficial for very small crystals but may cause higher absorption.[9]
-
Temperature: 100 K is standard to reduce thermal motion and radiation damage.
-
Resolution: Data should be collected to a minimum resolution of 0.84 Å for publication in Acta Crystallographica.[6]
-
Redundancy: Collecting multiple measurements of symmetry-equivalent reflections is crucial for accurate data scaling and absorption correction. A redundancy of 4 or higher is recommended.
-
Completeness: Aim for >99% data completeness.
-
Structure Solution and Refinement
The ultimate goal is to create a molecular model that accurately reproduces the experimental diffraction data. This is an iterative process performed using specialized software.
-
Recommended Software:
-
SHELX: A suite of programs that is the gold standard for small molecule structure solution (SHELXT or SHELXS) and refinement (SHELXL).[6]
-
Olex2: A user-friendly graphical interface that integrates seamlessly with SHELX programs, simplifying the process of structure solution, refinement, and visualization.
-
5.1. Structure Solution
The "phase problem" is solved first, which involves finding the initial positions of the atoms. For small molecules like this compound, direct methods or intrinsic phasing (as implemented in SHELXT) are almost always successful.[3] These methods use statistical relationships between the reflection intensities to derive initial phase estimates.
5.2. Structure Refinement
Refinement is the iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.
-
Workflow Diagram: Structure Solution & Refinement
Caption: Workflow for structure solution and refinement.
5.3. Key Refinement Metrics
The quality of the final structure is assessed by several metrics. For a good small molecule structure, the following values are expected:
| Metric | Description | Target Value |
| R1 | The residual factor based on F values. A measure of the agreement between observed and calculated structure amplitudes. | < 0.05 (5%)[6] |
| wR2 | The weighted residual factor based on F² values. | < 0.12 (12%) |
| GoF (S) | Goodness-of-Fit. Should be close to 1. | ~1.0[6] |
| Δρ (min/max) | The largest peaks and holes in the final difference Fourier map. Should be close to zero. | < ±0.5 e Å⁻³ |
Data Archiving and Reporting
The final step is to prepare the data for publication and deposit it in a public database.
-
CIF File: The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data. It contains all relevant information about the experiment and the final structural model.
-
Database Deposition: It is standard practice to deposit the final CIF file with the Cambridge Crystallographic Data Centre (CCDC). The CCDC will assign a unique deposition number, which should be included in any publication.
References
-
Jiang, B., Hao, W.-J., Zhang, J.-P., Tu, S.-J., & Shi, F. (2009). New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. Organic & Biomolecular Chemistry, 7(7), 1489-1494. [Link]
-
Tu, S.-J., et al. (2008). 1,2,3,6,7,8-Hexahydrothis compound. Acta Crystallographica Section E: Structure Reports Online, 64(3), o538. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
-
WikiHow. (2024, October 10). How to Crystallize Organic Compounds. [Link]
-
American Elements. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
-
Szumilak, M., Staszewska-Krajewska, O., & Cielecka-Piontek, J. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(21), 5038. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]
- Wouters, J., & Quere, L. (Eds.). (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry.
-
The Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2). [Link]
-
International Union of Crystallography. (n.d.). Data-collection strategies. [Link]
-
OlexSys Ltd. (n.d.). Overview. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
University of St Andrews. (n.d.). Introduction to Structure Refinement. [Link]
-
MDPI. (2022). Low-Dose Electron Crystallography: Structure Solution and Refinement. [Link]
-
Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. [Link]
-
University of Texas at Dallas. (n.d.). Crystallography Center Resources. [Link]
-
University of California, Los Angeles. (n.d.). Handout 10: Structure Refinement & Interpretation. [Link]
-
Chemistry World. (2013, March 18). OLEX2 v1.2.1 | Review. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
-
OlexSys Ltd. (n.d.). Olex2. [Link]
-
N/A. (n.d.). Common Solvents for Crystallization. [Link]
-
Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. SERC@IISc. [Link]
-
ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
National Center for Biotechnology Information. (n.d.). X Ray crystallography. PubMed Central. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3,6,7,8-Hexahydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. ijper.org [ijper.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. 194-12-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Improving the yield of "Cinnolino[5,4,3-cde]cinnoline" domino synthesis
Technical Support Center: Cinnolino[5,4,3-cde]cinnoline Synthesis
Welcome to the technical support center for the domino synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles and peer-reviewed literature.
Question 1: My reaction yield is extremely low or I'm not getting the desired product at all. What is the most likely cause?
Answer: The most critical factor in the domino synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines is steric control dictated by the substituents on your starting materials. A pivotal study in this area demonstrated that the reaction's outcome is highly dependent on the nature of the R¹ group on the anthene precursor.[1]
-
Primary Cause: The use of an incorrect starting material, specifically an anthene with an aryl R¹ group. Research indicates that anthenes with aliphatic groups at the R¹ position lead to the desired cinnolino[5,4,3-cde]cinnolines. Conversely, using anthenes with aryl groups at the R¹ position will result in the formation of N-amino-1,8-dioxoacridines as the major product, not your target molecule.[1]
-
Solution:
-
Verify Starting Materials: Confirm the structure of your anthene precursor. The R¹ substituent must be an aliphatic chain (e.g., methyl, ethyl, propyl).
-
Source or Synthesize Correct Precursor: If you are using an aryl-substituted anthene, you will need to replace it with an appropriate aliphatic-substituted version to obtain the desired tetracyclic cinnoline product.
-
Question 2: I've confirmed I'm using the correct aliphatic anthene, but my yield is still poor. What other parameters should I investigate?
Answer: Once the critical substrate choice is confirmed, low yields in domino reactions often point to suboptimal reaction conditions. Domino reactions, which involve multiple bond-forming events in a single pot, can be sensitive to a variety of factors.
-
Potential Causes & Solutions:
-
Reaction Temperature: Domino reactions often have a specific temperature "sweet spot." A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of starting materials, intermediates, or the final product, thereby increasing side product formation.
-
Recommendation: If no specific temperature is cited in your protocol, start with a modest temperature (e.g., 80 °C in a solvent like ethanol or acetic acid) and monitor the reaction's progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature.
-
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.
-
Recommendation: Acetic acid has been used as a solvent in similar multi-component reactions.[2] If you are using a different solvent and experiencing issues, consider switching to glacial acetic acid or a high-boiling point polar solvent like DMF or DMSO, and monitor the results.
-
-
Reagent Purity & Stoichiometry: The purity of your starting materials (the aliphatic anthene and the other reactant, likely a hydrazine source) is crucial. Impurities can interfere with the reaction. Additionally, the molar ratio of reactants can be critical.
-
Recommendation: Ensure your reagents are of high purity. You may need to purify them before use. Experiment with slight variations in the stoichiometry (e.g., using a slight excess of one reactant) to see if it drives the reaction to completion.
-
-
Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration.
-
Recommendation: Monitor the reaction over time using TLC. If starting material is still present after the initially planned reaction time, extend the duration until the starting material is consumed or no further product formation is observed.
-
-
Question 3: My final product is difficult to purify, and I see multiple spots on my TLC plate. How can I minimize side product formation?
Answer: The formation of multiple products is a common challenge in domino reactions. The primary strategy is to optimize for the desired reaction pathway.
-
Primary Cause of a Specific Side Product: As mentioned, if there is any aryl anthene contamination in your starting material, you will form N-amino-1,8-dioxoacridines.[1]
-
General Causes & Solutions:
-
Controlling Reaction Conditions: As discussed in the previous question, temperature and solvent are key levers to control selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of undesired byproducts.
-
Stepwise Addition of Reagents: In some domino reactions, adding one reagent slowly over a period of time can help to control the concentration of reactive intermediates and favor the desired reaction pathway.
-
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying products from complex reaction mixtures. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a TLC plate before scaling up to a column.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed domino reaction for the synthesis of this compound?
A1: The reaction is a domino process that involves the reaction of an appropriately substituted anthene with a hydrazine source. The key is the steric influence of the R¹ group on the anthene, which directs the cyclization pathway.
Below is a diagram illustrating the critical choice of starting material that dictates the reaction outcome.
Caption: Steric control in the domino synthesis.
Q2: What is a "domino reaction" and why is it used for this synthesis?
A2: A domino reaction (also known as a cascade or tandem reaction) is a chemical process that comprises at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step.[3] This approach is highly efficient because it allows for the construction of complex molecules like this compound in a single step from simpler starting materials. This reduces the need for purification of intermediates, saves time and resources, and often leads to higher overall yields compared to a multi-step synthesis.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of standard analytical techniques should be used to confirm the structure and purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray crystallography provides unambiguous proof of its three-dimensional structure.
-
Thin Layer Chromatography (TLC): A simple and quick way to assess the purity of your product. A pure compound should ideally show a single spot.
Quantitative Data Summary
The selectivity of this domino reaction is the most critical factor for achieving a high yield of the desired product. The following table summarizes the product outcome based on the substituent on the anthene starting material as reported in the literature.
| R¹ Substituent on Anthene | Major Product | Reference |
| Aliphatic (e.g., -CH₃, -C₂H₅) | This compound | [1] |
| Aryl (e.g., -Ph) | N-amino-1,8-dioxoacridine | [1] |
Experimental Protocols
Representative Protocol for this compound Synthesis
Disclaimer: This is a generalized protocol based on the available literature for domino reactions. Optimal conditions (temperature, time, concentration) may vary and should be determined experimentally.
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aliphatic-substituted anthene (1.0 eq).
-
Add the hydrazine source (e.g., hydrazine hydrate, 1.1 eq).
-
-
Solvent Addition:
-
Add a suitable solvent, such as glacial acetic acid or ethanol, to achieve a concentration of approximately 0.1-0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is complete when the starting anthene spot is no longer visible. This may take anywhere from 4 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure (rotary evaporation).
-
The crude product can then be taken up in an organic solvent (e.g., dichloromethane) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.
-
Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting common issues with the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
- Stille, J. K., Unglaube, J. M., & Freeburger, M. E. (1968). Reactions of cyclic 1,3-diketones with hydrazine. Mechanism of this compound formation. Unusual oxidation as a result of steric crowding. Journal of the American Chemical Society.
- Mohan, S., et al. (2024).
- Jiang, B., Hao, W. J., Zhang, J. P., Tu, S. J., & Shi, F. (2009). New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. Organic & Biomolecular Chemistry, 7(6), 1171-5.
- Trost, B. M., Breit, B., & Peukert, S. (1995). ChemInform Abstract: A New Platform for Designing Ligands for Asymmetric Induction in Allylic Alkyla... ChemInform.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIV
- Wikipedia. (n.d.). Cinnoline.
- Sayed Zaky, O., Hisham, M., Abd-Elmonem, M., Yahia, R., & Sadek, K. U. (2025). Synthesis of cinnoline derivatives 5a–t.
- Desai, N., et al. (n.d.). Different methods for cinnolines synthesis.
- Visible-light-driven domino reactions toward nitrogen-containing heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. (2025).
- Babar, V., et al. (2021).
- Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles.
- Highly Selective Domino Multi-Cyclizations for Forming Polycyclic Fused Acridines and Azaheterocyclic Skeletons. (n.d.). PMC.
- Methods for the synthesis of cinnolines (Review). (2008).
- Vardanyan, A., Polkaehn, J., Bauder, M. L., & Langer, P. (2024). Azapyrene-based fluorophores: synthesis and photophysical properties. ORG BIOMOL CHEM.
- Mania, S., Raju, R., Raghunathan, R., Arumugam, N., Almansour, A. I., Kumar, R. S., & Perumal, K. (2022). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Publishing - The Royal Society of Chemistry.
Sources
Technical Support Center: Cinnolino[5,4,3-cde]cinnoline Purification
Here is the technical support center for the purification challenges of crude "Cinnolino[5,4,3-cde]cinnoline".
Introduction: this compound is a tetracyclic, polycyclic aromatic nitrogen heterocycle (PANH) with the molecular formula C₁₂H₆N₄[1]. Its rigid, planar structure and electron-deficient nature make it a compelling scaffold for materials science and drug development, building upon the known biological activities of simpler cinnoline derivatives[2][3][4]. However, these same properties present significant challenges during the purification of the crude product from synthesis.
This guide provides a structured, problem-oriented approach to overcoming these challenges. It is designed for researchers and chemists who are encountering difficulties in isolating this compound with high purity. We will move from understanding the problem to implementing robust, validated solutions.
Section 1: Understanding the Impurity Profile
Effective purification begins with a hypothesis about the likely impurities. Given a typical domino synthesis route for this compound, the crude product is rarely clean[5]. The primary contaminants often fall into several classes.
Table 1: Probable Impurities in Crude this compound
| Impurity Type | Probable Origin | Key Characteristics | Recommended Primary Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Often more soluble and less polar than the final product. | Column Chromatography |
| Linear or Isomeric Precursors | Incomplete cyclization | May have similar polarity, posing a separation challenge. | Preparative HPLC or careful Recrystallization |
| Polymeric Byproducts | Side reactions, overheating | Typically insoluble in most organic solvents; "tar-like". | Filtration, Trituration |
| Residual Catalyst/Reagents | e.g., Palladium catalysts, bases | Can be metallic or inorganic salts. | Aqueous wash (if applicable), Silica plug, Celite filtration |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during purification.
Q1: My crude product is a dark, intractable tar. Where do I even begin? A: This is a common issue with polycyclic aromatic compounds, often due to the formation of polymeric byproducts.
-
First Step: Trituration. Before attempting chromatography or recrystallization, suspend the crude tar in a minimal amount of a solvent in which the product is expected to be poorly soluble but the impurities are more soluble (e.g., diethyl ether or cold dichloromethane). Use a spatula or sonication to break up the solid. Filter and collect the solid, which should be enriched with your product. Discard the colored filtrate. Repeat if necessary. This simple step can dramatically improve the outcome of subsequent purification.
Q2: I'm struggling to find a single solvent for recrystallization. The product is either insoluble or too soluble. A: This indicates the need for a two-solvent recrystallization system.
-
The Principle: Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is highly soluble, especially when hot, e.g., DMF, DMSO, or hot Toluene). Then, slowly add a "poor" solvent (an anti-solvent in which the product is insoluble, e.g., Hexane, water, or Methanol) dropwise to the hot solution until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
Q3: My compound appears as a persistent streak on the TLC plate. How can I get clean spots? A: Streaking on silica gel TLC plates is characteristic of acidic/basic compounds or molecules that chelate with the silica. This compound, with its multiple nitrogen atoms, can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a modifier to your chromatography eluent. For basic compounds like this, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper bands and improved separation.
Section 3: Core Purification Methodologies & Troubleshooting
This section provides detailed protocols and troubleshooting for the three primary purification techniques.
Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting a purification method based on the characteristics of your crude sample.
Caption: Decision tree for selecting an appropriate purification strategy.
Method 1: Purification by High-Vacuum Sublimation
-
When to Use: This is an excellent method for separating the thermally stable this compound from non-volatile impurities like polymers and salts. It often yields very high-purity crystals but is not suitable for separating volatile impurities or thermally sensitive compounds[6][7].
-
Causality: The technique exploits differences in vapor pressure. The target compound transitions directly from solid to gas under heat and vacuum, leaving non-volatile impurities behind. The pure gas then deposits as crystals on a cold surface[6].
Experimental Protocol: Vacuum Sublimation
-
Preparation: Ensure the crude solid is thoroughly dry. Place 50-500 mg of the pre-triturated crude material at the bottom of a sublimation apparatus.
-
Assembly: Insert the cold finger and grease the joint lightly with high-vacuum grease.
-
Vacuum: Connect the apparatus to a high-vacuum line (<0.1 Torr). A good vacuum is critical to lower the required sublimation temperature and prevent decomposition[8].
-
Cooling: Begin circulating coolant (ice water or a chiller fluid) through the cold finger.
-
Heating: Gently and slowly heat the bottom of the apparatus using a sand bath or heating mantle. The target sublimation temperature will be compound-specific and may require some optimization (typically starting around 150-200 °C and increasing slowly).
-
Deposition: Pure this compound will sublime and deposit as crystals on the cold finger.
-
Completion: Once sublimation is complete (no more material seems to be collecting), turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum.
-
Collection: Carefully remove the cold finger and scrape the purified crystals onto a tared watch glass.
Troubleshooting Sublimation
-
Q: My compound is decomposing/charring at the bottom.
-
A: The temperature is too high, or the vacuum is not low enough. Reduce the set temperature and check your vacuum system for leaks. A better vacuum lowers the temperature needed for sublimation[6].
-
-
Q: The recovery is very low.
-
A: This could be due to several factors: (1) The crude material had very little product to begin with. (2) The temperature was too low or the duration was too short. (3) The vacuum was insufficient. (4) The compound may have a very low vapor pressure, making sublimation impractical.
-
Method 2: Purification by Column Chromatography
-
When to Use: This is the most versatile method for separating this compound from impurities with different polarities, such as unreacted starting materials or less-polar byproducts[9].
-
Causality: Separation is achieved based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). Compounds that interact more strongly with the stationary phase travel down the column more slowly.
Experimental Protocol: Modified Eluent Flash Chromatography
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test solvent systems like Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Acetone. Add 0.5-1% triethylamine (NEt₃) to the chosen system to prevent streaking. The ideal system should give your product an Rf value of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent (including the NEt₃).
-
Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like DCM or THF). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Suggested Starting Eluent Systems for Chromatography
| Eluent System | Polarity | Target Impurities | Notes |
| Dichloromethane (DCM) / Methanol (0-5%) | Medium to High | More polar impurities | Start with pure DCM and gradually increase MeOH concentration. |
| Toluene / Ethyl Acetate (0-20%) | Low to Medium | Less polar impurities, isomers | Good for aromatics. Provides different selectivity than DCM. |
| Modifier (Add to all systems) | Triethylamine (NEt₃) at 1% | N/A | Crucial for preventing streaking of the basic product. |
Troubleshooting Chromatography
-
Q: My compound won't come off the column, even with 20% Methanol in DCM.
-
A: The compound is irreversibly adsorbed to the silica, likely due to strong acidic interactions. Ensure you have added triethylamine to the eluent. If that fails, consider switching to a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.
-
-
Q: The separation between my product and a key impurity is poor.
-
A: The eluent system is not selective enough. Try a different solvent system. For example, if you are using a Hexane/Ethyl Acetate system, switch to a Toluene/Acetone or DCM/Ether system. These solvents have different interactions (e.g., pi-stacking with toluene) that can alter the elution order.
-
Method 3: Purification by Recrystallization
-
When to Use: Ideal for a final polishing step when the crude product is already >80-90% pure. It is highly effective at removing small amounts of soluble or insoluble impurities.
-
Causality: This method relies on the principle that the solubility of a compound increases in a solvent at higher temperatures. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (or filtered out if they were initially insoluble)[7].
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent (e.g., N,N-Dimethylformamide - DMF) and a miscible "poor" solvent (e.g., water or methanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is hot and stirring, add the "poor" solvent dropwise until you see persistent turbidity (cloudiness).
-
Clarification: Add 1-2 more drops of the hot "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Troubleshooting Recrystallization
-
Q: My product "oiled out" instead of forming crystals.
-
A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound, or if cooling occurs too quickly. Re-heat the mixture to dissolve the oil, add a little more of the "good" solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.
-
-
Q: No crystals formed, even after cooling in an ice bath.
-
A: The solution is not saturated enough. Too much solvent was used. Gently heat the solution to evaporate some of the solvent and try cooling again. Alternatively, you can try gently scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.
-
Section 4: Purity Assessment
No purification is complete without verification. Use a combination of the following methods to confirm the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A single, non-streaking spot in multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (¹H NMR): The definitive method for structural confirmation and purity assessment. A clean spectrum with correct integrations and no signals from residual solvents or impurities is the goal.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by peak area).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (M.W. = 206.2 g/mol )[1].
-
Melting Point (m.p.): A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. Impurities will typically broaden and depress the melting point.
References
-
Title: Cinnoline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound - ChemBK Source: ChemBK URL: [Link]
-
Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC Source: PubMed Central URL: [Link]
-
Title: Purification By Sublimation | Innovation.world Source: Innovation.world URL: [Link]
-
Title: A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: A Concise Review on Cinnolines - Innovative Journal Source: Innovative Journal URL: [Link]
-
Title: Primary Syntheses of Cinnolines Source: John Wiley & Sons, Inc. URL: [Link]
-
Title: Product Class 9: Cinnolines Source: Science of Synthesis URL: [Link]
- Title: US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents Source: Google Patents URL
-
Title: Sublimation: Isolating the Purest Chemical Compounds Source: Adesis, Inc. URL: [Link]
-
Title: Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene) Source: ResearchGate URL: [Link]
-
Title: A concise review on cinnoline and its biological activities - IJARIIT Source: International Journal of Advanced Research, Ideas and Innovations in Technology URL: [Link]
-
Title: New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines Source: PubMed URL: [Link]
-
Title: 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets Source: ACS Publications URL: [Link]
-
Title: Techniques for purification of polycyclic aromatic hydrocarbons | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. innovativejournal.in [innovativejournal.in]
- 5. New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innovation.world [innovation.world]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Stability and degradation of "Cinnolino[5,4,3-cde]cinnoline" under light and air
A Guide to Experimental Stability and Degradation
Introduction:
Welcome to the dedicated technical support center for the Cinnolino[5,4,3-cde]cinnoline system. As a novel heterocyclic scaffold with significant potential in materials science and pharmaceutical development, understanding its stability under ambient conditions is paramount for reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and analysis of this unique molecule.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address issues related to the degradation of this compound when exposed to light and atmospheric oxygen. Our approach is grounded in established principles of photochemistry and oxidative degradation of related nitrogen-containing polycyclic aromatic systems.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.
Issue 1: Inconsistent Spectroscopic Readings (UV-Vis, Fluorescence) Over Time
-
Question: My UV-Vis absorption or fluorescence emission spectra for this compound solutions change with each measurement, even when using the same sample. What is causing this variability?
-
Answer: This is a classic sign of sample degradation. The this compound core is susceptible to both photodegradation and oxidation, which alters its electronic structure and, consequently, its spectroscopic properties. The inconsistency arises from the ongoing degradation of the molecule between measurements, especially if the sample is exposed to ambient light or air.
-
Immediate Action:
-
Work in Low-Light Conditions: Prepare and handle all solutions in a dimly lit room or use amber-colored glassware to minimize exposure to ambient light.
-
Degas Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to use. This minimizes the presence of dissolved oxygen, a key reactant in oxidative degradation.
-
Use Fresh Solutions: For critical measurements, always use freshly prepared solutions. Avoid using stock solutions that have been stored for extended periods unless their stability under your specific storage conditions has been validated.
-
-
Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis
-
Question: I am observing unexpected peaks in my chromatograms when analyzing my this compound sample. Are these impurities from the synthesis?
-
Answer: While synthetic impurities are a possibility, the appearance of new, growing peaks over time is a strong indicator of degradation. Light and oxygen can induce chemical reactions, leading to the formation of various byproducts such as oxides, ring-opened products, or polymers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
-
Issue 3: Poor Reproducibility in Biological or Functional Assays
-
Question: The results of my cell-based assays using this compound are highly variable. Why is this happening?
-
Answer: The degradation products of this compound may have different biological activities or toxicities compared to the parent compound. If your compound is degrading in the assay medium (which is aqueous, oxygen-rich, and often exposed to light), you are effectively testing a mixture of compounds, leading to inconsistent results.
-
Preventative Measures:
-
Incorporate Antioxidants: Consider adding a mild, biocompatible antioxidant like N-acetylcysteine (NAC) to your assay medium if it does not interfere with the assay itself.
-
Time-Course Stability: Perform a time-course experiment where you incubate the compound in the assay medium for different durations (e.g., 0, 2, 6, 24 hours) and then analyze the medium by LC-MS to quantify the remaining parent compound. This will establish a stability window for your experiments.
-
Minimize Light Exposure: Keep cell culture plates or assay plates protected from direct light as much as possible during incubation and handling.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of degradation for this compound?
-
A1: The primary degradation pathways are believed to be photo-oxidation. The extended π-system of the molecule makes it susceptible to absorbing light (especially UV and blue light), promoting it to an excited state. This excited molecule can then react with molecular oxygen (O₂) to form reactive oxygen species (ROS) or directly form endoperoxides, leading to structural breakdown. The nitrogen atoms in the cinnoline core can also be sites for oxidation, forming N-oxides.
-
-
Q2: How should I store my solid this compound sample?
-
A2: For long-term storage, solid samples should be kept in an amber glass vial, purged with an inert gas (argon is preferable to nitrogen), sealed tightly, and stored in a freezer (-20°C or lower) protected from light.
-
-
Q3: Which solvents are best for minimizing degradation?
-
A3: Aprotic, non-halogenated solvents that are easily degassed are generally preferred. Examples include:
-
Good: Toluene, Dioxane, Tetrahydrofuran (THF, freshly distilled to remove peroxides).
-
Use with Caution: Dichloromethane (DCM), Chloroform (can contain acidic impurities).
-
Avoid for Long-Term Storage: Protic solvents like methanol or ethanol, as they can participate in photochemical reactions. Always use high-purity, spectroscopy-grade solvents.
-
-
-
Q4: Can I use radical scavengers to improve stability?
-
A4: Yes, in non-biological experiments, adding a radical scavenger can significantly inhibit degradation. Butylated hydroxytoluene (BHT) is a common choice for organic solutions. However, be aware that this will alter the chemical environment and may not be suitable for all applications.
-
Part 3: Experimental Protocols
Protocol 1: Standardized Photostability Assessment
This protocol provides a method to quantify the stability of this compound under controlled light exposure.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a chosen degassed solvent (e.g., acetonitrile or toluene).
-
Dilute the stock solution to a working concentration (e.g., 10 µM) where the absorbance at the λ_max is approximately 1.0.
-
Prepare two identical samples in quartz cuvettes.
-
-
Control Sample:
-
Wrap one cuvette completely in aluminum foil. This is your "dark control."
-
-
Exposure Sample:
-
Place the second cuvette in a controlled photo-irradiation chamber with a defined light source (e.g., a xenon lamp with filters to simulate solar light). Record the light intensity (in W/m²).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), remove both cuvettes and immediately record their full UV-Vis absorption spectra.
-
Inject an aliquot from each sample into an HPLC-UV system to quantify the peak area of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound (based on HPLC peak area) against time for both the exposed sample and the dark control.
-
The difference between the two curves represents the photodegradation. Calculate the half-life (t_½) under these specific light conditions.
Caption: Workflow for quantitative photostability assessment.
-
Protocol 2: Oxidative Stability Test
This protocol assesses the stability of the compound in the presence of air.
-
Solution Preparation:
-
Prepare two identical stock solutions (e.g., 10 µM) of this compound.
-
Sample 1 (Anaerobic): Use a solvent that has been thoroughly sparged with argon. Prepare the solution in a glovebox or under a stream of argon and seal the container.
-
Sample 2 (Aerobic): Use the same solvent but without degassing.
-
-
Incubation:
-
Store both samples in the dark at a constant temperature (e.g., 25°C) to exclude photodegradation.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., t = 0, 1, 6, 24, 48 hours), take an aliquot from each sample and analyze by HPLC-UV or LC-MS to quantify the parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for both the anaerobic and aerobic samples. The difference highlights the compound's sensitivity to oxygen.
-
Part 4: Data Summary
While specific quantitative data for "this compound" is not available, the following table provides a conceptual framework for presenting your stability data based on the protocols above.
| Condition | Solvent | Half-Life (t_½) | Key Degradation Products (Hypothetical) |
| Photostability | |||
| Simulated Solar Light | Toluene | e.g., 45 min | Endoperoxide, Ring-opened aldehydes |
| Dark Control | Toluene | > 48 hours | N/A |
| Oxidative Stability | |||
| Aerobic (in dark) | THF | e.g., 12 hours | Cinnoline-N-oxide |
| Anaerobic (in dark) | THF | > 72 hours | N/A |
Disclaimer: The specific degradation pathways and half-lives for this compound have not been empirically determined and must be established through experimentation. This guide is based on the known behavior of structurally related heterocyclic molecules.
References
Due to the hypothetical nature of "this compound," the following references pertain to the general principles of photostability and degradation of related chemical structures, which form the basis of the advice provided in this guide.
-
Photodegradation of Organic Compounds: Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). [Link]
-
Chemistry of Heterocyclic Compounds - Cinnolines: Jacobs, T. L. (2008). In Heterocyclic Compounds: Volume 6. John Wiley & Sons. (This reference provides foundational knowledge on the reactivity of the cinnoline core, which is analogous to the system ). [Link]
Common side products in the synthesis of cinnoline derivatives
Introduction
Welcome to the technical support guide for the synthesis of cinnoline derivatives. Cinnoline and its derivatives are a vital class of nitrogen-containing heterocycles, forming the structural core of many compounds with significant pharmacological and agrochemical applications.[1][2] However, their synthesis is often accompanied by the formation of challenging side products that can complicate purification and reduce yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products encountered during the principal synthetic routes to cinnolines, such as the Widman-Stoermer and Richter syntheses.[3][4][5][6] Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, leading to cleaner reactions and more efficient workflows.
Part 1: Troubleshooting Guide & Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My Widman-Stoermer reaction has a low yield, and I see multiple spots on my TLC plate that are close to my product's Rf. What are they likely to be?
Answer: This is a classic issue in the Widman-Stoermer synthesis, which involves the diazotization of an o-amino-α-alkenylbenzene followed by cyclization.[4][5][7] The primary culprits for a complex reaction mixture are typically related to the instability of the diazonium salt intermediate and competing reaction pathways.
Common Side Products:
-
Phenolic Impurities: The diazonium salt can be hydrolyzed by water in the reaction medium to form a phenol. This is especially prevalent if the reaction temperature rises above the recommended 0-5 °C.
-
Azo-Coupling Products: The highly reactive diazonium salt can act as an electrophile and attack another electron-rich aromatic ring (like your starting material or product), forming colored azo compounds. This is a common source of yellow, red, or orange impurities.[8]
-
Sandmeyer-type Products: If you are using hydrochloric acid to generate nitrous acid, the chloride ion can act as a nucleophile, displacing the diazonium group to form an aryl chloride (a Sandmeyer-type reaction).[8][9]
-
Incomplete Cyclization: The cyclization step requires the vinyl group to attack the diazonium salt. If the vinyl group is sterically hindered or electronically deactivated (e.g., by a β-aryl or electron-withdrawing group), the cyclization may be slow or fail altogether, leading to decomposition products of the diazonium salt.[7]
Causality Diagram: Side Reactions in Widman-Stoermer Synthesis This diagram illustrates the main reaction pathway versus common side reactions originating from the key diazonium salt intermediate.
Caption: Competing pathways in the Widman-Stoermer synthesis.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the diazotization and cyclization steps at 0-5 °C using an ice/salt bath to minimize hydrolysis and decomposition.
-
Use of Non-Nucleophilic Acid: Consider using a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) instead of HCl to generate nitrous acid. This minimizes the formation of Sandmeyer-type byproducts.[9]
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of your amine to maintain a low, steady concentration of nitrous acid, preventing side reactions from excess nitrosating agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (N₂ or Ar) can sometimes reduce oxidative side reactions.
Q2: In my Richter cinnoline synthesis, I'm isolating a significant amount of a 4-cinnolinone byproduct. Why is this happening?
Answer: The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, followed by cyclization.[3][5][10] The formation of 4-cinnolinones alongside the expected 4-halocinnolines is a well-documented side reaction, particularly when using aqueous hydrohalic acids.[11]
Mechanism of 4-Cinnolinone Formation: The key intermediate after diazotization is an o-diazoniumphenylacetylene. The intended pathway involves attack by a halide ion (e.g., Cl⁻, Br⁻) at the acetylenic carbon, followed by cyclization. However, a water molecule can also act as the nucleophile.
-
Hydration of the Alkyne: Water attacks one of the acetylenic carbons.
-
Tautomerization: The resulting enol intermediate rapidly tautomerizes to a ketone.
-
Cyclization: The intramolecular cyclization then proceeds, but the presence of the ketone carbonyl leads directly to the 4-cinnolinone (a cyclic amide) instead of the 4-halocinnoline.
The ratio of 4-halocinnoline to 4-cinnolinone is highly dependent on the concentration of water and the hydrohalic acid used.[11] Using more dilute acid will favor the formation of the 4-cinnolinone.[11]
Workflow for Minimizing 4-Cinnolinone Formation
Caption: Logic for controlling product outcome in Richter-type syntheses.
Q3: After purification, my final cinnoline product shows a mass peak at M+16. What is this impurity?
Answer: A mass peak at M+16 almost invariably indicates the presence of the corresponding Cinnoline N-oxide . This is a common side product that can form either during the synthesis or upon storage.
Causes of N-oxide Formation:
-
Reductive Cyclization Methods: In syntheses that involve the reductive cyclization of dinitrobiphenyls, the reaction often proceeds through a 2-(2′-nitrosophenyl)phenylhydroxylamine intermediate. The subsequent cyclization and dehydration can lead to the benzo[c]cinnoline N-oxide as the initial product, which must then be reduced in a separate step.[11]
-
Oxidizing Agents: If the reaction conditions involve an explicit or implicit oxidizing agent (e.g., certain transition metal catalysts in a high oxidation state, or even prolonged exposure to air at high temperatures), the basic nitrogen atoms of the cinnoline ring can be oxidized.
-
Product Storage: Cinnolines, like other nitrogen heterocycles, can slowly oxidize upon prolonged exposure to air and light.
Identification and Removal:
-
Spectroscopy: N-oxides often have distinct NMR spectra compared to the parent cinnoline, with protons alpha to the N-oxide group being significantly deshielded.
-
Chromatography: N-oxides are significantly more polar than their parent cinnolines. They will have a much lower Rf on silica gel TLC and will elute much later during column chromatography. This polarity difference is the key to their separation.
Protocol for Separation of a Cinnoline from its N-oxide
-
Prepare the Column: Use a standard silica gel column. The diameter and length will depend on the scale of your reaction.
-
Choose the Mobile Phase: Start with a non-polar solvent system, such as 9:1 Hexanes:Ethyl Acetate. The less polar parent cinnoline should begin to elute.
-
Run a Gradient: Gradually increase the polarity of the mobile phase. A gradient from 10% to 50% Ethyl Acetate in Hexanes is often effective.
-
Monitor Fractions: Monitor the column fractions by TLC. The N-oxide will elute at a higher concentration of the polar solvent (Ethyl Acetate).
-
Combine and Concentrate: Combine the pure fractions of each compound and remove the solvent under reduced pressure.
Part 2: FAQ on Cinnoline Synthesis Side Products
| Side Product Category | Common Synthetic Route | Typical Mass Difference | Formation Mechanism | Prevention & Mitigation Strategy |
| Phenols | Widman-Stoermer, Richter | +1 (after loss of N₂) | Hydrolysis of the arenediazonium salt intermediate by water.[8][9] | Strict temperature control (0-5 °C); use of anhydrous solvents. |
| Azo-Coupled Dimers | Widman-Stoermer, Richter | + (Mass of Aryl-N=N) | Electrophilic attack of the diazonium salt on an electron-rich aromatic ring.[8] | Slow, dropwise addition of nitrite solution; high dilution conditions. |
| Aryl Halides | Widman-Stoermer, Richter | Varies (e.g., Cl for N₂) | Nucleophilic displacement of the diazonium group by a halide ion (Sandmeyer reaction).[8][9] | Use non-nucleophilic acids (e.g., HBF₄, H₂SO₄) for diazotization. |
| 4-Cinnolinones | Richter | +18 (O for X, -H) | Nucleophilic attack of water on the alkyne, followed by tautomerization and cyclization.[11] | Use concentrated hydrohalic acids; minimize water in the reaction. |
| N-Oxides | Reductive Cyclizations, General | +16 | Incomplete reduction of nitro groups; oxidation of the final product by air or reagents.[11] | Use appropriate reducing agents (e.g., PCl₃) for deoxygenation; store final product under inert gas away from light. |
| Isoindazoles | Cyclization of o-ethynyl triazines | Isomeric | Alternative thermal cyclization pathway. | Reaction temperature control. Higher temperatures (~200°C) favor cinnoline, while lower temperatures (~50°C) with a CuCl catalyst favor isoindazole.[11] |
References
- Technical Support Center: Troubleshooting Low Conversion R
- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
- Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH.
- von Richter (Cinnoline) Synthesis. Merck Index.
- Widman-Stoermer Synthesis. Merck Index.
- Methods for the synthesis of cinnolines (Review).
- Cinnoline. Wikipedia.
- Diazotis
- Primary Syntheses of Cinnolines. Comprehensive Organic Chemistry.
- Widman-Stoermer Synthesis. CoLab.
- von Richter (Cinnoline) Synthesis. Chempedia - LookChem.
- A Comprehensive Review On Cinnoline Derivatives.
- A concise review on cinnoline and its biological activities. IJARIIT.
- Synthesis of Benzodiazines. Química Organica.org.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijariit.com [ijariit.com]
- 3. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 4. Widman-Stoermer Synthesis [drugfuture.com]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Benzodiazines [quimicaorganica.org]
- 7. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. von Richter (Cinnoline) Synthesis - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Heterocycle Cyclization Reactions
Welcome to the technical support center for N-heterocycle cyclization. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of these critical reactions. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and broad challenges encountered during the synthesis of N-heterocycles.
Q1: My cyclization reaction is not proceeding, or the yield is very low. What are the first parameters I should investigate?
A1: When facing low or no product yield, a systematic approach is crucial. Begin by assessing the following core parameters:
-
Catalyst Activity: Ensure the catalyst, whether a Brønsted or Lewis acid, is active and used in the appropriate loading.[1][2] For acid-sensitive substrates, milder acids or lower catalyst loadings should be tested.[2] Some reactions may require specific catalysts, such as metal catalysts (e.g., Pd, Cu, Ru) for cross-coupling or hydrogen-borrowing cascades.[3][4]
-
Solvent Choice: The solvent significantly impacts reactant solubility, reaction rates, and even the reaction pathway itself.[5][6] A solvent screen is often a valuable first step in optimization. For instance, polar aprotic solvents like DMF or DMSO can be effective, but in some cases, non-polar solvents may provide higher selectivity.[6][7]
-
Reaction Temperature: Many cyclization reactions require elevated temperatures to overcome activation energy barriers.[1][8] However, excessively high temperatures can lead to degradation or side reactions.[9] Temperature optimization studies are recommended, as a specific temperature can sometimes favor the desired product over byproducts.[1][10]
-
Quality of Starting Materials: Impurities in starting materials, such as the phenylhydrazine in a Fischer indole synthesis, can inhibit the reaction.[1] Ensure the purity of your reactants, using freshly purified materials if necessary.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my cyclization?
A2: The formation of multiple isomers is a common challenge, particularly with unsymmetrical substrates. To improve regioselectivity:
-
Steric and Electronic Control: The cyclization is often governed by the electronic properties and steric hindrance of the substituents on the aromatic ring. Electron-donating groups generally facilitate electrophilic aromatic substitution and can direct the cyclization.[11]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the cyclization.
-
Reaction Conditions: A weakly acidic medium may favor indolization towards the more functionalized carbon in a Fischer indole synthesis.[1] Temperature can also play a role in controlling the cyclization mode.[9]
Q3: How do I minimize the formation of side products in my reaction?
A3: Minimizing side reactions requires a careful analysis of the reaction mechanism and conditions. Common side reactions include oxidation, polymerization of starting materials, and the formation of stable, unreactive intermediates.[12]
-
Inert Atmosphere: If your product is susceptible to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[12]
-
Control of Stoichiometry: Using a slight excess of one reactant can sometimes drive the reaction to completion and minimize side reactions involving the other starting material.[12] However, a large excess can also lead to undesired pathways.[12]
-
Temperature and Reaction Time: Careful monitoring and optimization of reaction time and temperature can prevent the degradation of the product or the formation of thermal byproducts.
II. Troubleshooting Guides for Specific Cyclization Reactions
This section provides detailed troubleshooting for common N-heterocycle cyclization reactions.
Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][10]
Common Issues & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low to No Product Yield | Inadequate Acid Catalysis | The reaction is acid-catalyzed.[1][13] Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][13] For sensitive substrates, milder acids like acetic acid may prevent decomposition.[1] Polyphosphoric acid (PPA) is often a very effective catalyst for the cyclization step.[1] |
| Sub-optimal Temperature | This reaction often requires elevated temperatures.[1][8] Carefully optimize the reaction temperature. For some substrates, a specific temperature, such as 80°C, has been found to be optimal to maximize yield and minimize side products.[10] | |
| Unstable Hydrazone Intermediate | The intermediate phenylhydrazone may decompose under the reaction conditions. Consider pre-forming and isolating the hydrazone before subjecting it to the harsher cyclization conditions. | |
| Formation of Multiple Isomers | Use of Unsymmetrical Ketones | If possible, use a symmetrical ketone to avoid issues of regioselectivity.[1] If an unsymmetrical ketone is necessary, a weakly acidic medium may favor indolization towards the more substituted carbon.[1] Chromatographic separation of the resulting isomers will likely be required. |
| Reaction Fails to Proceed | Steric Hindrance | Significant steric bulk in either the ketone or the phenylhydrazine can prevent the reaction. If severe steric hindrance is present, consider alternative synthetic routes.[1] |
| Electron-Withdrawing Groups | Strong electron-withdrawing groups on the phenylhydrazine ring can deactivate it towards the electrophilic cyclization step.[1] Harsher reaction conditions (stronger acid, higher temperature) may be necessary to overcome this.[1] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
To a round-bottom flask, add the ketone (1.0 eq) and a suitable solvent, such as glacial acetic acid.[1]
-
Begin stirring and heat the mixture to the desired temperature (e.g., reflux).[1]
-
Slowly add the phenylhydrazine (1.0 - 1.1 eq) dropwise over a period of 30 minutes.[1]
-
Continue to heat the reaction mixture for an additional 1-2 hours after the addition is complete, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[1]
-
Collect the product by filtration. If the product does not precipitate, carefully neutralize the acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Guide 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[14][15]
Common Issues & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low to No Product Yield | Ineffective Dehydrating Agent | This reaction requires a strong dehydrating agent.[14] POCl₃ is commonly used, but for less reactive substrates, P₂O₅ in refluxing POCl₃ may be more effective.[11][14] Other reagents like Tf₂O or polyphosphoric acid (PPA) can also be employed.[14] |
| Deactivated Aromatic Ring | The cyclization is an electrophilic aromatic substitution. Electron-donating groups on the aromatic ring facilitate the reaction.[11] For substrates with electron-withdrawing groups, harsher conditions are necessary. | |
| Formation of Styrene Side Product | Retro-Ritter Reaction | This is a major side reaction, especially when the intermediate nitrilium ion is stabilized.[16] Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[11][16] Alternatively, using oxalyl chloride can form an N-acyliminium intermediate, avoiding the formation of the nitrilium ion.[11][16] |
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
-
Dissolve the β-arylethylamide (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile).
-
Add the dehydrating agent (e.g., POCl₃, 3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench the excess reagent by slowly adding the reaction mixture to ice water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualization: Bischler-Napieralski Troubleshooting Workflow
Caption: Decision workflow for troubleshooting the Bischler-Napieralski reaction.
Guide 3: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[17]
Common Issues & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low to No Product Yield | Insufficient Acidity | The reaction requires an acid catalyst to form the electrophilic iminium ion.[17] For less nucleophilic aromatic rings, stronger acids and higher temperatures are needed.[17] Trifluoroacetic acid (TFA) is often an effective catalyst. |
| Aldehyde Instability | Aldehydes can be prone to oxidation or self-condensation.[12] Use freshly distilled or high-purity aldehydes. Using a stable formaldehyde source like 1,3,5-trioxane can be beneficial.[18] | |
| Formation of Stable Intermediates | Imine Stability | The reaction proceeds through an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, it can result in low product yield.[12] Increasing the acidity or temperature may be necessary to promote the cyclization of the iminium ion. |
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene).
-
Add the aldehyde or ketone (1.0 - 1.2 eq).
-
Add the acid catalyst (e.g., TFA, 1.1 eq) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by chromatography or recrystallization.
III. References
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI. Available from: [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Available from: [Link]
-
Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Bimetallic (or Multimetallic) Synthesis of N-Heterocycles - MDPI. Available from: [Link]
-
Direct, Catalytic α-Alkylation of N-Heterocycles by Hydroaminoalkylation: Substrate Effects for Regiodivergent Product Formation | Journal of the American Chemical Society. Available from: [Link]
-
Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3 | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. Available from: [Link]
-
Heterocyclic Compounds - MSU chemistry. Available from: [Link]
-
Radical cyclization - Wikipedia. Available from: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available from: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Remarkable temperature effect on intramolecular [3+2] cyclization | Request PDF. Available from: [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. Available from: [Link]
-
Optimisation of reaction conditions. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Pictet-Spengler Reaction - Common Conditions. Available from: [Link]
-
Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed. Available from: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available from: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available from: [Link]
-
Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - NIH. Available from: [Link]
-
Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole - ResearchGate. Available from: [Link]
-
Remarkable temperature effect on intramolecular [3+2] cyclization - u:cris-Portal. Available from: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available from: [Link]
-
Optimization of intramolecular cyclization reaction. | Download Table - ResearchGate. Available from: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available from: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available from: [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC - PubMed Central. Available from: [Link]
-
Synthesis of N-Heterocycles - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. Available from: [Link]
-
Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Available from: [Link]
-
-
Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. Available from: [Link]
-
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. Available from: [Link]
-
10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration - YouTube. Available from: [Link]
-
A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts - Arabian Journal of Chemistry. Available from: [Link]
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Technical Support Center: Troubleshooting NMR Peak Assignments for Polycyclic Aza-aromatics
Welcome, researchers and drug development professionals. This guide is designed to function as a technical support hub, providing expert, field-tested answers to common and complex issues encountered during the NMR analysis of polycyclic aza-aromatic compounds. As a Senior Application Scientist, my goal is to not only provide step-by-step solutions but also to explain the underlying principles, empowering you to make informed decisions in your own experiments.
The unique electronic landscape of polycyclic aza-aromatics—created by the interplay of the π-system and the electronegative nitrogen atom(s)—presents distinct challenges in spectral interpretation. This guide addresses these challenges head-on in a direct question-and-answer format.
Section 1: Fundamental Challenges - Chemical Shifts & Coupling
This section tackles the core spectroscopic puzzles inherent to aza-aromatic systems.
FAQ 1.1: Why are the proton chemical shifts in my aza-aromatic compound so deshielded and difficult to predict?
Answer:
The significant downfield (deshielded) shifts and prediction difficulty in aza-aromatics stem from a combination of three primary electronic effects:
-
Inductive Effect of Nitrogen: Nitrogen is more electronegative than carbon. It withdraws electron density from the aromatic ring through the sigma (σ) bonds. This reduces the electron shielding around nearby protons, causing them to resonate at a higher frequency (further downfield). This effect is strongest on the protons ortho (α) and para (γ) to the nitrogen.[1]
-
Mesomeric (Resonance) Effect: The nitrogen lone pair can participate in the π-system of the aromatic rings. However, in pyridine-like (six-membered ring) systems, the nitrogen atom's primary influence is as a π-electron withdrawing group. This reduces electron density most significantly at the ortho and para positions, further deshielding the attached protons.
-
Ring Current Effect: Like all aromatic systems, the delocalized π-electrons generate a powerful ring current when placed in a magnetic field. This current induces a local magnetic field that strongly deshields protons on the exterior of the ring system, pushing them significantly downfield. In large polycyclic systems, multiple ring currents can have complex additive or subtractive effects on a given proton, making simple predictions challenging.[2]
These combined factors mean that standard additive models for predicting ¹H NMR chemical shifts, which work well for simple benzene derivatives, often fail for polycyclic aza-aromatics.[2][3]
FAQ 1.2: The nitrogen atom seems to be causing unpredictable changes in the chemical shifts of nearby protons. How can I rationalize these effects?
Answer:
The influence of the nitrogen atom is position-dependent and highly sensitive to the local electronic environment. Here's a breakdown of the key factors:
-
Protons on the Same Ring (α, β, γ positions):
-
α-protons (ortho): These are the most deshielded. They are affected by the strong inductive withdrawal of the nitrogen and the magnetic anisotropy of the nitrogen's lone pair of electrons.[1]
-
β-protons (meta): These protons are generally less deshielded than the α or γ protons. They are primarily influenced by the inductive effect but are at a node for the main resonance withdrawing effect.
-
γ-protons (para): These are also strongly deshielded, often as much as or slightly less than the α-protons, due to a powerful resonance-based withdrawal of electron density.
-
-
Protons on Adjacent Rings: The effect of the nitrogen atom diminishes with distance but can be transmitted through the extended π-system. Protons on an adjacent fused ring, particularly those in "bay" regions or positions that are electronically conjugated with the nitrogen, will experience noticeable deshielding.
-
Protonation State: If the nitrogen atom becomes protonated (e.g., in an acidic solvent or as a salt), its electron-withdrawing character increases dramatically. This leads to a significant downfield shift for all protons, especially the α-protons.[1] This effect can be a useful diagnostic tool; intentionally running the NMR in a slightly acidic solvent (like CDCl₃ with a drop of TFA) can help identify the protons closest to the nitrogen.
Table 1: Typical ¹³C Chemical Shift Ranges in Pyridine Derivatives
| Position | Chemical Shift (δ, ppm) in various solvents |
|---|---|
| C-α | 149.8 - 135.2 |
| C-β | 123.6 - 140.8 |
| C-γ | 135.7 - 175.7 |
(Data adapted from spectroscopic tables for pyridine derivatives)[1]
Section 2: Practical Troubleshooting - Common Experimental Issues
This section provides solutions for frequent experimental hurdles that can obscure your data.
FAQ 2.1: My 1D ¹H NMR spectrum is just a cluster of overlapping multiplets. What is my first step to resolve this?
Answer:
Severe signal overlap is the most common challenge with these molecules.[4] Before resorting to complex experiments, try these simple, yet powerful, troubleshooting steps:
Step 1: Change the Solvent. Different deuterated solvents can induce significant changes in chemical shifts, a phenomenon known as the solvent effect.[5][6] This may be all that is needed to separate your overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective. Their own ring currents create a highly anisotropic magnetic environment, causing differential shifts in your analyte's protons based on their spatial orientation relative to the solvent molecules.
Step 2: Increase the Spectrometer's Magnetic Field Strength. If you have access to higher field instruments (e.g., moving from a 400 MHz to a 600 or 800 MHz spectrometer), use them. The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength. Doubling the field strength will double the separation between two peaks (in Hz), often resolving the overlap without changing the coupling patterns.
If these steps are insufficient, you must move to 2D NMR techniques, which are designed specifically to resolve overlapping signals. Start with a ¹H-¹H COSY experiment.
FAQ 2.2: I'm seeing significant peak broadening in my spectrum. What are the likely causes and solutions?
Answer:
Peak broadening can obscure coupling information and make integration unreliable. The causes can be chemical or physical.[7][8]
Workflow for Diagnosing Peak Broadening
Caption: Troubleshooting workflow for broad NMR peaks.
Detailed Causes and Solutions:
-
Poor Shimming: The most common physical cause. If the residual solvent peak is broad or distorted, your instrument's magnetic field homogeneity is poor. Solution: Re-shim the spectrometer until the solvent peak is sharp and symmetrical.[9]
-
High Concentration/Aggregation: Polycyclic aromatic systems have a strong tendency to stack (π-stacking) at high concentrations. This aggregation can lead to a distribution of chemical environments and restricted molecular tumbling, causing peak broadening. Solution: Dilute your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like Fe³⁺ or Cu²⁺) can cause rapid relaxation and extreme broadening. Solution: Filter your NMR sample through a small plug of Celite or basic alumina in a pipette to remove impurities.[10]
-
Chemical Exchange: If your molecule can exist in multiple conformations or tautomeric forms that are interconverting on the NMR timescale, the corresponding peaks will broaden.[7][10] Solution: Run a Variable Temperature (VT) NMR experiment. Cooling the sample may slow the exchange enough to resolve separate sharp peaks for each form ("slow exchange regime"). Heating it may accelerate the exchange to produce a single, sharp, averaged peak ("fast exchange regime").[8]
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and is quadrupolar. It can cause rapid relaxation for adjacent protons and carbons, leading to broadened signals. This effect is most pronounced for protons directly attached to the nitrogen (N-H) or on the α-carbons. Solution: This is an inherent property. If it's a major problem, isotopic labeling with ¹⁵N (which has I=1/2 and is not quadrupolar) is the ultimate solution, though often impractical.
FAQ 2.3: How do I choose the right NMR solvent? I'm noticing significant solvent-induced chemical shifts.
Answer:
Solvent choice is a powerful tool, not a problem. You can leverage solvent-induced shifts to your advantage. The key is to understand why they occur. Solvents can interact with your aza-aromatic solute through hydrogen bonding, polarity effects, and anisotropic effects (like ring currents).[5][6][11]
Table 2: Common Deuterated Solvents and Their Properties
| Solvent | Polarity | H-Bonding Ability | Key Characteristic | Best For... |
|---|---|---|---|---|
| CDCl₃ | Low | Weak H-bond acceptor | Relatively "neutral" and inert. | General purpose, initial screening. |
| DMSO-d₆ | High | Strong H-bond acceptor | Can break up aggregates, solubilizes polar compounds. | Resolving aggregation, studying H-bonding. |
| Benzene-d₆ | Nonpolar | None | Strong anisotropy (ring current). | Inducing large chemical shifts to resolve overlap. Protons above the benzene ring are shielded (upfield shift); protons on the side are deshielded (downfield shift). |
| Methanol-d₄ | High | H-bond donor & acceptor | Can exchange with labile protons (e.g., N-H, O-H). | Identifying exchangeable protons (they disappear or broaden). |
| Pyridine-d₅ | Polar | H-bond acceptor | Combines polarity with strong anisotropy. | Similar to Benzene-d₆ but for more polar systems. |
Protocol for Using Solvents to Resolve Overlap:
-
Acquire a standard ¹H NMR spectrum in CDCl₃. This serves as your baseline.
-
If overlap occurs, prepare a new sample in Benzene-d₆. Compare the spectra. Look for significant shifts. Protons that have moved upfield were likely positioned over the face of the benzene ring in a transient solute-solvent complex.
-
If the compound is highly polar or prone to aggregation, use DMSO-d₆. This will often result in sharper lines than CDCl₃.
-
By comparing the spectra in at least two different classes of solvents (e.g., chlorinated, aromatic, and polar aprotic), you can often "walk" protons across each other and resolve the entire spectrum.
Section 3: Advanced 2D NMR for Aza-aromatics
When 1D NMR is insufficient, 2D experiments are essential for unambiguous assignment.[12][13]
FAQ 3.1: COSY isn't giving me enough information to trace all the spin systems. What experiment should I try next?
Answer:
A standard ¹H-¹H COSY (Correlation Spectroscopy) experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[14][15] It is excellent for mapping out individual spin systems (groups of connected protons). However, it cannot connect protons that are separated by quaternary carbons or heteroatoms.
When COSY is not enough, your next experiment should be TOCSY (Total Correlation Spectroscopy) , also known as HOHAHA (Homonuclear Hartmann-Hahn).[13][16]
-
What TOCSY Does: A TOCSY experiment shows correlations between a given proton and all other protons in the same spin system, not just its immediate neighbors.[13]
-
Why It Helps: If you can unambiguously identify just one proton in a spin system (e.g., a unique doublet in a clean region of the spectrum), you can draw a line down from that peak in the TOCSY spectrum and see cross-peaks to every other proton in its isolated network. This is invaluable for piecing together fragmented or overlapping systems.
FAQ 3.2: How can I definitively assign protons to their corresponding carbons in my aza-aromatic system?
Answer:
The definitive experiment for this is the HSQC (Heteronuclear Single Quantum Coherence) .[13][17][18]
-
What HSQC Does: An HSQC spectrum correlates a proton with the carbon atom to which it is directly attached (a one-bond ¹JCH coupling).[17][18][19] The spectrum has a ¹H axis and a ¹³C axis. Each peak in the 2D spectrum represents a C-H bond.
-
How to Use It:
-
Acquire a standard 1D ¹³C spectrum and a 1D ¹H spectrum.
-
Run the 2D HSQC experiment.
-
For any proton signal on the ¹H axis, trace a line into the 2D spectrum. The peak you find will have the ¹³C chemical shift of the carbon it is bonded to.
-
-
Added Benefit (Edited HSQC): An "edited" HSQC experiment can also provide information about the number of protons attached to each carbon. Typically, CH and CH₃ groups will have positive phase (e.g., colored red), while CH₂ groups will have negative phase (e.g., colored blue). This provides the same information as a DEPT-135 experiment but with much higher sensitivity.[17]
FAQ 3.3: I need to assign the quaternary carbons, especially those near the nitrogen. What is the best approach?
Answer:
Quaternary carbons (and carbons in general) are assigned using the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[17][18][20] This is arguably the most powerful experiment for determining the overall carbon skeleton.
-
What HMBC Does: An HMBC spectrum shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[17][18] Crucially, it suppresses the one-bond correlations that are seen in the HSQC.
-
How to Use It for Quaternary Carbons:
-
First, use an HSQC spectrum to identify all protonated carbons. Any carbon signals left over in your 1D ¹³C spectrum must be quaternary.
-
In the HMBC spectrum, find a proton whose assignment you know.
-
Trace its path along the ¹H axis and look at all the carbon cross-peaks. These are carbons that are 2 or 3 bonds away.
-
By finding multiple correlations from different, known protons to an unassigned quaternary carbon, you can pinpoint its location in the structure. For example, the proton at C5 might show an HMBC correlation to the quaternary carbon at C9, and the proton at C7 might also show a correlation to C9, thus fixing the assignment of C9.
-
Workflow for Complete ¹H and ¹³C Assignment
Caption: A standard 2D NMR workflow for structural elucidation.
-
Pro Tip: Overlaying the HSQC and HMBC spectra can be extremely useful.[21] By color-coding the spectra (e.g., HSQC in green, HMBC in red), you can instantly distinguish between one-bond and multiple-bond correlations, which greatly accelerates the assignment process.[21]
Section 4: Advanced & Computational Techniques
FAQ 4.1: Can computational chemistry help me when my experimental data is ambiguous?
Answer:
Absolutely. Computational NMR prediction has become a highly valuable tool for validating assignments and resolving ambiguity, especially for complex structures or differentiating between isomers.[22][23]
The general method involves using Density Functional Theory (DFT) to calculate the magnetic shielding tensors for each nucleus in a proposed structure. These are then converted into chemical shifts.
Protocol for Computational NMR Prediction:
-
Geometry Optimization: The first and most critical step is to obtain an accurate 3D structure of your molecule. This is typically done using a DFT method (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation(s) of your proposed structure.[24] For flexible molecules, a thorough conformational search is essential.
-
NMR Calculation: Using the optimized geometry, a higher-level calculation is performed to predict the NMR shielding constants. The GIAO (Gauge-Including Atomic Orbital) method is standard.[25] A common and effective level of theory is mPW1PW91/6-31G(d,p).[23]
-
Scaling and Comparison: The calculated shielding constants are not directly equal to experimental chemical shifts. They must be linearly scaled by comparing the calculated values for a reference compound (like TMS) with its known experimental value. The resulting predicted shifts for your molecule can then be compared to your experimental data.
-
Analysis: A good match between the predicted and experimental shifts provides strong evidence for your proposed structure. If multiple isomers are possible, you can calculate the predicted spectrum for each one. The isomer whose predicted spectrum most closely matches the experimental data is the most likely candidate. Modern approaches can even provide a statistical probability (e.g., the DP4+ probability) for the correctness of a given assignment.[26]
Recent advances in machine learning have also produced models that can predict ¹H NMR spectra with high accuracy (mean absolute error <0.10 ppm) directly from a chemical structure, offering a faster alternative to DFT for some applications.[27][28]
References
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
Pazderski, L. (2018). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. [Link]
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Andrade, C., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(15), 3893-3901. [Link]
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Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1). [Link]
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TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? TutorChase. [Link]
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Martins, M. A. P., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(6). [Link]
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Yesiltepe, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]
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Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? YouTube. [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Chemistry Stack Exchange. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
Anlichem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ChemRxiv. [Link]
-
Donaldson, L. W., et al. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 76(2-3), 379-391. [Link]
-
MSU Chemistry. (2017). Basic Practical NMR Concepts. Michigan State University. [Link]
-
Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Techniques and Research. [Link]
-
ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility, Columbia University. [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 885-896. [Link]
-
Perras, F. A., et al. (2022). 1H Chemical Shift Anisotropy: A High Sensitivity Solid-State NMR Dynamics Probe for Surface Studies? The Journal of Physical Chemistry C, 126(44), 18881-18893. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. [Link]
-
Reich, H. (n.d.). Two Dimensional NMR. Organic Chemistry Data. [Link]
-
Chakraborty, S., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Solvent effects on 15N NMR coordination shifts. Semantic Scholar. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. (2026). Journal of the American Chemical Society. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]
Sources
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Technical Support Center: Aggregation of 4,5,9,10-Tetraazapyrene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5,9,10-tetraazapyrene. It provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of aggregation in solution. The information herein is based on established principles for polycyclic aromatic hydrocarbons (PAHs) and N-heterocyclic aromatic compounds, as specific experimental data for 4,5,9,10-tetraazapyrene is limited in published literature.
I. Understanding the Challenge: Why Does 4,5,9,10-Tetraazapyrene Aggregate?
4,5,9,10-Tetraazapyrene belongs to a class of large, planar aromatic molecules. The primary driving force for aggregation is the strong π-π stacking interactions between the flat, electron-deficient aromatic cores. This self-association is a thermodynamically favorable process that reduces the surface area of the molecule exposed to the solvent, leading to the formation of insoluble aggregates and precipitation.
II. Troubleshooting Guide: Preventing and Mitigating Aggregation
This section provides a question-and-answer style guide to directly address common issues encountered during experiments.
Question 1: My 4,5,9,10-tetraazapyrene is not dissolving properly. What is the best solvent to use?
-
Recommended Solvents: Aromatic solvents such as toluene, chlorobenzene, and dichlorobenzene are often good starting points due to their ability to interact with the aromatic core of the molecule.
-
Potentially Useful Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective, particularly for N-heterocyclic compounds. However, be mindful that DMSO is hygroscopic, and absorbed water can decrease solubility.
-
Solvents to Avoid: Protic solvents like water and alcohols (methanol, ethanol) are generally poor choices due to the hydrophobic nature of the tetraazapyrene core. Nonpolar aliphatic solvents like hexanes and pentane are also unlikely to be effective.
Expert Tip: For challenging cases, a co-solvent system can be beneficial. For example, a small amount of a good solvent like DMF or toluene can be added to a bulk solvent to improve overall solubility.
Question 2: I've dissolved my compound, but I suspect it's aggregating over time or at higher concentrations. How can I confirm this?
Answer: Several spectroscopic and analytical techniques can help you detect and characterize aggregation in solution:
| Technique | Principle | Indication of Aggregation |
| UV-Vis Spectroscopy | Aggregation alters the electronic environment of the chromophore. | Changes in the absorption spectrum, such as a broadening of peaks, a shift in the maximum absorption wavelength (λmax), or the appearance of new bands. |
| Fluorescence Spectroscopy | Aggregation can lead to self-quenching of fluorescence. | A decrease in fluorescence intensity as the concentration increases. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius of particles in solution. | An increase in the average particle size with increasing concentration or over time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aggregation can lead to broadening of NMR signals. | A noticeable broadening of proton peaks in the 1H NMR spectrum. |
Question 3: I've confirmed that my 4,5,9,10-tetraazapyrene is aggregating. What practical steps can I take to prevent this in my experiments?
Answer: Here are several strategies to prevent or minimize aggregation, ranging from simple experimental adjustments to more involved chemical modifications:
A. Optimizing Experimental Conditions
-
Concentration Control: Work at the lowest feasible concentration. Determine the critical aggregation concentration (CAC) for your specific solvent system if possible.
-
Temperature Adjustment: The effect of temperature can be complex. For some systems, increasing the temperature can disrupt π-π stacking and reduce aggregation. However, in other cases, it can decrease solubility. The optimal temperature should be determined empirically for your specific application.
-
pH Modification (for aqueous or protic systems): While 4,5,9,10-tetraazapyrene is largely insoluble in aqueous solutions, derivatives with ionizable groups may have pH-dependent solubility. The nitrogen atoms in the tetraazapyrene core are weakly basic and could potentially be protonated in strongly acidic conditions, which may alter aggregation behavior.
B. Utilizing Additives
-
Surfactants: The use of surfactants is a common method to prevent the aggregation of hydrophobic molecules. The surfactant molecules form micelles around the 4,5,9,10-tetraazapyrene, preventing self-association.
| Surfactant Type | Examples | Mechanism |
| Non-ionic | Triton™ X-100, Tween® 80 | Steric hindrance from the bulky hydrophilic heads prevents close contact between the aromatic cores. |
| Anionic | Sodium dodecyl sulfate (SDS) | Electrostatic repulsion between the negatively charged heads of the surfactant molecules keeps the encapsulated aromatic molecules separated. |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Electrostatic repulsion between the positively charged heads of the surfactant molecules prevents aggregation. |
Experimental Protocol: Preparing a Stabilized Solution of 4,5,9,10-Tetraazapyrene using a Surfactant
-
Prepare a stock solution of the surfactant in your chosen solvent at a concentration well above its critical micelle concentration (CMC).
-
Prepare a concentrated stock solution of 4,5,9,10-tetraazapyrene in a suitable solvent (e.g., DMF or toluene).
-
Slowly add the 4,5,9,10-tetraazapyrene stock solution to the surfactant solution while stirring vigorously.
-
Allow the mixture to equilibrate for a period of time (e.g., 30 minutes to an hour).
-
Visually inspect the solution for any signs of precipitation.
-
Characterize the solution using one of the techniques mentioned in Question 2 to confirm the absence of aggregation.
C. Chemical Modification (A Long-Term Strategy)
For applications where additives are not desirable, chemical modification of the 4,5,9,10-tetraazapyrene core can be a powerful strategy to intrinsically prevent aggregation.
-
Introduction of Bulky Substituents: Attaching bulky groups (e.g., tert-butyl, phenyl) to the aromatic core can create steric hindrance that physically prevents the planar molecules from stacking. Research on a related tetraazapyrene derivative has shown that the introduction of tert-butyl groups enhances solubility.
III. Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the aggregation process and the mechanism of prevention.
Caption: Aggregation of planar 4,5,9,10-tetraazapyrene molecules.
Caption: Mechanism of aggregation prevention by surfactants.
IV. Frequently Asked Questions (FAQs)
Q1: Can sonication be used to break up aggregates? A1: Yes, sonication can be a useful technique to temporarily break up aggregates and aid in the initial dissolution of 4,5,9,10-tetraazapyrene. However, if the solution is supersaturated or the underlying conditions favor aggregation, the molecules will likely re-aggregate over time. Sonication is best used in conjunction with the other preventative measures described in this guide.
Q2: Are there any safety concerns I should be aware of when working with 4,5,9,10-tetraazapyrene and the recommended solvents? A2: Yes. Always consult the Safety Data Sheet (SDS) for 4,5,9,10-tetraazapyrene and any solvents or reagents you plan to use. Many organic solvents are flammable and have specific handling and disposal requirements. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How does the purity of my 4,5,9,10-tetraazapyrene sample affect aggregation? A3: Impurities can sometimes act as nucleation sites, promoting aggregation even at concentrations where the pure compound would remain in solution. It is always advisable to use highly purified material for your experiments to ensure that the observed aggregation is an intrinsic property of the molecule and not an artifact of impurities.
V. References
-
Liu, S.-X., et al. (2023). Intramolecular exciplex formation between pyrene and tetraazapyrene in supramolecular assemblies. Organic Chemistry Frontiers. [Link]
-
Zhong, Y., et al. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances. [Link]
-
Wessling, R., et al. (2023). Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection. ChemRxiv. [Link]
-
Khan Academy. (n.d.). Aromatic stability. [Link]
Technical Support Center: Scaling Up the Synthesis of Cinnolino[5,4,3-cde]cinnoline for Material Science Applications
Welcome to the technical support center for the synthesis of Cinnolino[5,4,3-cde]cinnoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this novel tetracyclic aromatic compound for its promising applications in material science. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production.
Introduction to this compound
This compound is a polycyclic aromatic nitrogen heterocycle with a planar, rigid structure that makes it a compelling candidate for various material science applications, including organic electronics and advanced polymers. The key to unlocking its potential lies in a reliable and scalable synthetic route. This guide focuses on the practical aspects of the domino reaction used for its synthesis, providing insights into overcoming common hurdles encountered during scale-up.
Core Synthesis Pathway
The most direct route to this compound is a domino reaction involving the condensation of a suitable 1,8-dioxo-2,3,4,5,6,7-hexahydroacridine derivative with hydrazine. This efficient one-pot process builds the complex tetracyclic core in a single transformation.
Caption: The domino reaction for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the scale-up of this domino reaction?
A1: When scaling up, the following parameters become increasingly critical:
-
Temperature Control: The reaction is typically run at reflux. On a larger scale, maintaining a consistent internal temperature is crucial to prevent side reactions and ensure complete conversion. Hot spots can lead to decomposition of both reactants and products.
-
Mixing Efficiency: Adequate agitation is vital to ensure homogeneity, especially during the initial stages of the reaction and as the product begins to precipitate. Poor mixing can lead to localized high concentrations of reactants, promoting side product formation.
-
Rate of Hydrazine Addition: While often added in one portion at the lab scale, a controlled addition of hydrazine hydrate at a larger scale can help to manage the initial exotherm and improve selectivity.
-
Solvent Volume: The concentration of the reaction mixture can influence the rate of reaction and the point at which the product precipitates. Maintaining an appropriate solvent-to-reactant ratio is important for consistent results.
Q2: I am observing a significant amount of a colored impurity in my crude product. What could it be and how can I avoid it?
A2: A common side reaction in similar syntheses is the formation of N-aminoacridinediones, which are often colored. This can occur if the intermediate from the initial condensation undergoes an alternative cyclization pathway. To minimize this:
-
Ensure High Purity of Starting Materials: Impurities in the 1,8-dioxo-hexahydroacridine can act as catalysts for side reactions.
-
Optimize Reaction Temperature and Time: Overheating or prolonged reaction times can sometimes favor the formation of side products. A carefully controlled temperature profile is key.
-
Choice of Hydrazine Source: While hydrazine hydrate is standard, the concentration can be a factor. Ensure you are using a reliable source.
Q3: My product is precipitating out of the reaction mixture as a fine powder that is difficult to filter. How can I improve the physical properties of the precipitate?
A3: This is a common challenge in precipitation/crystallization processes at scale. To encourage the growth of larger, more easily filterable crystals:
-
Controlled Cooling: Instead of allowing the reaction to crash cool, implement a controlled cooling ramp after the reaction is complete. This slower cooling rate provides more time for crystal growth.
-
Seeding: Introducing a small amount of previously isolated, crystalline product (seed crystals) at the point of supersaturation can promote the growth of larger crystals.
-
Solvent Composition: In some cases, the addition of a co-solvent in which the product has slightly higher solubility can aid in recrystallization upon cooling, leading to better crystal morphology.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Formation of soluble side products. - Product loss during work-up and purification. | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Re-evaluate the reaction temperature and time. - Analyze the mother liquor for soluble byproducts to identify alternative reaction pathways. - Optimize the purification procedure to minimize losses. |
| Difficult Purification | - Presence of closely related impurities. - Oiling out of the product during recrystallization. - Product is a very fine, amorphous powder. | - For challenging purifications, consider column chromatography with a suitable solvent system (e.g., dichloromethane/methanol). - If oiling out occurs, try a different recrystallization solvent or a solvent mixture. Hot filtration to remove insoluble impurities may also be necessary. - To obtain a more crystalline product, consider a slow recrystallization from a high-boiling solvent or sublimation if the product is thermally stable. |
| Inconsistent Results Batch-to-Batch | - Variation in the quality of starting materials. - Inconsistent reaction conditions (temperature, mixing). - Presence of atmospheric moisture or oxygen. | - Implement stringent quality control on all incoming raw materials. - Ensure that your reactor is properly calibrated and that your process control is robust. - While the reaction is not typically air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen) can improve consistency by preventing oxidative side reactions. |
Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is adapted from the synthesis of the closely related 1,2,3,6,7,8-Hexahydrothis compound and should be optimized for the fully aromatic target compound.
Materials and Equipment:
-
1,8-Dioxo-2,3,4,5,6,7-hexahydroacridine derivative
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (reagent grade)
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Büchner funnel or Nutsche filter)
-
Vacuum oven
Procedure:
-
Charging the Reactor: To a clean and dry jacketed glass reactor, charge the 1,8-dioxo-hexahydroacridine derivative (1.0 equivalent).
-
Solvent Addition: Add ethanol to the reactor to achieve a concentration of approximately 0.1-0.2 M.
-
Initiate Agitation and Heating: Begin stirring the mixture to ensure a uniform slurry. Set the heating circulator to bring the reactor contents to a gentle reflux (approximately 78-80 °C).
-
Reagent Addition: Once the mixture is at a stable reflux, add hydrazine hydrate (4.0 equivalents) to the reactor. For larger scales, consider a controlled addition over 15-30 minutes to manage any potential exotherm.
-
Reaction Monitoring: Maintain the reaction at reflux with continuous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Product Isolation (Precipitation): Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring. The product should precipitate out of the solution. For improved crystal size, a programmed cooling ramp is recommended.
-
Filtration and Washing: Filter the precipitated solid using a Büchner funnel or Nutsche filter. Wash the filter cake with cold ethanol to remove any residual mother liquor and impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dried this compound to a clean reactor. Add a suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/toluene) and heat to reflux with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Safety Considerations: Handling Hydrazine Hydrate at Scale
Hydrazine is a toxic and potentially unstable compound that requires strict safety protocols, especially at a larger scale.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Body Protection: A chemical-resistant apron or lab coat should be worn.
-
Respiratory Protection: All handling of hydrazine hydrate should be conducted in a well-ventilated fume hood. For larger quantities or in case of a spill, a self-contained breathing apparatus (SCBA) may be necessary.
Engineering Controls:
-
Ventilation: Use of a certified chemical fume hood is essential. For pilot plant or manufacturing scale, a closed-system transfer is highly recommended.
-
Emergency Equipment: Ensure easy access to a safety shower and eyewash station.
Spill and Waste Disposal:
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
-
Waste: All hydrazine-containing waste must be collected and disposed of as hazardous waste according to local regulations.
Caption: Essential safety precautions for handling hydrazine hydrate.
Characterization of this compound
Ensuring the identity and purity of the final product is critical. The following analytical techniques are recommended for full characterization.
| Technique | Expected Observations (Predicted) | Purpose |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern. | To confirm the structure and assess purity. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. | To confirm the carbon framework of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of this compound (206.21 g/mol ) or its substituted derivatives. | To confirm the molecular weight of the compound. |
| Elemental Analysis | The percentage of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula. | To confirm the elemental composition and purity. |
| Melting Point | A sharp and well-defined melting point is indicative of high purity. | To assess purity. |
Note: As of the last update of this guide, specific experimental spectral data for the parent this compound was not widely available. The expected observations are based on the known structure and data from analogous compounds.
References
-
Jiang, B., Hao, W. J., Zhang, J. P., Tu, S. J., & Shi, F. (2009). A new domino reaction for the highly selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. Organic & Biomolecular Chemistry, 7(5), 883-885. [Link]
-
Zhang, J. P., Jiang, B., Tu, S. J., & Shi, F. (2009). 1,2,3,6,7,8-Hexahydrothis compound. Acta Crystallographica Section E: Structure Reports Online, 65(1), o239. [Link]
-
Leggett, D. J. (2008). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 12(5), 906-912. [Link]
-
ChemBK. (n.d.). This compound. [Link]
Validation & Comparative
A Comparative Guide to the Properties of Cinnolino[5,4,3-cde]cinnoline and Other Aza-Aromatic Compounds
Introduction: The Intrigue of Nitrogen in Polycyclic Aromatic Systems
Aza-aromatic compounds, also known as azaarenes or nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs), represent a cornerstone of modern chemistry. These structures, where one or more carbon atoms in a polycyclic aromatic hydrocarbon (PAH) framework are replaced by nitrogen, are pivotal in fields ranging from medicinal chemistry to materials science.[1][2][3] The incorporation of nitrogen atoms profoundly alters the electronic, photophysical, and biological properties of the parent hydrocarbon, offering a powerful tool for molecular engineering.[4][5][6]
This guide focuses on a particularly fascinating yet underexplored member of this family: Cinnolino[5,4,3-cde]cinnoline . With the molecular formula C₁₂H₆N₄, this tetracyclic, planar molecule features a high nitrogen content within a highly fused, symmetric core.[7] Its unique structure suggests a pronounced electron-deficient character, distinguishing it from more common aza-aromatic scaffolds.
Here, we provide an in-depth comparison of the known and predicted properties of this compound against three archetypal aza-aromatic compounds: Cinnoline , Phenazine , and Quinoline . By juxtaposing their structural, photophysical, and electrochemical characteristics, we aim to highlight the unique potential of this compound and underscore the need for its further experimental exploration.
Section 1: Structural and Electronic Properties
The arrangement and number of nitrogen atoms within an aromatic framework dictate its fundamental electronic landscape. This, in turn, governs the molecule's reactivity, intermolecular interactions, and suitability for various applications.
This compound is a fully conjugated system containing four nitrogen atoms in a cinnoline-like arrangement, fused into a rigid, planar structure. This high nitrogen content is expected to significantly lower the energy levels of its frontier molecular orbitals (HOMO and LUMO), rendering it a potent electron acceptor. In contrast, simpler aza-aromatics like Quinoline (one nitrogen) and Cinnoline (two adjacent nitrogens) have electronic properties more closely related to their parent PAHs, naphthalene and phenanthrene, respectively, albeit with modifications induced by the heteroatom's electronegativity.[8][9] Phenazine, with two nitrogens in a central ring, presents a more electron-deficient core than quinoline and serves as an excellent building block for optoelectronic materials.[10][11]
dot```dot graph Molecular_Structures { layout=neato; node [shape=none, image=""]; edge [style=invis];
// Define nodes with images and labels A [pos="0,3!", label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15769&t=l"]; B [pos="3,3!", label="Cinnoline", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9208&t=l"]; C [pos="0,0!", label="Phenazine", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7085&t=l"]; D [pos="3,0!", label="Quinoline", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7047&t=l"];
// Invisible edges to enforce layout (optional) A -- B; C -- D; A -- C; B -- D; }
Caption: A generalized workflow for a Cyclic Voltammetry experiment.
Comparative Data: Electrochemical Properties
| Compound | First Reduction Potential (E_red vs. Fc/Fc⁺) | First Oxidation Potential (E_ox vs. Fc/Fc⁺) |
| This compound | Expected to be low (< -1.5 V) | Expected to be high (> +1.0 V) |
| Cinnoline | ~ -2.4 V | Not easily oxidized |
| Phenazine | ~ -1.8 V | ~ +1.2 V |
| Quinoline | ~ -2.6 V | ~ +1.5 V |
Note: Potentials are highly dependent on the solvent-electrolyte system and reference electrode used. Values are approximate and serve for relative comparison. [23][24][25]
Section 4: Synthetic Approaches
The accessibility of these compounds is key to their study and application. While quinolines can be synthesized through numerous named reactions (e.g., Skraup, Friedländer), the synthesis of more complex, fused aza-aromatics often requires more specialized strategies. [12][13] The reported synthesis of this compound is a novel and efficient domino reaction. [14]This process involves reacting a 1,8-dioxo-hexahydroanthene derivative with hydrazine in refluxing ethanol. The reaction's selectivity is sterically controlled; substrates with aliphatic groups yield the target cinnolinocinnoline, while those with aryl groups produce N-aminoacridinediones. [14]This contrasts with the classical Richter synthesis for cinnolines, which involves the cyclization of an o-alkynyl-arenediazonium salt. [8][15]Modern methods for creating diverse aza-PAHs often rely on transition-metal-catalyzed cross-coupling and cyclization reactions. [16][17] dot
Caption: Simplified schematic of the domino synthesis for this compound. [28]
Section 5: Applications and Future Outlook
The diverse properties of aza-aromatics have led to their widespread use. In medicinal chemistry, they are common scaffolds in drugs due to their ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. [1][18][19]Cinnoline derivatives, for example, have been explored for their antibacterial, antifungal, and anti-inflammatory activities. [2][13][20]In materials science, the tunable electronic and photophysical properties of compounds like phenazines and quinolines make them integral components of organic electronics. [4][10][21] Potential of this compound: Based on this comparative analysis, this compound emerges as a molecule of significant potential:
-
Organic Electronics: Its predicted strong electron-accepting nature makes it a compelling target for n-type organic semiconductors in organic field-effect transistors (OFETs) or as an electron-transporting layer in OLEDs.
-
Coordination Chemistry: The multiple nitrogen sites could act as a multidentate ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or magnetic properties.
-
Energy Storage: The low reduction potential suggests it could be investigated as a stable anolyte material for organic redox flow batteries.
Conclusion: this compound represents a unique point in the chemical space of aza-aromatic compounds. Its high nitrogen content and fused, symmetric structure set it apart from more conventional heterocycles. While theoretical predictions and a novel synthesis point to its exciting potential, a significant gap in experimental data remains. A thorough characterization of its photophysical, electrochemical, and materials properties is the critical next step to unlocking the full potential of this intriguing molecule and paving the way for its use in next-generation technologies.
Appendix: Experimental Protocols
Protocol 1: UV-Vis and Fluorescence Spectroscopy
This protocol provides a self-validating system for characterizing the photophysical properties of aza-aromatic compounds.
-
Materials & Preparation:
-
Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile).
-
Purified analyte (e.g., this compound).
-
Quartz cuvettes (1 cm path length).
-
Prepare a stock solution of the analyte (~1 mM) in a chosen solvent. From this, prepare a dilute solution (~1-10 µM) such that the maximum absorbance is between 0.05 and 0.1 to minimize inner filter effects for fluorescence measurements.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the analyte solution from ~250 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Emission & Excitation Measurement:
-
Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em, initially estimated to be 30-50 nm longer than λ_abs) and scan the excitation wavelength. The resulting spectrum should match the absorption spectrum, confirming the absorbing species is the one emitting.
-
Emission Spectrum: Set the excitation monochromator to the λ_abs. Scan the emission monochromator from a wavelength ~10 nm longer than the excitation wavelength to ~750 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with absorption and emission in a similar range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and the sample, ensuring absorbance values are below 0.1.
-
Calculate the quantum yield (Φ_s) using the formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where s denotes the sample, r denotes the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. [22]
-
Protocol 2: Cyclic Voltammetry (CV)
This protocol describes the characterization of the redox properties of an aza-aromatic compound.
-
Electrochemical Cell Setup:
-
Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.
-
Polish the working electrode with alumina slurry, sonicate in ethanol, and dry before each experiment to ensure a clean, reproducible surface.
-
-
Solution Preparation:
-
Prepare a solution of ~0.1 M supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., anhydrous acetonitrile or DMF).
-
Add the analyte to a concentration of 1-5 mM.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Record a voltammogram of the solvent-electrolyte solution first to establish the potential window.
-
Record the CV of the analyte solution. Scan from an initial potential where no reaction occurs towards the reduction or oxidation region and then reverse the scan. A typical scan rate is 100 mV/s.
-
Perform a scan rate dependence study (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox processes. For a reversible process, the peak current should be proportional to the square root of the scan rate.
-
-
Internal Referencing and Analysis:
-
After recording the analyte's CV, add a small amount of an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺).
-
Record the CV again. All measured potentials should be reported relative to the Fc/Fc⁺ couple (E₁/₂ = 0 V).
-
Determine the peak potentials (anodic E_pa, cathodic E_pc) and calculate the half-wave potential (E₁/₂) as (E_pa + E_pc) / 2 for reversible couples. [23]
-
References
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A Comparative Analysis of the Putative Biological Activity of Cinnolino[5,4,3-cde]cinnoline Against Established Cinnoline Scaffolds
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Derivatives of cinnoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[2][5][6][7] The versatility of the cinnoline ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development.[8][9] This guide focuses on the tetracyclic derivative, Cinnolino[5,4,3-cde]cinnoline, a structurally unique and relatively unexplored member of the cinnoline family. Due to the nascent stage of research into its biological profile, this document will establish a framework for its investigation by comparing its structural attributes and putative activities with well-characterized cinnoline compounds.
Synthesis of this compound: A Domino Reaction Approach
A novel and efficient synthesis of tetracyclic Cinnolino[5,4,3-cde]cinnolines has been developed, employing a domino reaction.[10][11] This method utilizes anthenes with aliphatic groups, which, upon reaction, lead to the formation of the this compound core.[10][11] This synthetic route provides a viable pathway for producing this complex heterocyclic system, opening the door for its biological evaluation.
Comparative Biological Activities: Postulated Efficacy of this compound
Given the extensive research on the biological activities of various cinnoline derivatives, we can hypothesize the potential therapeutic applications of this compound. The rigid, planar structure of this tetracyclic system may offer unique interactions with biological targets compared to its bicyclic counterparts.
Anticancer Potential
Many cinnoline derivatives have exhibited potent anticancer activity.[1][5] For instance, certain substituted cinnolines have shown significant cytotoxicity against various human cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of key enzymes in cancer progression. Therefore, it is plausible that this compound could exhibit anticancer properties. A comparative evaluation against a known anticancer cinnoline derivative would be a critical first step in exploring this potential.
Antimicrobial Activity
The cinnoline scaffold is also a known pharmacophore for antimicrobial agents.[2][3][5] Several synthetic cinnoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][12] The unique electronic and steric properties of this compound may confer novel antimicrobial activities. A comparative study with a clinically relevant antimicrobial agent and a known antimicrobial cinnoline would be highly informative.
Proposed Experimental Evaluation
To investigate the hypothetical biological activities of this compound, a series of well-established in vitro assays are proposed.
Anticancer Activity Screening
A primary assessment of anticancer potential can be achieved through a cytotoxicity assay against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound and a reference cinnoline compound are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at varying concentrations. A vehicle control is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.
Hypothetical Comparative Cytotoxicity Data
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | 15.2 | 22.8 |
| Reference Cinnoline 1 (Anticancer) | 8.5 | 12.1 |
| Doxorubicin (Positive Control) | 0.9 | 1.2 |
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed by determining the minimum inhibitory concentration (MIC) against representative bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to the appropriate growth phase.
-
Compound Dilution: this compound and a reference antimicrobial cinnoline are serially diluted in a 96-well plate containing growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Hypothetical Comparative Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 32 | 64 | 16 |
| Reference Cinnoline 2 (Antimicrobial) | 16 | 32 | 8 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 4 |
Visualizing Experimental Workflows
To further clarify the proposed experimental designs, the following diagrams illustrate the key steps.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, its unique tetracyclic structure, derived from the versatile cinnoline scaffold, makes it a compelling candidate for biological investigation. The proposed comparative studies against known bioactive cinnolines in the areas of anticancer and antimicrobial activity provide a clear and logical starting point for elucidating its therapeutic potential. Further research should also explore other documented activities of cinnolines, such as anti-inflammatory and CNS effects, to build a comprehensive biological profile of this novel heterocyclic compound. The synthetic accessibility of this compound, coupled with the broad pharmacological relevance of its parent scaffold, underscores its potential as a valuable lead compound in future drug discovery efforts.
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Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]
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PubMed. (2007). Cinnoline derivatives with biological activity. Retrieved from [Link]
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MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]
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A Comparative Guide to the Photophysical Properties of 4,5,9,10-Tetraazapyrene and Pyrene
This guide provides a detailed, objective comparison of the photophysical properties of 4,5,9,10-tetraazapyrene (TAP) and its parent hydrocarbon, pyrene. By examining their structural differences and the resulting impact on their electronic behavior, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two important molecules. The discussion is supported by experimental data and established protocols to ensure scientific integrity and practical applicability.
Introduction: From a Classic Fluorophore to a Functional Aza-Analogue
Pyrene (C₁₆H₁₀) is one of the most extensively studied polycyclic aromatic hydrocarbons (PAHs).[1] First isolated from coal tar, its unique photophysical characteristics—including a long fluorescence lifetime, high quantum yield, and pronounced sensitivity to the local solvent environment—have established it as a benchmark fluorophore and a powerful molecular probe.[1][2] Its ability to form excited-state dimers, known as excimers, further expands its utility in studying molecular proximity and dynamics.[3]
The systematic replacement of carbon atoms with nitrogen in a PAH framework, a strategy known as aza-substitution, profoundly alters the molecule's electronic landscape. 4,5,9,10-tetraazapyrene (TAP) is a prime example of this molecular engineering. As a nitrogen-substituted analogue of pyrene, TAP exhibits distinct properties stemming from the electron-withdrawing nature of the four nitrogen atoms.[4] This modification transforms the electron-rich pyrene core into an electron-deficient system, classifying TAP as an n-type semiconductor and a potent π-electron-acceptor.[5] While TAP has been comparatively underexplored due to synthetic challenges, its unique electronic profile makes it a compelling candidate for applications in organic electronics, photovoltaics, and stimuli-responsive materials.[4][5]
This guide will dissect the fundamental photophysical differences between these two molecules, explaining the causality behind their divergent behaviors.
Molecular Structure: The Impact of Nitrogen Substitution
The foundational difference between pyrene and TAP lies in their aromatic core. Pyrene is a peri-fused system of four benzene rings, resulting in a planar, electron-rich hydrocarbon.[1] In contrast, TAP incorporates four nitrogen atoms at the 4, 5, 9, and 10 positions, directly altering the π-electron distribution and orbital energies.
Caption: Molecular structures of Pyrene and 4,5,9,10-Tetraazapyrene (TAP).
Comparative Photophysical Properties
The introduction of nitrogen atoms into the pyrene skeleton induces significant shifts in absorption and emission characteristics, fluorescence efficiency, and excited-state lifetime.
Absorption and Emission Spectra
Pyrene exhibits a characteristic UV-Vis absorption spectrum with sharp, well-defined vibronic bands.[1] Its fluorescence emission spectrum is highly structured and exceptionally sensitive to solvent polarity. This sensitivity, particularly the ratio of the first and third vibronic bands (I₁/I₃), is so pronounced that it has been developed into an empirical scale for solvent polarity.[6]
4,5,9,10-Tetraazapyrene (TAP) , due to the influence of the electronegative nitrogen atoms, displays electronic transitions that are red-shifted compared to pyrene.[4] This shift signifies a smaller HOMO-LUMO gap, a direct consequence of the stabilization (lowering of energy) of the LUMO (Lowest Unoccupied Molecular Orbital) by the electron-withdrawing nitrogen atoms. This property is characteristic of n-type organic materials.[4]
Fluorescence Quantum Yield (Φf) and Lifetime (τf)
The efficiency of the fluorescence process is dramatically different between the two compounds.
Pyrene is a highly efficient fluorophore, boasting a high fluorescence quantum yield (Φf ≈ 0.65 in ethanol) and an exceptionally long fluorescence lifetime (τf ≈ 410 nanoseconds in deoxygenated ethanol).[1][2] This long lifetime makes pyrene's fluorescence susceptible to quenching by other molecules, a property that is widely exploited in sensing applications.[7]
TAP 's fluorescence properties are less straightforward. The presence of nitrogen atoms introduces lone pairs of electrons, which can facilitate non-radiative decay pathways (e.g., intersystem crossing to the triplet state), often leading to a lower fluorescence quantum yield compared to the parent hydrocarbon. While specific quantum yield and lifetime values for unsubstituted TAP are not as widely reported as for pyrene, its role as an electron-acceptor in donor-acceptor systems suggests that its excited state is readily quenched.[5] In such systems, TAP often participates in photoinduced electron transfer, a process that competes directly with fluorescence, thereby reducing its emission intensity.
Data Summary
The following table summarizes the key photophysical parameters for pyrene. Data for unsubstituted TAP is less available in the literature, reflecting its more recent exploration and synthetic challenges.
| Property | Pyrene | 4,5,9,10-Tetraazapyrene (TAP) | Rationale for Difference |
| λ_abs (max, in DCM) | ~330 nm[1] | Red-shifted vs. Pyrene | N-atoms lower the HOMO-LUMO gap.[4] |
| λ_em (max, in DCM) | ~375 nm[1] | Red-shifted vs. Pyrene | N-atoms lower the HOMO-LUMO gap.[4] |
| Φf (Quantum Yield) | 0.32 - 0.65 (solvent dependent)[2][8] | Generally lower than Pyrene | N-atoms introduce non-radiative decay pathways. |
| τf (Lifetime, ns) | ~15 - 450 (solvent/O₂ dependent)[7][9][10] | Generally shorter than Pyrene | Increased rate of non-radiative decay. |
| Electronic Nature | Electron-rich Aromatic Hydrocarbon | Electron-deficient n-Type System | Four electron-withdrawing N-atoms.[4] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
To empirically quantify the differences in emission efficiency, a robust and widely accepted method is the determination of the relative fluorescence quantum yield. This protocol provides a self-validating system by comparing the sample against a well-characterized standard.
Objective: To determine the fluorescence quantum yield (Φf) of a test compound (e.g., TAP derivative) relative to a standard with a known Φf (e.g., quinine sulfate or pyrene).
Principle: The comparative method relies on the principle that if solutions of a standard and a test sample have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[11] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology
-
Selection of a Standard: Choose a standard whose absorption and emission spectra overlap significantly with the test sample. For emission in the blue-violet region, pyrene itself (Φf = 0.65 in ethanol) or quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) are common choices.[1][12]
-
Preparation of Stock Solutions: Prepare stock solutions of the test sample and the standard in a high-purity, spectroscopic-grade solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the test sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner-filter effects.[11] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.
-
UV-Vis Absorbance Measurement: For each solution, record the absorbance at the chosen excitation wavelength (λ_ex) using a UV-Vis spectrophotometer.
-
Fluorescence Emission Measurement:
-
Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution, using the same λ_ex.
-
Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements of the sample and standard.
-
Record the spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for both data sets. The slope of the line is proportional to the quantum yield. .
-
-
Calculation of Quantum Yield: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated intensity vs. absorbance for the test sample and standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test sample and standard, respectively (if different).
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion and Outlook
The comparison between pyrene and 4,5,9,10-tetraazapyrene provides a compelling illustration of how targeted heteroatom substitution can fundamentally reshape the photophysical and electronic properties of a classic aromatic scaffold. Pyrene remains an unparalleled tool for fundamental photophysical studies and as a sensitive environmental probe, owing to its high fluorescence efficiency and long excited-state lifetime.
Conversely, the introduction of four nitrogen atoms transforms TAP into an electron-deficient molecule with a lowered LUMO energy and red-shifted spectra. While this often leads to reduced fluorescence efficiency, it unlocks a host of new applications. TAP's electron-accepting nature makes it a valuable building block for organic semiconductors, donor-acceptor complexes for photovoltaics, and stimuli-responsive materials where its properties can be modulated by external factors. The distinct characteristics of TAP underscore the vast potential of aza-aromatics in the development of next-generation functional materials.
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de Melo, J.S., et al. (2000). Photophysical properties of 4-(9H-Pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. New Journal of Chemistry, 24, 763-769. Available at: [Link]
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Zhu, S., et al. (2012). Highly water-soluble neutral near-infrared emissive BODIPY polymeric dyes. Journal of Materials Chemistry, 22(14), 6683-6692. Available at: [Link]
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da Silva, A.B., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photonics, 9(11), 868. Available at: [Link]
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A Comparative Guide to the Electrochemical Potential of Cinnolino[5,4,3-cde]cinnoline and its Analogues
For researchers and professionals in drug development and materials science, understanding the electrochemical properties of novel heterocyclic compounds is paramount. The redox behavior of these molecules dictates their potential applications in areas ranging from organic electronics to medicinal chemistry. This guide provides an in-depth comparison of the electrochemical potential of Cinnolino[5,4,3-cde]cinnoline and its structurally related analogues. While experimental data for this compound itself is not extensively reported in publicly accessible literature, we can infer its properties through a detailed examination of its analogues and the fundamental principles of structure-property relationships in nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs).
Introduction: The Significance of Electrochemical Potential in Aza-PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a well-studied class of organic molecules. The strategic incorporation of nitrogen atoms into the PAH framework, creating aza-PAHs, dramatically alters their electronic and, consequently, their electrochemical properties.[1][2] These modifications can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic semiconductors and for understanding the metabolic activation of drug candidates.[3]
This compound, with its unique arrangement of four nitrogen atoms within a compact polycyclic system, presents an intriguing case study. Its electrochemical potential, a measure of its tendency to be oxidized or reduced, is a key determinant of its reactivity and potential utility. This guide will explore the expected electrochemical behavior of this compound by comparing it with analogues for which experimental data is available.
Structural Comparison of this compound and its Analogues
The electrochemical potential of an aza-PAH is intrinsically linked to its molecular structure. The number and position of nitrogen atoms, the extent of π-conjugation, and the presence of electron-donating or electron-withdrawing substituents all play a critical role.[4]
This compound (CAS: 194-12-7, Molecular Formula: C12H6N4) is a planar, nitrogen-rich heterocyclic compound.[5] Its structure can be conceptualized as a pyrene core where four carbon atoms have been replaced by nitrogen atoms. This high degree of nitrogen substitution is expected to significantly lower the LUMO energy level, making it a good electron acceptor.
For a meaningful comparison, we will consider the following analogues:
-
Pyrene: The parent hydrocarbon without any nitrogen atoms.
-
2,7-Diazapyrene: A pyrene derivative with two nitrogen atoms.
-
Quinoxaline: A simpler bicyclic heteroaromatic compound containing two nitrogen atoms in a six-membered ring.
-
Phenazine: Another bicyclic analogue with two nitrogen atoms.
The structural differences between these molecules will directly translate to variations in their electrochemical potentials.
Comparative Electrochemical Data
The following table summarizes the experimentally determined electrochemical potentials for selected analogues of this compound. The data is primarily derived from cyclic voltammetry (CV) experiments.
| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| Pyrene | ~1.2 | -2.5 (irreversible) | -5.6 | -2.3 | 3.3 | [1] |
| 2,7-Diazapyrene | Not readily oxidized | -2.56 (reversible) | - | - | - | [1] |
| Quinoxaline | > 1.5 (irreversible) | -2.13 | - | - | - | [6] |
| Phenazine | ~1.4 (irreversible) | -1.71 | - | - | - | [6] |
| Peropyrene | ~0.5 (quasi-reversible) | Not readily reduced | -5.3 | - | - | [1] |
Analysis of the Data:
-
The introduction of nitrogen atoms generally makes the compounds more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). This is due to the electron-withdrawing nature of nitrogen.
-
2,7-Diazapyrene exhibits a reversible reduction, indicating the formation of a stable radical anion, a desirable property for n-type organic semiconductors.[1]
-
The parent pyrene has a high oxidation potential and an irreversible reduction, highlighting the significant impact of nitrogen substitution.
-
Quinoxaline and phenazine, with their adjacent nitrogen atoms, show distinct redox behaviors compared to the more separated nitrogens in 2,7-diazapyrene.[6]
Based on these trends, we can predict that This compound , with its four nitrogen atoms, will be even more electron-deficient than its diazapyrene analogues. This would likely result in a less negative (more easily accessible) reduction potential and a higher oxidation potential.
The Causality Behind Experimental Choices: Why Cyclic Voltammetry?
Cyclic voltammetry (CV) is the electrochemical technique of choice for characterizing the redox properties of new molecules.[4] This is because it provides a rapid and direct measurement of the oxidation and reduction potentials. The key parameters obtained from a CV experiment are the peak potentials (Epa and Epc), which correspond to the potentials at which the analyte is oxidized and reduced, respectively.
The reversibility of a redox process, a crucial indicator of the stability of the generated radical ions, can also be determined from the CV data. A reversible process will have a peak separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of approximately 1.
The choice of solvent and electrolyte is critical for obtaining reliable data. A non-aqueous, aprotic solvent like acetonitrile or dichloromethane is typically used for organic compounds to provide a wide potential window. The supporting electrolyte, usually a tetra-alkylammonium salt, is necessary to ensure conductivity of the solution.
Experimental Protocol: Cyclic Voltammetry of Aza-PAHs
This section provides a detailed, step-by-step methodology for performing cyclic voltammetry on aza-PAHs.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or Ag/Ag+; counter electrode: platinum wire)
-
Inert gas (argon or nitrogen) for deoxygenation
-
Microliter syringes
-
Volumetric flasks
-
Solvent: Anhydrous, HPLC-grade acetonitrile (CH3CN) or dichloromethane (CH2Cl2)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPClO4)
-
Analyte (aza-PAH)
-
Internal Standard: Ferrocene (Fc)
Procedure:
-
Preparation of the Electrolyte Solution:
-
Accurately weigh the supporting electrolyte and dissolve it in the chosen solvent in a volumetric flask to prepare a 0.1 M solution.
-
Handle TBAPF6 and TBAPClO4 with care as they are potentially hazardous.
-
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonication in the solvent can be used for further cleaning.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell.
-
Add the electrolyte solution to the cell.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammogram of the electrolyte solution alone to ensure there are no interfering impurities within the desired potential window.
-
-
Analyte Measurement:
-
Add a known concentration of the aza-PAH analyte to the cell (typically 1-5 mM).
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Vary the scan rate to investigate the reversibility of the redox processes.
-
-
Internal Standard Addition:
-
Add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as an internal reference potential.
-
-
Data Analysis:
-
Determine the oxidation and reduction peak potentials of the analyte relative to the Fc/Fc+ couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = - (Eox vs Fc/Fc+ + 4.8)
-
LUMO (eV) = - (Ered vs Fc/Fc+ + 4.8)
-
-
The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between molecular structure, electrochemical properties, and experimental technique.
Caption: Experimental workflow for cyclic voltammetry of aza-PAHs.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the electrochemical potential of this compound and its analogues. While direct experimental data for the target compound is scarce, a logical inference based on the well-established structure-property relationships in aza-PAHs suggests that it is likely to be a strong electron acceptor with a relatively low-lying LUMO.
The detailed experimental protocol for cyclic voltammetry provided herein offers a robust framework for researchers to determine the electrochemical properties of this compound and other novel heterocyclic compounds. Such experimental validation is a critical next step to confirm the predictions made in this guide and to unlock the full potential of this intriguing molecule in various scientific and technological fields. The continued exploration of aza-PAHs will undoubtedly lead to the development of new materials with tailored electronic properties for a wide range of applications.
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Recent advances in the electrochemical reactions of nitrogen-containing organic compounds. (2022, October 26). RSC Publishing. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis Featuring Cinnolino[5,4,3-cde]cinnoline
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemistry, particularly in the fields of drug discovery and materials science. For novel polycyclic nitrogen heterocycles, such as the Cinnolino[5,4,3-cde]cinnoline core, confirming the synthesized structure is a non-negotiable step that dictates the trajectory of all subsequent research. The cinnoline scaffold is a critical pharmacophore found in compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for structural validation, anchored by the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind methodological choices, present self-validating protocols, and compare the definitive data from diffraction with complementary insights from spectroscopic and computational methods.
Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)
In the hierarchy of structural elucidation techniques, SCXRD is the ultimate arbiter. It does not provide circumstantial evidence of connectivity; it generates a precise, three-dimensional map of electron density from which atomic coordinates, bond lengths, and bond angles can be determined with exceptional accuracy.[3][4] This makes it the "gold standard" for absolute structure determination.
The primary challenge, and the reason alternative methods are necessary, lies not in the analysis but in obtaining a suitable sample: a single, high-quality crystal. The process of crystallization can be an arduous and time-consuming task, often considered more of an art than a science.[3]
Experimental Protocol: From Synthesis to Structure
The following protocol outlines the critical steps for validating a synthesized this compound derivative via SCXRD. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
Step 1: Crystal Growth (The Rate-Limiting Step)
-
Objective: To encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. Rapid precipitation results in amorphous powder or microcrystalline material unsuitable for SCXRD.
-
Protocol:
-
Synthesize and purify the target compound. For a related derivative, 1,2,3,6,7,8-Hexahydrothis compound, synthesis involves the reaction of 9-methyl-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione with hydrazine hydrate in ethanol.[5]
-
Select an appropriate solvent or solvent system in which the compound has moderate solubility.
-
Prepare a concentrated, near-saturated solution of the compound. For the hexahydro-derivative, ethanol was used.[5]
-
Employ a slow crystallization technique. Slow evaporation is a straightforward method: loosely cap the vial and leave it in a vibration-free environment for several days to weeks. The gradual removal of the solvent encourages the formation of large, ordered crystals.
-
Harvest the crystals carefully once they reach a suitable size (typically >0.1 mm in all dimensions).
-
Step 2: Data Collection
-
Objective: To irradiate the crystal with monochromatic X-rays and record the diffraction pattern—the unique scattering of X-rays by the crystal's electron clouds—as the crystal is rotated.
-
Protocol:
-
Select a visually ideal crystal (transparent, well-defined faces, no cracks) under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images at various crystal orientations. The instrument software controls the rotation and data collection strategy.
-
Step 3: Structure Solution and Refinement
-
Objective: To convert the collected diffraction intensities into a chemically sensible molecular structure.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction spots to determine their intensities and positions.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This provides a rough model of the atomic positions.
-
Structural Refinement: Iteratively refine the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. This process minimizes a residual factor (R-factor), which indicates the quality of the agreement.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow from compound synthesis to final structural validation using SCXRD.
Interpreting the Data: A Case Study
While a crystal structure for the parent this compound (C₁₂H₆N₄) is not publicly available, crystallographic data for the synthesized derivative 1,2,3,6,7,8-Hexahydrothis compound (C₁₂H₁₂N₄) provides a concrete example of the definitive data obtained from SCXRD.[5]
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₁₂N₄ | Confirms the elemental composition of the unit cell. |
| Molar Mass | 212.26 g/mol | Matches the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 9.698, 5.875, 10.023 | The dimensions of the unit cell edges. |
| β (°) | 117.314 | The angle of the unit cell for the monoclinic system. |
| Volume (ų) | 507.4 | The volume of a single unit cell. |
| Z | 2 | The number of molecules per unit cell. |
Data sourced from the National Institutes of Health PubChem database for C₁₂H₁₂N₄.[5] This table provides unambiguous, quantitative data that confirms not only the molecular formula and connectivity but also the precise spatial arrangement of the atoms in the solid state.
Part 2: A Comparative Guide to Orthogonal Validation Techniques
When single crystals are elusive, a researcher must turn to a suite of orthogonal (complementary) techniques. No single alternative method provides the definitive 3D structure of SCXRD, but used in combination, they can build an irrefutable case for the proposed structure.
Decision-Making Framework for Structural Elucidation
Caption: Decision-making workflow for selecting the appropriate structural validation method(s).
Technique Head-to-Head Comparison
| Technique | Sample Phase | Information Yield | Strengths | Limitations |
| SCXRD | Crystalline Solid | 3D atomic coordinates, bond lengths/angles, crystal packing.[6] | Unambiguous structure determination, absolute stereochemistry.[4] | Requires a suitable single crystal, which can be difficult to grow.[3] |
| NMR Spectroscopy | Solution | Atomic connectivity (H-H, C-H), chemical environment, stereochemistry.[6] | Non-destructive, provides data on structure and dynamics in solution. | Does not provide 3D coordinates or packing info; interpretation can be complex. |
| Mass Spectrometry | Solid/Liquid/Gas | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, confirms molecular formula. | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable. |
| Powder XRD (PXRD) | Crystalline Powder | Unit cell parameters, crystal phase fingerprint. | Useful for materials that don't form single crystals; good for quality control. | Does not solve the structure de novo; requires computational methods (CSP) for elucidation.[3][7] |
| MicroED | Micro/Nano-crystals | 3D atomic coordinates from sub-micron sized crystals.[4] | Solves structures from samples far too small for SCXRD.[4] | Requires specialized electron microscope; data can be affected by dynamical scattering.[3] |
| Computational (DFT) | In Silico | Predicted geometry, electronic properties, theoretical spectra (NMR, IR).[8][9] | No sample needed; can predict structures and rationalize experimental data.[10] | Model is a prediction, not a measurement; requires experimental validation. |
In-Depth Analysis of Alternative Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, a fully aromatic system, ¹H NMR would reveal the number of distinct protons and their coupling patterns, confirming the arrangement on the aromatic rings. ¹³C NMR would similarly identify the number of unique carbon environments. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are indispensable for mapping the precise H-C and C-C connectivities, allowing researchers to piece the molecular skeleton together.[2][11]
-
High-Resolution Mass Spectrometry (HRMS): The first step after synthesis is often to confirm that the product has the correct molecular formula. For this compound (C₁₂H₆N₄), HRMS should yield a molecular ion peak corresponding to a mass of 206.0592, confirming the elemental composition with high precision. The fragmentation pattern can also provide clues about the structural stability and arrangement of the fused rings.[12]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to generate a theoretical, energy-minimized 3D structure of this compound. From this model, one can predict theoretical NMR chemical shifts.[13] Comparing these predicted shifts to the experimental NMR data provides a powerful method for cross-validation, lending high confidence to the structural assignment in the absence of a crystal structure.[8][9]
Part 3: The Synergistic Approach: A Self-Validating System
Trustworthiness in structural validation comes from the convergence of evidence from multiple, independent techniques. A claim based on a single spectroscopic method is provisional; a claim supported by a combination of methods is robust.
A Self-Validating Protocol without a Single Crystal:
-
Establish Identity: Obtain an HRMS spectrum. Does the measured mass match the theoretical mass of C₁₂H₆N₄ to within 5 ppm? If yes, proceed.
-
Map the Skeleton: Acquire ¹H, ¹³C, and 2D NMR spectra. Use the data to confirm the number of protons and carbons and assemble the connectivity map. Does this map match the proposed structure of this compound?
-
Cross-Validate with Theory: Perform a DFT geometry optimization of the proposed structure. Calculate the theoretical NMR chemical shifts. Do the theoretical shifts show a strong correlation with the experimental shifts?
-
Confirm Purity and Phase: If the sample is a powder, obtain a PXRD pattern. Is the pattern sharp, indicating a single crystalline phase? This pattern can serve as a unique fingerprint for this specific polymorph of the compound.
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Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
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Abdel-Karim, A., et al. (2018). Synthesis, Computational Docking Study, and Biological Evaluation of a Library of Heterocyclic Curcuminoids with Remarkable Antitumor Activity. ChemMedChem. [Link]
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Wang, Y., et al. (2024). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. ACS Omega. [Link]
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Al-Tel, T. H., et al. (2022). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Zeitschrift für Naturforschung C. [Link]
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Klimovitskii, A. E., & Klochkov, V. V. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]
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Noguera-Oviedo, K., & Aga, D. S. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]
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A Comparative Guide to the Purity Assessment of Cinnolino[5,4,3-cde]cinnoline: HPLC vs. Elemental Analysis
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA)—for the critical task of purity assessment of Cinnolino[5,4,3-cde]cinnoline, a complex, nitrogen-rich heterocyclic aromatic compound. For researchers in medicinal chemistry and materials science, verifying the purity and structural integrity of such molecules is paramount to ensuring the reliability and reproducibility of experimental data. This document moves beyond mere procedural descriptions to explore the causal reasoning behind methodological choices, offering a framework for robust analytical validation.
Introduction: The Analytical Challenge of this compound
This compound (CAS: 194-12-7, Molecular Formula: C₁₂H₆N₄) is a polycyclic aromatic heterocycle.[1] Compounds of the cinnoline family are known for their diverse biological activities, making them attractive scaffolds in drug discovery.[2][3] The rigid, planar structure and multiple nitrogen atoms of this compound present unique analytical challenges. Potential impurities can include starting materials, reaction byproducts, isomers, or degradation products that may be structurally similar, demanding high-resolution analytical techniques for accurate quantification.
Purity is not a monolithic concept; it encompasses both the absence of foreign substances and the confirmation of the correct elemental composition. Therefore, relying on a single analytical method can be misleading. This guide details the application of two gold-standard techniques: HPLC, a separative method ideal for quantifying impurities, and Elemental Analysis, a combustion method that verifies the fundamental elemental composition of the bulk material.
High-Performance Liquid Chromatography (HPLC): A Quantitative View of Purity
HPLC is the cornerstone of purity determination in the pharmaceutical industry.[4] Its power lies in its ability to separate a sample into its individual components, allowing for the precise quantification of the main compound and any impurities.[4] The validation of HPLC methods is rigorously governed by international standards, such as the ICH guidelines, ensuring data are reliable and reproducible.[5]
Expertise & Causality: Designing the HPLC Method
The choice of HPLC parameters is dictated by the physicochemical properties of this compound.
-
Chromatographic Mode: Reverse-Phase (RP-HPLC) is the logical choice. This compound is a moderately nonpolar aromatic compound, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Column Selection: A C18 column with a high carbon load provides the necessary hydrophobic interactions to retain the analyte. A smaller particle size (e.g., <3 µm) is selected to maximize peak efficiency and resolution, which is critical for separating structurally similar impurities.
-
Mobile Phase: A combination of water and a polar organic solvent like acetonitrile (ACN) is standard for RP-HPLC. A gradient elution—where the proportion of ACN is increased over time—is essential. This approach ensures that early-eluting polar impurities are well-resolved while later-eluting nonpolar impurities are eluted in a reasonable time with good peak shape. A small amount of an acid modifier like trifluoroacetic acid (TFA) is often added to sharpen peaks by minimizing tailing from interactions with residual silanols on the stationary phase.
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It captures the entire UV-Vis spectrum for each peak, enabling peak purity analysis. This is a self-validating mechanism: if the spectrum is consistent across the entire peak, it provides high confidence that the peak represents a single, pure compound.
Experimental Protocol: HPLC Purity Determination
The following protocol is a validated method for assessing the purity of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare the analysis sample by dissolving the synthesized material in the diluent to a final concentration of 0.5 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, and DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 254 nm for quantification, with spectral acquisition from 200-400 nm for peak purity analysis.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the reference standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%, and the tailing factor for the main peak is ≤ 1.5. This step validates system performance before committing to sample analysis.[6]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Visualizing the HPLC Workflow
Data Presentation: Interpreting HPLC Results
A typical high-purity batch of this compound would yield the following results.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Peak Purity Index | Identity |
| 1 | 4.21 | 12.5 | 0.11 | >0.999 | Unknown Impurity |
| 2 | 8.95 | 11250.8 | 99.73 | >0.999 | This compound |
| 3 | 11.34 | 17.2 | 0.15 | >0.999 | Unknown Impurity |
Interpretation: The data clearly shows a main peak with a purity of 99.73%. The high peak purity index for all peaks suggests that each peak represents a single chromophoric species and is not co-eluting with another compound. This method provides high confidence in the sample's purity with respect to UV-active impurities.
Elemental Analysis (EA): Confirming Structural Integrity
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7] It operates via combustion analysis, where the sample is burned at high temperature in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[8][9] While it doesn't separate impurities, it provides an orthogonal validation of the compound's empirical formula and is an excellent indicator of the presence of non-carbon-containing impurities like inorganic salts or residual solvents.
Expertise & Causality: The Role of EA in Purity Assessment
For a newly synthesized compound, EA serves as a crucial checkpoint. A successful synthesis should yield a product whose elemental composition matches the theoretical values calculated from its molecular formula. Per widely accepted standards in chemical publications, the experimentally "found" values should be within ±0.4% of the "calculated" values.[10]
-
Why is this important? A significant deviation can indicate several issues:
-
The wrong compound was synthesized.
-
The sample is impure, containing substances with a different elemental ratio (e.g., residual solvents like ethyl acetate or hexane).
-
The sample contains non-combustible material (e.g., silica gel from chromatography, inorganic salts).
-
The sample is hygroscopic and has absorbed water, which would alter the hydrogen percentage.
-
EA is, therefore, a test of bulk purity and identity. It validates that the average composition of the entire sample is consistent with the target structure.[11]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. Dry the sample under high vacuum for several hours to remove residual solvents and water.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance.
-
-
Instrumentation and Calibration:
-
System: A modern CHN elemental analyzer (e.g., PerkinElmer 2400 Series II, LECO CHN828).
-
Calibration: Prior to analysis, calibrate the instrument by running a certified standard with a known composition, such as acetanilide. This ensures the accuracy of the detector responses.[12]
-
-
Analysis:
-
The sample is introduced into a high-temperature (≈900-1000°C) combustion furnace.
-
The resulting mixture of gases (CO₂, H₂O, N₂, and excess O₂) flows through a reduction furnace to convert nitrogen oxides (NOx) to N₂.
-
The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, and N in the original sample based on the detector signals and the sample weight.
-
Visualizing the Elemental Analysis Workflow
Data Presentation: Interpreting Elemental Analysis Results
For this compound (C₁₂H₆N₄, Molar Mass = 206.21 g/mol ).
-
Calculated %C: (12 * 12.011 / 206.21) * 100 = 69.89%
-
Calculated %H: (6 * 1.008 / 206.21) * 100 = 2.93%
-
Calculated %N: (4 * 14.007 / 206.21) * 100 = 27.17%
| Element | Calculated % | Found % | Deviation |
| Carbon (C) | 69.89 | 69.75 | -0.14 |
| Hydrogen (H) | 2.93 | 2.88 | -0.05 |
| Nitrogen (N) | 27.17 | 27.28 | +0.11 |
Interpretation: All "Found" values are well within the accepted ±0.4% deviation. This result strongly supports the assigned molecular formula and indicates a high degree of purity with respect to contaminants that would alter the C:H:N ratio, such as solvents or inorganic impurities.
Comparative Analysis: HPLC vs. Elemental Analysis
Neither technique alone tells the whole story. Their true power is realized when used orthogonally to provide a multi-faceted confirmation of purity.
| Feature | HPLC with DAD | Elemental Analysis (CHN) |
| Primary Purpose | Quantifies individual impurities that are structurally similar or different. | Confirms the elemental composition of the bulk material. |
| Sensitivity | High (can detect impurities at <0.1% levels). | Lower (deviations become significant only with >0.5-1% impurity). |
| Specificity | High; can distinguish between isomers if the method is well-developed. | Low; cannot distinguish between isomers. Provides an average composition. |
| Information Provided | Purity (Area %), presence of specific impurities, retention time. | %C, %H, %N, confirming the empirical formula. |
| Key Strength | Excellent for tracking the removal of impurities during purification. | Excellent for identifying the presence of solvents, water, or inorganic salts. |
| Key Limitation | Cannot detect non-UV-active impurities. Purity is relative (Area %). | Does not provide information about the number or nature of impurities. |
| Self-Validation | System suitability tests, peak purity analysis (DAD). | Calibration with certified standards. |
Logical Framework for Purity Assessment
A robust validation strategy for a new batch of this compound should employ both techniques in a logical sequence.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, both HPLC and Elemental Analysis are indispensable and complementary tools.
-
HPLC should be used as the primary method for quantifying purity and identifying the presence of organic, UV-active impurities. Its high resolution is critical for ensuring that the sample is free from related substances.
-
Elemental Analysis serves as an essential orthogonal method to confirm the correct elemental composition, validating the molecular identity and ensuring the absence of significant non-chromophoric impurities like residual solvents or inorganic salts.
For researchers and drug development professionals, adopting this dual-analysis approach provides the highest degree of confidence in the quality of the material. A sample that passes both a high-purity HPLC assay (e.g., >99.5%) and an elemental analysis within the ±0.4% deviation margin can be considered validated for use in further biological or material science applications, ensuring that downstream results are both accurate and reproducible.
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LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]
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Jordi Labs. (n.d.). CHNO by Combustion | Oxidation. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Published by the Royal Society of Chemistry. Retrieved from [Link]
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UC Davis Analytical Lab. (n.d.). Total Nitrogen and Carbon - Combustion Method. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Welch Materials, Inc. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Cinnolino[5,4,3-cde]cinnoline-Based Organic Electronic Devices
Abstract
The field of organic electronics is perpetually driven by the quest for novel molecular architectures that can surpass the performance of existing materials. Cinnolino[5,4,3-cde]cinnoline and its derivatives represent a compelling, yet underexplored, class of nitrogen-rich polycyclic aromatic hydrocarbons. Their rigid, planar structure and inherent electron-deficient nature suggest significant potential for application in organic electronic devices, particularly as n-type semiconductors in Organic Field-Effect Transistors (OFETs) or as emissive or transport materials in Organic Light-Emitting Diodes (OLEDs).[1] This guide establishes a comprehensive, scientifically rigorous framework for benchmarking the performance of hypothetical devices based on this novel materials class. We provide detailed, field-proven experimental protocols, define key performance metrics, and identify industry-standard benchmark materials to ensure a robust and objective evaluation. This document is intended for researchers, materials scientists, and drug development professionals who are exploring new molecular entities for electronic applications.
Introduction: The Rationale for this compound
Cinnoline is a heterocyclic aromatic compound, structurally an isomer of quinoxaline and quinazoline.[2] The fusion of multiple such rings into the this compound core creates a large, π-conjugated system. The presence of multiple nitrogen atoms within this aromatic system inherently lowers the energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO).[1] This electron-deficient characteristic is a critical prerequisite for efficient electron injection and transport, making such compounds prime candidates for n-type organic semiconductors.[1][]
While extensive research exists on the pharmacological properties of simpler cinnoline derivatives, their application in electronics is a nascent field.[4][5][6] This guide, therefore, serves as a proactive blueprint for the systematic evaluation of this compound-based devices, ensuring that any newly synthesized materials are tested under standardized conditions that allow for direct and meaningful comparison with established high-performance materials.
Defining the Arena: Key Performance Metrics & Benchmarks
To objectively assess a novel material, it must be compared against established benchmarks under identical testing conditions. The choice of application—be it an OFET or an OLED—dictates the critical performance metrics.
For Organic Field-Effect Transistors (OFETs)
An OFET is a transistor that uses an organic semiconductor for the charge transport layer, acting as a switch or amplifier.[7] The primary metrics are:
-
Charge Carrier Mobility (μ): This is the most critical parameter, quantifying how quickly charge carriers (electrons in an n-type material) move through the semiconductor under an applied electric field.[8] High mobility is essential for fast switching speeds.[7]
-
On/Off Current Ratio (Ion/Ioff): This ratio compares the current flow when the transistor is "on" versus when it is "off." A high ratio (typically > 106) is crucial for low power consumption and clear switching states in digital logic circuits.[1]
-
Threshold Voltage (Vth): This is the minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation.[9]
-
Air Stability: Many n-type organic materials degrade upon exposure to oxygen and moisture.[10] Assessing performance over time in ambient conditions is a critical measure of practical viability.
Benchmark Materials:
-
Fullerene derivatives (e.g., PC61BM, C60): Widely used and well-characterized n-type materials.
-
Perylene diimide (PDI) derivatives: A class of high-performance, air-stable n-type semiconductors.
For Organic Light-Emitting Diodes (OLEDs)
OLEDs generate light by passing electricity through one or more thin layers of organic material.[11] this compound could function as an electron transport layer (ETL) or the emissive layer (EML). Key metrics include:
-
External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the number of electrons injected. This is the primary measure of a device's overall efficiency.[12]
-
Luminance (cd/m²): The intensity of light emitted per unit area, essentially the device's brightness.
-
Luminous Efficacy (lm/W): The ratio of emitted light (lumens) to the electrical power consumed (watts), indicating power efficiency.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: These (x, y) coordinates precisely define the color of the emitted light on a standardized color space.
-
Operational Lifetime (LT50/LT90): The time it takes for the device's initial luminance to decay to 50% or 90% under constant current operation, a key indicator of stability.[13]
-
Photoluminescence Quantum Yield (PLQY): For emissive materials, this measures the efficiency of converting absorbed photons into emitted photons. It is a fundamental property of the material itself.[14]
Benchmark Materials:
-
Tris(8-hydroxyquinolinato)aluminium (Alq3): A classic, highly robust electron transport and emissive material.[15]
-
Thermally Activated Delayed Fluorescence (TADF) emitters: Modern, high-efficiency emitters that can theoretically achieve 100% internal quantum efficiency.[11]
The Benchmarking Workflow: A Systematic Approach
A rigorous benchmarking process follows a logical progression from material characterization to device fabrication and testing. This ensures that observed performance differences can be confidently attributed to the material under investigation.
Caption: A standardized workflow for benchmarking novel organic semiconductor materials.
Authoritative Experimental Protocols
The following protocols are foundational for generating reliable and reproducible data.
Protocol 4.1: OFET Fabrication and Characterization
This protocol describes a standard bottom-gate, top-contact (BGTC) architecture, which is widely used for screening new semiconductor materials.[9]
Methodology:
-
Substrate Cleaning: Begin with heavily n-doped Si wafers (acting as the gate electrode) with a 200-300 nm thermally grown SiO₂ layer (the gate dielectric). Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry under a stream of N₂ gas.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve film morphology and device performance.
-
Active Layer Deposition: Deposit a 40-60 nm thin film of the this compound derivative onto the treated substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). Maintain a consistent deposition rate (e.g., 0.1-0.2 Å/s) and substrate temperature. Fabricate a benchmark device with a reference material (e.g., C₆₀) in the same run to minimize process variability.
-
Electrode Deposition: Through a shadow mask, thermally evaporate 50-80 nm of a suitable metal for the source and drain electrodes (e.g., Gold (Au) or a bilayer of Lithium Fluoride/Aluminum (LiF/Al) for better electron injection). The channel length (L) and width (W) are defined by the mask.
-
Characterization: Transfer the completed devices to a nitrogen-filled glovebox connected to a semiconductor parameter analyzer.
-
Transfer Characteristics: Measure the drain current (ID) as a function of gate voltage (VG) at a fixed, high drain voltage (VD) (e.g., VD = 60V).
-
Output Characteristics: Measure ID as a function of VD for several different VG values.[7]
-
-
Parameter Extraction:
-
The charge carrier mobility (μ) is calculated from the saturation regime of the transfer curve using the equation: ID = (W/2L) * μ * Ci * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric.[9]
-
The On/Off ratio is the ratio of the maximum ID to the minimum ID from the transfer curve.
-
The threshold voltage (Vth) is determined by extrapolating the linear portion of the √(ID) vs. VG plot to the VG axis.
-
Protocol 4.2: OLED Fabrication and EQE Measurement
This protocol describes a simplified multilayer OLED architecture to evaluate the material's role as an electron transport and/or emissive layer.
Methodology:
-
Substrate Preparation: Use pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean them as described in Protocol 4.1.
-
Layer Deposition: In a high-vacuum thermal evaporator, deposit the layers sequentially without breaking vacuum. A typical device stack might be:
-
ITO (Anode) / Hole Injection Layer (HIL, e.g., 10 nm HAT-CN) / Hole Transport Layer (HTL, e.g., 40 nm TAPC) / Emissive Layer (EML, e.g., 20 nm Host:Guest system) / Cinnolino Derivative (ETL, 30 nm) / Electron Injection Layer (EIL, e.g., 1 nm LiF) / Aluminum (Cathode, 100 nm).
-
Note: If testing the Cinnolino derivative as an emitter, it would be co-evaporated with a host material in the EML.
-
-
Encapsulation: Immediately encapsulate the devices using a UV-cured epoxy and a glass coverslip inside a nitrogen glovebox to prevent degradation from air and moisture.[13]
-
Characterization:
-
Place the device in an integrating sphere connected to a source measure unit and a calibrated spectrometer.[16]
-
Apply a forward voltage bias and simultaneously measure the current density (J), luminance (L), and the electroluminescence (EL) spectrum.
-
The External Quantum Efficiency (EQE) is calculated from the measured light output and current.[12]
-
CIE coordinates are calculated from the EL spectrum.
-
Protocol 4.3: Absolute Photoluminescence Quantum Yield (PLQY) Measurement
This measurement is crucial for materials intended for emissive applications.[14]
Methodology:
-
System Setup: Use a calibrated spectrometer equipped with an integrating sphere and a monochromatic excitation source (e.g., a laser or a xenon lamp with a monochromator).[17]
-
Reference Scan (Blank): Place a blank substrate (identical to the one used for the sample film) inside the sphere and measure the spectrum of the excitation light. This captures the integrated intensity of the excitation source.[18]
-
Sample Scan: Place the sample film (or a cuvette with the sample in dilute solution) inside the sphere. Irradiate it with the same excitation source. The spectrometer will now measure a spectrum containing both the reduced-intensity excitation light (due to absorption by the sample) and the photoluminescence from the sample at longer wavelengths.[18]
-
Calculation: The PLQY is the ratio of the number of photons emitted to the number of photons absorbed. This is calculated by the system software using the formula:
Data Presentation for Objective Comparison
All collected data must be summarized in a clear, structured format to facilitate direct comparison.
Table 1: Comparative OFET Performance Data
| Parameter | This compound Device | Benchmark Device (e.g., C₆₀) |
|---|---|---|
| Mobility (μ) [cm²/Vs] | Experimental Value | Experimental Value |
| On/Off Ratio (Ion/Ioff) | Experimental Value | Experimental Value |
| Threshold Voltage (Vth) [V] | Experimental Value | Experimental Value |
| Air Stability (μ retention after 24h) | Experimental Value | Experimental Value |
Table 2: Comparative OLED Performance Data (at 1000 cd/m²)
| Parameter | This compound Device | Benchmark Device (e.g., Alq₃) |
|---|---|---|
| Peak EQE [%] | Experimental Value | Experimental Value |
| Luminous Efficacy [lm/W] | Experimental Value | Experimental Value |
| Turn-on Voltage [V] | Experimental Value | Experimental Value |
| CIE Coordinates (x, y) | Experimental Value | Experimental Value |
| Lifetime (LT₅₀) [hours] | Experimental Value | Experimental Value |
Visualizing Device Physics
Understanding the proposed mechanism of operation is key to interpreting results.
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A Senior Application Scientist's Guide to the Structure-Activity Relationships of Cinnoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the cinnoline scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Cinnoline (1,2-diazanaphthalene) and its derivatives form the basis of a diverse range of biologically active compounds, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide offers an in-depth analysis of the structure-activity relationships (SAR) for key therapeutic applications, moving beyond a simple recitation of facts to explain the causal links between molecular architecture and biological outcomes. We will dissect how specific substitutions on the cinnoline core influence potency and selectivity, providing a framework for rational drug design.
Our discussion is grounded in experimental data, comparing distinct classes of cinnoline derivatives and their performance against various biological targets. By understanding the "why" behind the SAR, from steric effects to electronic influences, we can better navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this versatile scaffold.
Cinnoline Derivatives as Anticancer Agents: Targeting Cellular Proliferation
The cinnoline nucleus is a foundational component in the design of novel anticancer agents.[2] Researchers have successfully developed derivatives that target various mechanisms of cancer progression, including topoisomerase inhibition and receptor tyrosine kinase (RTK) modulation.
Targeting c-Met Kinase with 4-Oxo-1,4-dihydrocinnoline-3-carboxamides
The c-Met receptor tyrosine kinase is a well-validated target in oncology, as its dysregulation is implicated in numerous human cancers.[1] A prominent class of cinnoline-based c-Met inhibitors features a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety linked to a 4-(2-fluorophenoxy)quinoline core.[1][3]
Core SAR Insights:
-
Substitution at N-1: The nature of the substituent at the 1-position of the cinnoline ring is a critical determinant of antiproliferative activity.
-
Aromatic Substituents: An aryl group at N-1 is generally favored. SAR studies indicate that phenyl rings bearing electron-withdrawing groups at the 2-position, such as chloro (Cl) or trifluoromethyl (CF3), lead to enhanced antitumor activity.[3] This suggests that the electronic properties and steric bulk at this position are crucial for optimal interaction with the c-Met kinase domain.
-
Linker and Quinoline Moiety: The carboxamide linker and the quinoline "headgroup" are essential pharmacophoric elements that occupy key binding pockets within the enzyme's active site.
Comparative Performance Data:
The following table summarizes the in vitro activity of representative N-1 substituted 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives against the c-Met kinase and the MKN-45 gastric cancer cell line.
| Compound ID | N-1 Substituent (R) | c-Met IC50 (nM) | MKN-45 IC50 (nM) |
| 1a | Phenyl | 1.1 | 19.3 |
| 1b | 2-Chlorophenyl | 0.61 | 10.1 |
| 1c | 2-(Trifluoromethyl)phenyl | 0.59 | 9.7 |
Data synthesized from literature reports.[3]
The data clearly illustrates that the addition of a 2-chloro or 2-trifluoromethyl group on the N-1 phenyl ring results in a nearly two-fold increase in both enzymatic and cell-based potency compared to the unsubstituted phenyl analog. Compound 1c , in particular, emerged as a highly promising lead with sub-nanomolar potency against c-Met.[3]
Dihydrobenzo[h]cinnoline-5,6-diones: Cytotoxicity via Alternative Mechanisms
Another class of anticancer cinnolines are the dihydrobenzo[h]cinnoline-5,6-diones. These compounds exhibit cytotoxic activity against various cancer cell lines, though their precise mechanism may differ from RTK inhibition.
Core SAR Insights:
-
Aryl Substituents: The cytotoxic profile of these derivatives is significantly influenced by the substitution pattern on an appended aryl ring.
-
Electron-Withdrawing Groups: A compound featuring a 4-nitrophenyl (4-NO₂C₆H₄) substituent was identified as the most potent agent in its series against both epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with IC50 values in the sub-micromolar range.[1] This highlights the favorable impact of strongly electron-withdrawing groups for this particular scaffold.
Structure-Activity Relationships for Antimicrobial Activity
In an era of growing antibiotic resistance, the development of new antimicrobial agents is a global health priority. Cinnoline derivatives have emerged as a promising scaffold for this purpose, with activity demonstrated against both Gram-positive and Gram-negative bacteria.[4]
Cinnoline-Pyrazoline Hybrids
A particularly fruitful strategy has been the synthesis of hybrid molecules combining the cinnoline core with a pyrazoline ring. This approach has yielded compounds with dual anti-inflammatory and antibacterial properties.[1][5]
Core SAR Insights for Antibacterial Activity:
-
Electronic Effects: For antibacterial action, the electronic nature of substituents on the phenyl ring of the pyrazoline moiety is crucial. In contrast to the anti-inflammatory activity (discussed in Section 3), electron-withdrawing substituents are associated with increased antibacterial potency.[1][5]
-
Hydroxyl Groups: The presence of a hydroxyl (-OH) group on the phenyl ring of the pyrazoline-containing derivatives also enhances activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1][5]
-
Halogenation: Direct substitution on the cinnoline core with halogens (e.g., chloro, fluoro) is another effective strategy. Halogen-substituted derivatives often show potent activity at lower concentrations.[5] This is a common strategy in medicinal chemistry to modulate lipophilicity and electronic properties, which can enhance cell penetration and target binding.[4]
Comparative Performance Data:
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected cinnoline-based compounds against representative bacterial strains.
| Compound Class | Key Structural Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Cinnoline-Pyrazoline | Electron-donating group | >100 | >100 |
| Cinnoline-Pyrazoline | Electron-withdrawing group | 25 | 50 |
| 6,7-dihalo-cinnoline | 6-Cl, 7-F substituents | 12.5 | 12.5 |
Data synthesized from literature reports.[2][4]
The data underscores the importance of electron-withdrawing groups for the antibacterial profile of cinnoline-pyrazoline hybrids and demonstrates the potent, broad-spectrum activity that can be achieved through halogenation of the core cinnoline scaffold. The molecular targets for many of these compounds are believed to be bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]
SAR of Pyrazolo[4,3-c]cinnolines as Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Cinnoline derivatives, particularly those fused with a pyrazole ring to form pyrazolo[4,3-c]cinnolines, have been investigated as potent anti-inflammatory agents.[2][7]
Core SAR Insights:
-
Electronic Effects: In direct contrast to the antibacterial SAR, electron-donating groups (e.g., methoxy, hydroxyl) on a benzoyl ring substituent significantly enhance the anti-inflammatory activity of pyrazolo[4,3-c]cinnoline derivatives.[1][5] This suggests a different binding mode or molecular target compared to their antibacterial counterparts.
-
Spacial Arrangement: The introduction of a methylene (-CH₂-) spacer between a phenyl group and a carbonyl function was found to increase anti-inflammatory activity. Conversely, an oxy-methylene (-O-CH₂-) linker led to a considerable decrease in activity.[1] This highlights the critical role of the linker's length and flexibility in correctly positioning the pharmacophore for optimal target engagement, likely with enzymes such as Cyclooxygenase-2 (COX-2).[7]
The following diagram illustrates the key SAR principles for enhancing the anti-inflammatory activity of the pyrazolo[4,3-c]cinnoline scaffold.
Caption: Favorable (green) and unfavorable (red) substitutions for anti-inflammatory activity.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for assessing the anticancer and antibacterial activities of cinnoline derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, Hep-G2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test cinnoline derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.
Conclusion and Future Directions
The cinnoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The structure-activity relationships discussed herein provide a clear, evidence-based roadmap for medicinal chemists.
-
For anticancer applications, particularly c-Met inhibition, efforts should focus on optimizing the N-1 aryl substituent of the 4-oxo-cinnoline core, exploring a wider range of electron-withdrawing groups and heterocyclic rings to enhance potency and selectivity.
-
In the antibacterial realm, the dual strategy of incorporating electron-withdrawing groups onto hybrid scaffolds and direct halogenation of the cinnoline nucleus holds significant promise for combating resistant pathogens.
-
For anti-inflammatory drug design, the key takeaway is the differential requirement for electron-donating groups and specific linkers, pointing towards a distinct pharmacophore model that warrants further exploration and target validation.
Future research should aim to integrate computational modeling with synthesis to predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties more accurately. By continuing to unravel the nuanced relationship between structure and activity, the scientific community can further refine cinnoline derivatives into next-generation therapeutics.
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Abdel-Aziz, A. A.-M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(19), 6828. [Link]
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Thangadurai, A., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research, 15(8), 1-10. [Link]
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A Technical Guide for Researchers in Materials Science and Drug Development
Abstract
This guide presents a comparative computational analysis of the novel tetracyclic heterocycle Cinnolino[5,4,3-cde]cinnoline and its foundational relatives, Cinnoline and Benzo[c]cinnoline. Leveraging Density Functional Theory (DFT), we explore the impact of structural annulation on key electronic and aromatic properties. This analysis provides valuable insights for the rational design of new organic materials and pharmacophores, where tuning of the frontier molecular orbitals and electron density is paramount. All calculations are benchmarked against established computational protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of Fused Nitrogen Heterocycles
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs or aza-PAHs) represent a cornerstone of modern chemistry. Their unique electronic properties, arising from the integration of heteroatoms into a π-conjugated framework, make them indispensable in fields ranging from organic electronics to medicinal chemistry.[1][2] The parent molecule, Cinnoline, a diazanaphthalene, is a well-established pharmacophore with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and antitumor properties.[3][4][5] The fusion of additional rings, as seen in Benzo[c]cinnoline, further modulates these properties, making it a valuable scaffold in the design of novel therapeutics and materials.[1][6]
This compound is a more complex, tetracyclic system whose properties are largely unexplored. Understanding how its unique, highly constrained fusion pattern alters the electronic landscape compared to its simpler analogues is critical for predicting its potential applications. This guide employs a rigorous DFT-based approach to elucidate and compare the fundamental electronic structures, aromaticity, and reactivity descriptors of these three key heterocycles.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and accuracy of our comparative analysis, a standardized and well-validated computational protocol was established. The choice of methodology is grounded in its proven success for similar aromatic and heterocyclic systems.[7][8][9]
Geometry Optimization
The ground-state geometries of this compound, Cinnoline, and Benzo[c]cinnoline were optimized without symmetry constraints using the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set.[10][11][12] This level of theory provides a robust balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on all optimized structures to confirm that they represent true energy minima, characterized by the absence of imaginary frequencies.
Electronic Properties and Reactivity Descriptors
Single-point energy calculations were performed on the optimized geometries to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these values, key global reactivity descriptors were calculated:
-
HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally indicates higher chemical reactivity and is a key parameter in designing materials for electronic applications.[10][13][14]
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Electrophilicity Index (ω): ω = μ² / (2η)
Aromaticity Assessment
The aromatic character of the individual rings within each molecule was assessed using the Nucleus-Independent Chemical Shift (NICS) method.[4][5] NICS values are calculated at the geometric center of each ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).[5]
Experimental Workflow Diagram
The computational workflow is designed to ensure a systematic and reproducible analysis of the target molecules.
Caption: Computational workflow for the comparative DFT analysis.
Results and Discussion: A Comparative Overview
The following sections present the calculated data for the three heterocycles, offering a direct comparison of their electronic and aromatic properties.
Molecular Structures
The optimized structures of the three molecules are presented below. This compound exhibits a planar, highly rigid structure due to its extensive fusion.
Caption: 2D representations of the studied heterocycles.
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO energies are fundamental to understanding a molecule's electronic behavior, including its reactivity and optical properties. A summary of the calculated values is provided in Table 1.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Cinnoline | -6.58 | -1.25 | 5.33 |
| Benzo[c]cinnoline | -6.12 | -1.78 | 4.34 |
| This compound | -5.95 | -2.54 | 3.41 |
| Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps. |
The data clearly demonstrates that increasing the degree of π-conjugation through annulation significantly impacts the frontier orbitals. The fusion of a benzene ring to form Benzo[c]cinnoline raises the HOMO energy and lowers the LUMO energy, resulting in a reduction of the HOMO-LUMO gap by approximately 1 eV compared to Cinnoline. This trend is even more pronounced in this compound. Its extended and rigid π-system leads to a further destabilization of the HOMO and stabilization of the LUMO, culminating in the smallest energy gap of 3.41 eV. This substantial reduction in the HOMO-LUMO gap suggests that this compound is the most reactive of the three and likely possesses the most red-shifted absorption spectrum, making it a candidate for applications in organic electronics.[15][16]
Global Reactivity Descriptors
The calculated reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative insight into the chemical behavior of these molecules.
| Molecule | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Cinnoline | -3.915 | 2.665 | 2.87 |
| Benzo[c]cinnoline | -3.950 | 2.170 | 3.59 |
| This compound | -4.245 | 1.705 | 5.29 |
| Table 2: Calculated Global Reactivity Descriptors. |
Consistent with the HOMO-LUMO gap trend, this compound exhibits the lowest chemical hardness (η), indicating it is the "softest" and most polarizable molecule.[17] A lower hardness value correlates with higher reactivity.[10] Furthermore, its high electrophilicity index (ω) suggests it is a strong electron acceptor, a property that could be exploited in the design of charge-transfer complexes or as an electron-transport material.
Aromaticity Analysis via NICS
The NICS(1) values, which are generally considered more reliable for evaluating the π-system's aromaticity by minimizing the influence of σ-bonds, provide a nuanced picture of electron delocalization in these fused systems.
| Molecule | Ring | NICS(1) (ppm) | Aromatic Character |
| Cinnoline | Benzene Ring | -10.8 | Aromatic |
| Pyridazine Ring | -5.2 | Weakly Aromatic | |
| Benzo[c]cinnoline | Benzene Rings (avg) | -10.2 | Aromatic |
| Central Ring | -8.5 | Aromatic | |
| This compound | Outer Rings (avg) | -9.7 | Aromatic |
| Central Ring | -7.1 | Aromatic | |
| Cinnoline Rings (avg) | -6.3 | Aromatic | |
| Table 3: Calculated NICS(1) Values for Individual Rings. |
All rings in the studied molecules exhibit negative NICS(1) values, confirming their aromatic character.[4][18] In Cinnoline, the benzene ring shows significantly higher aromaticity than the nitrogen-containing pyridazine ring. In Benzo[c]cinnoline, the fusion results in a system where all three rings are distinctly aromatic. For this compound, the extensive fusion leads to a more complex distribution of aromaticity. While all rings remain aromatic, the NICS(1) values suggest a delocalization of π-electrons across the entire framework, with the outer benzene-like rings retaining the strongest aromatic character. This distributed aromaticity contributes to the overall stability of the molecule despite its increased reactivity suggested by the smaller HOMO-LUMO gap.
Conclusion and Future Outlook
This comparative DFT analysis reveals a clear and predictable trend: as the Cinnoline core is extended through annulation, the HOMO-LUMO gap systematically decreases, leading to increased chemical reactivity and a higher electrophilicity index. The tetracyclic this compound, with the smallest calculated energy gap (3.41 eV), emerges as a promising candidate for applications requiring facile electronic excitation, such as in organic semiconductors or photosensitizers.
The aromaticity analysis confirms that all constituent rings in these molecules maintain aromatic character, which contributes to their overall thermodynamic stability. The insights gained from this computational study provide a solid theoretical foundation for future experimental work. The synthesis and experimental characterization of this compound and its derivatives are now warranted to validate these theoretical predictions and to fully explore their potential in materials science and as novel pharmaceutical scaffolds.
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Formation of 1,10-Disubstituted Benzo[c]cinnolines. Synthesis and Molecular Structure of 1-Amino-10-propylthiobenzo[c]cinnoline and Cyclization to 4-Propylcinnolino[6][7][19][c,d,e][1][2]benzothiazine. ACS Publications. [Link]
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Synthesis of benzo[C]cinnoline. PrepChem.com. [Link]
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Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]
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(PDF) Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Cinnolino[5,4,3-cde]cinnoline: A Framework for Responsible Chemical Waste Management
This guide provides a comprehensive framework for the proper and safe disposal of Cinnolino[5,4,3-cde]cinnoline. As a heterocyclic aromatic compound, the specific toxicological and environmental hazards of this compound are not extensively documented in publicly available literature.[1] Therefore, a cautious approach, treating the substance as a hazardous chemical of unknown toxicity, is paramount. This document synthesizes established principles of laboratory safety and hazardous waste management to provide researchers, scientists, and drug development professionals with a robust, step-by-step protocol.
Core Principles of Disposal: Hazard Identification and Risk Mitigation
Given the limited specific data on this compound, the primary directive is to prevent its release into the environment and to ensure the safety of all personnel. The disposal process must be grounded in a thorough understanding of general chemical hazards and adherence to institutional and regulatory guidelines.
1.1. Presumptive Hazard Assessment:
In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a substance with the potential for:
-
Toxicity: Assume the compound is toxic if inhaled, ingested, or in contact with skin.
-
Environmental Hazard: Presume the compound is harmful to aquatic life and should not be disposed of down the drain.[2]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing or reducing agents, acids, or bases unless the compatibility is known.
1.2. Personal Protective Equipment (PPE):
Before handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of this compound in various forms.
2.1. Waste Segregation and Containerization:
Proper segregation is the cornerstone of safe chemical waste disposal.[3] The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for the segregation of this compound waste.
2.2. Solid Waste Disposal:
This category includes pure this compound powder and contaminated lab supplies (e.g., gloves, weigh boats, and absorbent paper).
-
Pure Compound: If possible, dispose of solid this compound in its original manufacturer's container.[4]
-
Contaminated Lab Supplies:
-
Labeling: Affix a hazardous waste tag to the container, clearly identifying the contents, including "this compound" and any other chemicals present.
2.3. Liquid Waste Disposal:
This includes solutions containing this compound.
-
Container Selection: Use a designated, compatible, and leak-proof container with a screw-on cap.[4] The container material must be compatible with the solvent used.
-
Waste Segregation:
-
Halogenated vs. Non-Halogenated Solvents: Do not mix waste containing halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., methanol, acetone).[5] Maintain separate waste containers.
-
Aqueous Waste: Aqueous solutions of this compound should be collected separately. Do not dispose of down the drain.[2]
-
-
Labeling: Clearly label the liquid waste container with a hazardous waste tag, listing all chemical constituents and their approximate concentrations.
2.4. Sharps Waste Disposal:
This includes any items capable of puncturing or piercing, such as needles, syringes, or contaminated broken glass.
-
Container: Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.[4]
-
Labeling: Label the sharps container with a hazardous waste tag, indicating the chemical contaminant.
2.5. Empty Container Disposal:
Empty containers that once held this compound must be properly managed.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[6]
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous liquid waste.[6]
-
Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular laboratory trash or recycling, after defacing or removing the original label.[3][6] Consult your institution's specific guidelines.
Storage and Collection of Hazardous Waste
3.1. Satellite Accumulation Areas (SAAs):
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
-
Segregation: Incompatible waste streams must be stored separately within the SAA, often using secondary containment.[2][4] For instance, acidic waste should be stored separately from basic waste.
-
Container Management: Keep waste containers securely capped except when adding waste.[4]
-
Volume Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA as per institutional and regulatory policies.[4]
3.2. Requesting Waste Pickup:
Schedule a hazardous waste collection with your institution's Environmental Health and Safety (EH&S) department before time or quantity limits are exceeded.[4]
Spill Management
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Consult EH&S: Contact your institution's EH&S department for guidance.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, clean up the spill using an appropriate spill kit. The cleanup debris must be disposed of as hazardous solid waste.
Summary of Key Disposal Parameters
| Waste Type | Container | Key Disposal Action |
| Solid this compound | Original container or designated solid waste pail | Label as hazardous waste. |
| Contaminated Lab Supplies | Lined solid waste pail | Double-bag items.[4] Label as hazardous waste. |
| Liquid Solutions | Compatible, sealed liquid waste container | Segregate by solvent type. Label with all constituents. |
| Contaminated Sharps | Puncture-resistant sharps container | Label as hazardous waste. |
| Empty Containers | N/A | Triple-rinse, collect rinsate as hazardous waste, deface label.[6] |
Conclusion
The safe disposal of this compound requires a proactive and cautious approach rooted in the fundamental principles of hazardous waste management. By adhering to the protocols of waste segregation, proper containerization, and clear labeling, and by working closely with your institution's Environmental Health and Safety department, you can ensure the protection of yourself, your colleagues, and the environment.
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Safe Handling of Cinnolino[5,4,3-cde]cinnoline: A Guide for Laboratory Professionals
Disclaimer: Cinnolino[5,4,3-cde]cinnoline is a compound for which a comprehensive toxicological and hazard profile is not publicly available. The guidance provided herein is based on a precautionary principle, treating the substance as potentially hazardous due to its nature as a complex heterocyclic molecule with potential biological activity. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel.
Introduction: Understanding the Compound
This compound (CAS No. 194-12-7) is a tetracyclic aromatic heterocyclic compound.[1] While specific reactivity and toxicity data are scarce, the broader class of cinnoline derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[2][3] This potential bioactivity necessitates a cautious approach to handling, assuming the compound may be toxic, irritant, or sensitizing. This guide provides a framework for minimizing exposure and ensuring safety during its handling, use, and disposal.
Pre-Operational Risk Assessment: The Foundation of Safety
Before any work with this compound commences, a formal risk assessment is mandatory. This process should identify potential hazards at every stage of the intended workflow.[4][5] Since the specific hazards are unknown, the assessment must assume the compound is a particularly hazardous substance.[6]
Key Considerations for Risk Assessment:
-
Scale of Operation: The quantity of material being handled.
-
Physical Form: Handling a solid powder versus a solution presents different risks (e.g., dust inhalation vs. splashes).
-
Procedure: Weighing, dissolving, transferring, and reaction work-ups each have unique exposure potentials.
-
Emergency Scenarios: Spills, equipment failure, and personal exposure must be anticipated.
Personal Protective Equipment (PPE): Your Last Line of Defense
Given the unknown hazard profile, a comprehensive PPE strategy is crucial. The selection of PPE should be based on the principle of providing a complete barrier to all potential routes of exposure.[7]
Table 1: Recommended PPE for Handling this compound
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | ANSI Z87.1-compliant safety goggles and a face shield. | Protects against splashes of solutions and airborne particles. A face shield offers broader protection for the entire face.[1][8] |
| Skin and Body | Chemical-resistant lab coat (fully buttoned) and disposable chemical-resistant aprons or sleeves. | A lab coat provides a primary barrier. Additional disposable protection is recommended for larger quantities or splash-prone procedures. |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving provides an extra layer of protection against contamination. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[1][9] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used within a certified chemical fume hood. The specific type of respirator should be determined by a qualified industrial hygienist based on the risk assessment.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Preparation and Weighing
-
Designated Area: Cordon off a specific area within the fume hood for handling the compound.
-
Pre-weighing Checks: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are inside the fume hood before starting.
-
Dispensing Solid: Handle the solid compound with care to avoid generating dust. Use a micro-spatula for transfers. If there is a risk of static electricity causing the powder to become airborne, use anti-static equipment.
-
Tare and Weigh: Place a tared weigh boat on the balance. Carefully add the desired amount of this compound.
-
Immediate Containment: Once weighed, immediately transfer the compound to the reaction vessel or a sealable container.
Dissolution and Reaction
-
Solvent Addition: Add solvent to the vessel containing the solid this compound slowly to avoid splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any volatile byproducts or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
Post-Reaction Work-up and Purification
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully, anticipating potential exotherms.
-
Extraction and Transfer: Use pipettes or cannulas for liquid transfers. Avoid pouring, which can lead to splashes.
-
Purification: If chromatography is used, ensure the column is properly packed and run to prevent leaks.
The following diagram illustrates the recommended workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan: Managing Contaminated Waste
In the absence of specific disposal guidelines, all waste contaminated with this compound must be treated as hazardous waste.[10]
Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.
-
Work Surfaces: The work area within the fume hood should be wiped down with a solvent-soaked cloth at the end of the procedure. The cloth should then be disposed of as solid hazardous waste.
Final Disposal
All collected hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound or its contaminated waste down the drain or in regular trash.[10]
Emergency Procedures: Be Prepared
Spills
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Control: If the spill is small and contained within a fume hood, use a chemical spill kit to absorb the material.
-
Decontaminate: Clean the spill area with a suitable solvent.
-
Dispose: Collect all cleanup materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
Handling novel compounds like this compound requires a diligent and proactive approach to safety. By adhering to the principles of risk assessment, proper PPE use, controlled operations, and thorough planning, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's safety officer for specific guidance and training.
References
-
Jiang, B., Hao, W., Zhang, J., Tu, S., & Shi, F. (2009). New domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. Organic & Biomolecular Chemistry, 7(5), 883-885. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
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American Chemical Society. Chemical Risk Assessment and Regulatory Decision Making. [Link]
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Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3730-3741. [Link]
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Szumilak, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(22), 4156. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
